2-Bromo-3-chlorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPLARLFWIYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634396 | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74073-40-8 | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3-chlorobenzaldehyde synthesis mechanism
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorobenzaldehyde
Abstract
This compound is a key substituted aromatic aldehyde, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1] Its specific substitution pattern, featuring adjacent bromo and chloro groups ortho and meta to an aldehyde, presents a significant regiochemical challenge in its synthesis. This guide provides an in-depth analysis of the primary synthetic mechanisms for obtaining this compound, with a focus on electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM). We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide validated protocols for researchers and drug development professionals.
Introduction: The Regiochemical Challenge
The synthesis of this compound from the readily available precursor, 3-chlorobenzaldehyde, requires the selective introduction of a bromine atom at the C2 position. This transformation is complicated by the competing directing effects of the existing substituents on the benzene ring.
-
Aldehyde Group (-CHO): This is a moderately deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance.[2]
-
Chloro Group (-Cl): This is a deactivating but ortho, para-directing group. Its inductive effect withdraws electron density, while its lone pairs can donate electron density through resonance to stabilize the intermediates of ortho and para attack.[2][3]
A direct electrophilic bromination must therefore overcome the aldehyde's preference for C5 (meta) and the steric hindrance at the C2 position, which is flanked by two substituents. The chlorine's ortho-directing influence is key, but it can also direct bromination to the C5 position (para to the aldehyde, ortho to the chlorine), potentially leading to a mixture of isomers.[3] This guide will dissect the strategies employed to achieve the desired C2 regioselectivity.
Mechanism I: Electrophilic Aromatic Substitution (EAS)
The most direct approach is the electrophilic bromination of 3-chlorobenzaldehyde. Achieving high selectivity for the C2 position via this route necessitates carefully controlled conditions that leverage subtle electronic and steric factors. A robust method has been patented involving N-bromosuccinimide (NBS) in a strong acid medium.[4]
Mechanistic Breakdown
The reaction proceeds through the canonical three-step EAS mechanism: generation of an electrophile, nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity.[5][6]
-
Generation of the Electrophile (Br⁺ equivalent): In a strong inorganic acid like concentrated sulfuric acid, NBS is protonated, which significantly increases the electrophilicity of the bromine atom. The presence of an iodine-containing catalyst, such as elemental iodine, can form a more potent electrophilic species like iodine monobromide (IBr), which is polarized to deliver Br⁺.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-system of 3-chlorobenzaldehyde attacks the electrophilic bromine. The regiochemical outcome is determined by the relative stability of the possible cationic intermediates (sigma complexes or arenium ions). For attack at the desired C2 position, the positive charge is delocalized across C1, C3, and C5. While the resonance structure placing the cation at C1 is destabilized by the adjacent electron-withdrawing aldehyde, the structure with the cation at C3 can be stabilized by the lone-pair electrons of the chlorine atom. This resonance stabilization from the halogen is a critical factor that favors ortho attack despite the group's inductive deactivation.
-
Deprotonation: A weak base (e.g., HSO₄⁻) removes the proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.
Visualizing the EAS Mechanism
Caption: Electrophilic Aromatic Substitution pathway for bromination.
Experimental Protocol: Bromination with NBS
This protocol is adapted from a patented procedure.[4]
Materials:
-
3-chlorobenzaldehyde
-
N-bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Iodine (catalyst)
-
Ice
-
Sodium bisulfite solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 200 mL per 1 mol of substrate).
-
Cool the acid to 0-5 °C in an ice bath.
-
Slowly add 3-chlorobenzaldehyde (1.0 eq) to the cooled acid while maintaining the temperature below 10 °C.
-
Add a catalytic amount of elemental iodine (e.g., 0.001 eq).
-
Add NBS (1.0-1.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
To remove any residual bromine or iodine, wash the crude solid with a dilute sodium bisulfite solution, followed by water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism II: Directed ortho-Metalation (DoM)
For unparalleled regioselectivity, a Directed ortho-Metalation (DoM) strategy is superior.[7][8] This method circumvents the challenges of competing electronic effects in EAS by using a directing group to physically position a strong base for deprotonation at a specific ortho site. Since aldehydes react directly with organolithium bases, a key step in this strategy is the transient protection of the aldehyde as a metalation-directing group.[7][9]
Mechanistic Breakdown
-
Formation of a Directing Group: The aldehyde is first converted into a group that is stable to strong bases and can chelate with lithium. A common choice is an O-methyloxime, formed by reacting the aldehyde with O-methylhydroxylamine.[9][10] This group effectively directs deprotonation to the C2 position.
-
ortho-Litiation: The protected 3-chlorobenzaldehyde is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or s-Butyllithium at low temperatures (typically -78 °C). The directing group coordinates the lithium cation, positioning the base to abstract the proton from the sterically accessible C2 position, forming a thermodynamically stable five-membered ring intermediate. This chelation-controlled process is highly regioselective.
-
Electrophilic Quench with Bromine: A source of electrophilic bromine, such as 1,2-dibromoethane or elemental bromine, is added to the solution. The highly nucleophilic aryllithium intermediate attacks the bromine source, displacing the bromide and forming the C-Br bond at the C2 position.
-
Deprotection: The directing group is removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding the final this compound product with high purity and regioselectivity.[10]
Visualizing the DoM Workflow
Caption: Directed ortho-Metalation (DoM) workflow for synthesis.
Data Summary and Comparison
The choice of synthetic route depends on factors such as required purity, scale, and available equipment. Below is a comparative summary.
| Parameter | Electrophilic Aromatic Substitution (EAS) | Directed ortho-Metalation (DoM) |
| Starting Material | 3-Chlorobenzaldehyde | 3-Chlorobenzaldehyde |
| Key Reagents | NBS, H₂SO₄, I₂ (cat.) | O-Methylhydroxylamine, LDA, Br₂ |
| Regioselectivity | Moderate to Good (condition dependent) | Excellent (>98%) |
| Potential Byproducts | Isomeric bromobenzaldehydes, di-brominated products | Minimal |
| Reported Yield | 77-90%[4] | Typically Good to Excellent |
| Conditions | 0-15 °C | Cryogenic (-78 °C), inert atmosphere |
| Scalability | Well-suited for large-scale industrial production | More complex for large scale due to low temperatures and organometallics |
| Workup | Aqueous quench, filtration, recrystallization | Aqueous quench, extraction, chromatography, hydrolysis |
Conclusion for the Field Professional
The synthesis of this compound is a classic case study in regiochemical control.
-
For large-scale, cost-effective production where minor isomeric impurities can be managed downstream, Electrophilic Aromatic Substitution using NBS in strong acid is a validated and high-yielding method.[4] The protocol's success hinges on precise temperature control to minimize side reactions like over-bromination.[3]
-
For research, discovery, and applications demanding the highest regiochemical purity, the Directed ortho-Metalation (DoM) pathway is the unequivocal choice. While more operationally demanding due to the required cryogenic temperatures and inert atmosphere, it provides near-perfect control over the position of bromination, delivering a cleaner product and simplifying subsequent purification steps.[9][10]
Understanding the mechanistic underpinnings of both routes allows the modern chemist to select the optimal strategy, balancing the perennial trade-offs between yield, purity, cost, and scalability to meet the specific demands of their research or development program.
References
-
Title: Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][9]
-
Title: Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes Source: PubMed URL: [Link][10]
-
Title: Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group Source: Organic Letters - ACS Publications URL: [Link][11]
-
Title: Electrophilic Aromatic Substitution Reaction Source: BYJU'S URL: [Link][5]
-
Title: US4551558A - Bromination of substituted benzaldehydes Source: Google Patents URL: [13]
-
Title: 3-Bromobenzaldehyde Source: Wikipedia URL: [Link][14]
-
Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link][15]
-
Title: Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene Source: JoVE URL: [Link][6]
-
Title: CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde Source: Google Patents URL: [4]
-
Title: Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and... Source: ResearchGate URL: [Link][16]
-
Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: YouTube URL: [Link][17]
-
Title: Directed Ortho Metalation Source: Chem-Station Int. Ed. URL: [Link][7]
-
Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link][18]
-
Title: The Six Key Electrophilic Aromatic Substitution Reactions Source: Master Organic Chemistry URL: [Link][19]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link][2]
-
Title: Sandmeyer Reaction Source: J&K Scientific LLC URL: [Link][20]
-
Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds Source: ACS Publications URL: [Link][21]
-
Title: Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes Source: PubMed URL: [Link][22]
-
Title: Synthesis of 3-bromobenzaldehyde Source: PrepChem.com URL: [Link][23]
-
Title: 9.4: Chlorination vs Bromination Source: Chemistry LibreTexts URL: [Link][24]
-
Title: Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes Source: PubMed URL: [Link][8]
-
Title: US4945186A - Method of producing 3-bromobenzaldehyde Source: Google Patents URL: [25]
-
Title: Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene Source: YouTube URL: [Link][26]
-
Title: US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof Source: Google Patents URL: [27]
-
Title: ORTHO CHLOROBENZALDEHYDE Source: Ataman Kimya URL: [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chlorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science research, the isomeric purity and physical characteristics of chemical intermediates are of paramount importance. Substituted benzaldehydes, such as the various isomers of 2-Bromo-3-chlorobenzaldehyde, are versatile building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise physical properties of these isomers—melting point, boiling point, and solubility—not only dictate the methodologies for their purification and handling but also significantly influence their reactivity and incorporation into larger molecular frameworks. This technical guide provides a comprehensive overview of the known physical properties of this compound isomers, coupled with detailed, field-proven experimental protocols for their determination. As Senior Application Scientists, our aim is to furnish researchers with the foundational knowledge and practical methodologies necessary for the effective utilization of these critical chemical entities.
The Isomers of this compound: A Comparative Overview
The constitutional isomers of bromochlorobenzaldehyde are numerous, with the relative positions of the bromo, chloro, and aldehyde functional groups on the benzene ring giving rise to distinct chemical entities. Each isomer possesses a unique set of physical properties, a direct consequence of the interplay of electronic effects and intermolecular forces governed by the specific substitution pattern. Understanding these differences is crucial for isomer-specific synthesis and for the development of robust purification strategies.
Comparative Physical Properties of Bromochlorobenzaldehyde Isomers
The following table summarizes the available physical property data for various isomers of bromochlorobenzaldehyde. It is important to note that while melting and boiling points are often well-documented, comprehensive solubility data can be less readily available. The solubility information presented is based on a combination of published data and predictions grounded in the principle of "like dissolves like," considering the polar aldehyde group and the largely non-polar halogenated aromatic ring.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility Profile |
| This compound | 74073-40-8 | C₇H₄BrClO | 219.46 | 79-83[1] | 269 @ 760 mmHg[1] | Solid[1] | Soluble in many organic solvents; sparingly soluble in water. |
| 2-Bromo-4-chlorobenzaldehyde | 84459-33-6 | C₇H₄BrClO | 219.46 | 68-73[2] | 264.6[3] | White to light yellow solid[3] | Soluble in organic solvents.[4] |
| 2-Bromo-5-chlorobenzaldehyde | 174265-12-4 | C₇H₄BrClO | 219.46 | 65-69[5] | 257.7 @ 760 mmHg | Off-white to light yellow crystal powder[5] | Soluble in organic solvents. |
| 2-Bromo-6-chlorobenzaldehyde | 64622-16-8 | C₇H₄BrClO | 219.46 | 78-80 | 255-258 | White to off-white to light yellow crystalline powder | Soluble in organic solvents. |
| 3-Bromo-2-chlorobenzaldehyde | 1197050-28-4 | C₇H₄BrClO | 219.46 | Not available | 271.8 @ 760 mmHg[6] | White to yellow solid | Soluble in organic solvents. |
| 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | C₇H₄BrClO | 219.46 | 74-76[4] | 271.3[7] | Colorless to light yellow solid[4] | Insoluble in water, soluble in organic solvents.[4] |
| 5-Bromo-2-chlorobenzaldehyde | 189628-37-3 | C₇H₄BrClO | 219.46 | 43-46 | 261 | Off-white to pale yellow solid[8] | Slightly soluble in water.[3][8] |
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical research and development. The following protocols are presented as self-validating systems, incorporating principles of precision and reproducibility.
Melting Point Determination
Causality Behind Experimental Choice: The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will broaden and depress this range. The Thiele tube method provides a simple yet effective means of uniform heating, crucial for an accurate determination.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound isomer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end.
-
Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Immerse the thermometer and attached capillary in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil level should be above the sample in the capillary but below the top of the Thiele tube's side arm.
-
Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner. The convection currents in the oil will ensure uniform heating.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Purity Assessment: A narrow melting point range is indicative of a pure compound.
Caption: Workflow for Boiling Point Determination via the Capillary Method.
Solubility Determination
Causality Behind Experimental Choice: The solubility of a compound in various solvents provides critical information about its polarity and potential for use in different reaction and purification systems. A systematic approach, starting with water and moving to solvents of varying polarity, allows for a comprehensive solubility profile to be established.
Protocol:
-
Initial Screening in Water:
-
To approximately 1 mL of deionized water in a small test tube, add a small, accurately weighed amount (e.g., 10 mg) of the this compound isomer.
-
Vortex or shake the tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.
-
-
Screening in Organic Solvents:
-
Repeat the process with a range of common organic solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Use a consistent sample-to-solvent ratio for comparison.
-
-
Qualitative Solubility Classification:
-
Soluble: Dissolves completely.
-
Slightly Soluble: Partial dissolution is observed.
-
Insoluble: No apparent dissolution.
-
-
Quantitative Determination (Optional): For precise solubility measurements, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Caption: A systematic workflow for determining the solubility of a compound.
Data Interpretation and Purity Assessment
The data obtained from these physical property measurements are invaluable for assessing the purity of a synthesized or procured sample of a this compound isomer. A sharp melting point that corresponds to the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting point suggests the presence of impurities. The boiling point, while less sensitive to small amounts of impurities, should also align with established values. Inconsistent solubility behavior compared to a known standard can also indicate the presence of contaminants.
Conclusion
The physical properties of this compound isomers are critical parameters that underpin their effective use in research and development. This guide has provided a consolidated resource of known physical data and detailed, robust protocols for their experimental determination. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, a cornerstone of reproducible and reliable scientific outcomes.
References
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Gesher. The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Application. [Link]
-
Chemsrc. 3-Bromo-2-chlorobenzaldehyde. [Link]
-
ChemBK. 4-BROMO-2-CHLOROBENZALDEHYDE. [Link]
-
LookChem. 4-Bromo-2-chlorobenzamide. [Link]
-
Chemsrc. 2-Chloro-4-bromobenzaldehyde. [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
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Solubility of Things. Benzaldehyde. [Link]
-
Solubility of Things. 4-Chlorobenzaldehyde. [Link]
-
Wikipedia. 3-Bromobenzaldehyde. [Link]
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2-Bromo-3-chlorobenzaldehyde solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-3-chlorobenzaldehyde in Organic Solvents
Introduction
This compound is a halogenated aromatic aldehyde that serves as a key intermediate in various fields of chemical synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals and other specialized organic compounds where precise molecular architecture is paramount. The dual halogen substitution on the benzene ring, combined with the reactive aldehyde functional group, makes it a versatile building block for creating complex molecular structures.[1][2]
A thorough understanding of the solubility of this compound is fundamental for its effective application. Solubility dictates the choice of solvent for chemical reactions, influencing reaction rates, yield, and purity. It is also a critical parameter for downstream processes such as product isolation, purification via crystallization, and formulation. This guide provides a detailed examination of the physicochemical properties of this compound, theoretical principles governing its solubility, a practical methodology for experimental solubility determination, and the implications of its solubility profile in research and development.
Physicochemical Properties of this compound
The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized below, providing a foundation for predicting its interactions with various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [3][4] |
| Molecular Weight | 219.46 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 79-83 °C | |
| Boiling Point | 269 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| LogP (Octanol-Water Partition Coeff.) | 2.915 | [4] |
The molecule's structure features a polar aldehyde group (-CHO) and a largely nonpolar benzene ring substituted with bromine and chlorine atoms. The TPSA value is relatively low, and the LogP value is moderately high, suggesting a preference for lipophilic or organic environments over aqueous media.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be predicted by assessing its polarity in relation to various solvent classes.
-
Polarity: The molecule possesses both polar (the carbonyl group C=O) and nonpolar (the halogenated benzene ring) regions. This dual character suggests it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents but will exhibit solubility across a spectrum.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the aldehyde oxygen but lacks a hydrogen bond donor. Therefore, its solubility in protic solvents like alcohols will be influenced by this interaction, though less so than compounds capable of both donating and accepting hydrogen bonds.
-
Molecular Size and Shape: As a relatively small and rigid molecule, solvent molecules can effectively solvate it, provided the intermolecular forces are favorable.[7]
Based on these principles, a predicted qualitative solubility profile is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring will interact favorably with these solvents, but the polar aldehyde group will limit high solubility. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good to High | The dipole-dipole interactions between the solvent and the polar aldehyde group are strong, and the nonpolar part of the molecule is readily solvated. |
| Polar Protic | Methanol, Ethanol, Water | Moderate in Alcohols, Very Low in Water | Alcohols can engage in hydrogen bonding with the aldehyde oxygen. Water is too polar, and the large nonpolar ring prevents significant dissolution.[6] |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical measurement is essential for obtaining precise solubility data. The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[7]
Protocol: Equilibrium Solubility by the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥96%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Analytical balance
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Applications and Implications
The solubility profile of this compound directly impacts its use in several key areas:
-
Organic Synthesis: The choice of a reaction solvent is critical. A solvent in which the starting materials are sufficiently soluble is necessary for a homogeneous reaction, leading to better kinetics and higher yields. For instance, its predicted good solubility in polar aprotic solvents like DMF or THF makes them suitable candidates for reactions involving this aldehyde.
-
Purification by Recrystallization: Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. By determining the solubility at different temperatures, an optimal solvent can be identified to achieve high purity and recovery.
-
Drug Development: For pharmaceutical applications, solubility in biorelevant media is a key determinant of a drug's bioavailability. While this guide focuses on organic solvents, understanding its fundamental solubility provides a baseline for formulation strategies aimed at improving aqueous solubility if it is part of an active pharmaceutical ingredient (API).
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
Conclusion
This compound is a chemical intermediate whose utility is deeply connected to its solubility characteristics. Its molecular structure, featuring both polar and nonpolar moieties, results in a nuanced solubility profile, with predicted good solubility in polar aprotic solvents and moderate solubility in alcohols. While theoretical principles provide a strong predictive framework, precise, quantitative data must be obtained through empirical methods like the shake-flask protocol outlined herein. A comprehensive understanding of its solubility enables researchers and scientists to optimize reaction conditions, streamline purification processes, and effectively utilize this versatile compound in the synthesis of advanced materials and pharmaceuticals.
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Quantum Chemical Studies of Substituted Benzaldehydes: From Molecular Structure to Drug Design
An In-Depth Technical Guide:
Abstract
Substituted benzaldehydes are a cornerstone class of molecules, pivotal in fields ranging from materials science to medicinal chemistry.[1] The functional and electronic diversity introduced by various substituents on the benzene ring profoundly alters their reactivity, spectroscopic signatures, and biological activity.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical studies to elucidate the properties of these compounds. We will delve into the theoretical underpinnings and practical workflows of Density Functional Theory (DFT) calculations, explore the interpretation of key molecular descriptors, and demonstrate how these computational insights directly inform rational drug design through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies.
The Significance of Substituted Benzaldehydes in Scientific Research
The benzaldehyde scaffold, consisting of a benzene ring attached to a formyl group, is a versatile building block in organic synthesis.[3] The true power of this scaffold is realized through the introduction of substituents onto the aromatic ring. These modifications, whether electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃), modulate the electronic landscape of the entire molecule.[1] This modulation is not merely a subtle tweak; it fundamentally governs the molecule's properties and behavior.
In the context of drug development, these changes are critical. Substituents can influence a molecule's lipophilicity, metabolic stability, and, most importantly, its binding affinity to biological targets like enzymes.[1] For instance, substituted benzaldehydes have been identified as potent inhibitors of enzymes crucial in disease pathways, including phenoloxidase, aldose reductase, and aldehyde dehydrogenase 1A3 (ALDH1A3).[4][5][6] Understanding precisely how a given substituent impacts molecular properties is therefore paramount for designing more effective and selective therapeutic agents.[7]
This is where quantum chemical studies provide an indispensable advantage. By solving the Schrödinger equation (approximated), we can create a detailed, three-dimensional picture of the electron distribution and predict a wide range of molecular properties before a compound is ever synthesized. This in silico approach accelerates the discovery process, reduces costs, and provides mechanistic insights that are often difficult to obtain through experimental means alone.
Theoretical Foundations: A Focus on Density Functional Theory (DFT)
While various quantum chemical methods exist, Density Functional Theory (DFT) has emerged as the workhorse for studies of medium-sized organic molecules like substituted benzaldehydes. It offers an optimal balance between computational cost and accuracy. The core premise of DFT is that the energy of a system can be determined from its electron density, rather than by solving for the complex many-electron wavefunction.
For the computational protocols described herein, the B3LYP hybrid functional is frequently employed. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory with DFT, providing robust results for molecular geometries and electronic properties. This functional is typically paired with a basis set, such as 6-311++G(d,p) , which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.
Computational Methodology: A Validated Workflow
A rigorous and reproducible computational workflow is the bedrock of trustworthy results. The following protocol outlines the essential steps for a comprehensive quantum chemical analysis of a substituted benzaldehyde.
Experimental Protocol: Standard Computational Analysis
-
Molecular Structure Input:
-
Construct the 3D structure of the desired substituted benzaldehyde using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Causality: The objective is to find the lowest energy conformation of the molecule on the potential energy surface. This represents the most stable, and therefore most probable, structure of the molecule.
-
Procedure: Submit the structure for geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy geometry is reached.
-
-
Frequency Calculation (Validation):
-
Causality: This is a critical self-validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum.
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory. Confirm that no imaginary frequencies are present. The results of this calculation can also be used to simulate the infrared (IR) spectrum of the molecule.[8]
-
-
Electronic Property Calculation:
-
Causality: With a validated minimum energy structure, single-point energy calculations can be performed to derive various electronic properties.
-
Procedure: Using the optimized geometry, perform calculations to obtain:
-
Frontier Molecular Orbitals (HOMO/LUMO): Crucial for understanding reactivity.[9]
-
Molecular Electrostatic Potential (MEP): Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.[10]
-
Natural Bond Orbital (NBO) Analysis: Investigates intramolecular charge transfer and stabilizing interactions.[11][12]
-
-
Caption: A general workflow for DFT calculations on substituted benzaldehydes.
Interpreting Quantum Chemical Descriptors
The output of DFT calculations provides a rich dataset of molecular descriptors. Understanding their physical meaning is key to translating computational results into actionable chemical insights.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).[13]
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.[14]
-
Small Gap: A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
-
Large Gap: A large gap indicates higher kinetic stability and lower chemical reactivity.
Substituents dramatically influence this gap. Electron-donating groups (-OH) tend to raise the HOMO energy, while electron-withdrawing groups (-NO₂) lower the LUMO energy, both generally leading to a smaller energy gap and increased reactivity compared to unsubstituted benzaldehyde.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| Benzaldehyde | -H | -6.8 | -1.9 | 4.9 |
| 4-Hydroxybenzaldehyde | -OH (Donating) | -5.9 | -1.5 | 4.4 |
| 4-Nitrobenzaldehyde | -NO₂ (Withdrawing) | -7.7 | -3.4 | 4.3 |
| Note: These are representative values derived from DFT calculations and may vary slightly based on the specific level of theory. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's charge distribution.[15]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In benzaldehydes, this is consistently found around the carbonyl oxygen.[16]
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. This is often seen around the acidic protons.[10]
MEP maps are invaluable in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site.
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more familiar picture of localized bonds and lone pairs, akin to a Lewis structure.[12] Its primary strength lies in quantifying intramolecular interactions. By examining the delocalization of electron density from a filled "donor" NBO (like a bond or lone pair) to an empty "acceptor" NBO (like an antibonding orbital), we can calculate a stabilization energy (E⁽²⁾).
A high E⁽²⁾ value for an interaction like LP(O) → π*(C=C) indicates significant hyperconjugation and electron delocalization, which contributes to the molecule's overall stability. This analysis is particularly useful for understanding the electronic effects of substituents and the nature of intramolecular hydrogen bonds.[11]
Applications in Drug Development
Quantum chemical descriptors are not merely theoretical constructs; they are powerful predictive tools in the drug discovery pipeline.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.[17] Quantum chemical descriptors such as HOMO-LUMO energies, dipole moment, and atomic charges serve as highly predictive variables for these models.[18] For example, a QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors found that the hydrophobicity of the substituent at the para position played a major role in its inhibitory activity.[17] By building a statistically robust QSAR model, researchers can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.[4]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site.[5] While often based on molecular mechanics, the accuracy of docking can be significantly enhanced by using inputs from quantum chemical calculations.
For instance, the partial atomic charges derived from a DFT calculation (often more accurate than generic force-field charges) can be used to improve the scoring of electrostatic interactions between the ligand and the protein.[7] Furthermore, the MEP map can guide the initial placement of the ligand, ensuring that electron-rich parts of the ligand are positioned to interact favorably with electron-poor regions of the active site, and vice-versa. This synergy allows for a more physically realistic and predictive model of ligand-protein binding.[2]
Caption: Synergy between quantum chemistry and drug design applications.
Conclusion and Future Outlook
Quantum chemical studies, particularly those employing DFT, provide a robust and predictive framework for understanding the complex structure-property relationships in substituted benzaldehydes. These computational tools allow researchers to move beyond simple structural diagrams to a nuanced, quantitative understanding of molecular geometry, stability, reactivity, and electronic behavior. The insights gained are directly translatable to practical applications, most notably in the rational design of novel therapeutics by informing QSAR models and enhancing the accuracy of molecular docking simulations. As computational power continues to increase, the integration of these in silico techniques will become even more integral to the rapid and efficient discovery of next-generation pharmaceuticals and advanced materials.
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Berski, S., et al. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, NBO analysis and vibrational spectra of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine by ab-initio and density functional theory. Retrieved from [Link]
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ResearchGate. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
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Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Retrieved from [Link]
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Indrasena, P., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PMC. Retrieved from [Link]
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Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Quantum-Chemical Study of the Influence of Substitution on Anti-Virus Activity of Hydroxyl Substituted Benzaldehydes and Related Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Benzaldehyde. Retrieved from [Link]
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UM Research Repository. (n.d.). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde single crystals. Retrieved from [Link]
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van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. Retrieved from [Link]
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Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Symposium of Student Scholars. Retrieved from [Link]
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IUCr. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Retrieved from [Link]
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Navigating Molecular Architecture: A Spectroscopic Guide to 7-Methoxy-1-tetralone (CAS No. 6836-19-7)
An Important Clarification on CAS Number: Initial searches for CAS number 74073-40-8 identify the compound as 2-Bromo-3-chlorobenzaldehyde.[1][2] However, the extensive spectroscopic data available aligns with 7-Methoxy-1-tetralone , which is correctly identified by CAS number 6836-19-7 .[3][4] This guide will provide a comprehensive spectroscopic analysis of 7-Methoxy-1-tetralone, a compound of significant interest in pharmaceutical synthesis.
Introduction: The Significance of 7-Methoxy-1-tetralone
7-Methoxy-1-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of antidepressant drugs like Agomelatine.[5] Its molecular structure, featuring a substituted tetralone core, makes it a versatile building block in organic synthesis.[6] Understanding its spectroscopic profile is paramount for identity confirmation, purity assessment, and reaction monitoring during drug development and manufacturing processes. This guide offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational resource for researchers and drug development professionals.
Molecular Structure and Spectroscopic Correlation
The structural features of 7-Methoxy-1-tetralone directly correlate to the signals observed in its various spectra. The molecule consists of a bicyclic system with a ketone, an aromatic ring, a methoxy group, and aliphatic carbons.
Caption: Chemical structure of 7-Methoxy-1-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Methoxy-1-tetralone, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.
¹H NMR Spectroscopic Data
The proton NMR spectrum of 7-Methoxy-1-tetralone in CDCl₃ exhibits characteristic signals for the aromatic, methoxy, and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d | 1H | Ar-H |
| 6.85 | dd | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
| 2.92 | t | 2H | -CH₂- |
| 2.63 | t | 2H | -CH₂- |
| 2.12 | m | 2H | -CH₂- |
| d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet | |||
| Source: BenchChem Technical Support Team, November 2025.[7] |
¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 197.0 | C=O |
| 164.8 | Ar-C |
| 147.0 | Ar-C |
| 130.0 | Ar-CH |
| 125.0 | Ar-C |
| 113.8 | Ar-CH |
| 112.5 | Ar-CH |
| 55.5 | -OCH₃ |
| 39.2 | -CH₂- |
| 29.8 | -CH₂- |
| 23.2 | -CH₂- |
| Source: BenchChem Technical Support Team, November 2025.[7] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and accuracy of NMR data.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of 7-Methoxy-1-tetralone shows characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940 | Medium | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (conjugated ketone) |
| 1605 | Strong | C=C stretch (aromatic) |
| 1490 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1030 | Medium | C-O stretch (aryl ether) |
| Source: BenchChem Technical Support Team, November 2025.[7] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of solid 7-Methoxy-1-tetralone onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 7-Methoxy-1-tetralone shows the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular Ion) |
| 148 | ~60 | [M - CO]⁺ |
| 133 | ~50 | [M - CO - CH₃]⁺ |
| 120 | ~40 | [M - C₃H₄O]⁺ |
| 105 | ~30 | [C₇H₅O]⁺ |
| Source: National Institute of Standards and Technology.[3] |
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like 7-Methoxy-1-tetralone.
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and validated profile of 7-Methoxy-1-tetralone (CAS No. 6836-19-7). The detailed NMR, IR, and MS data, coupled with standardized experimental protocols, offer a reliable reference for researchers, scientists, and drug development professionals. This information is crucial for ensuring the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the integrity and success of synthetic and medicinal chemistry endeavors.
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-
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An In-depth Technical Guide to 2-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-3-chlorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, safety and handling protocols, and its role as a versatile chemical intermediate.
Core Molecular and Physical Properties
This compound is a disubstituted benzaldehyde derivative. The strategic placement of bromide and chloride atoms on the aromatic ring, ortho and meta to the aldehyde group respectively, imparts unique reactivity and makes it a valuable building block for complex molecular architectures.
Molecular Identity
The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Data Summary
The physical properties of a compound dictate its handling, storage, and application in experimental setups. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 74073-40-8 | [1][2][3][4] |
| Appearance | Solid | [3] |
| Melting Point | 79-83 °C | [3] |
| Boiling Point | 269 °C at 760 mmHg | [3] |
| Flash Point | 116 °C | [3] |
| Purity | ≥96% | [1][3] |
| SMILES | C1=CC(=C(C(=C1)Cl)Br)C=O | [2][6][7] |
| InChIKey | VEJPLARLFWIYNM-UHFFFAOYSA-N | [2][3] |
Synthesis and Mechanistic Considerations
While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established halogenation protocols for aromatic aldehydes. A plausible approach involves the electrophilic bromination of a 3-chlorobenzaldehyde precursor.
Conceptual Synthetic Workflow
A general strategy for the synthesis of halo-substituted benzaldehydes often involves direct halogenation of a less substituted precursor. The choice of catalyst and solvent system is crucial for controlling regioselectivity.
A patent for the preparation of a related isomer, 2-bromo-5-chlorobenzaldehyde, describes a process involving the reaction of 3-chlorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of an iodine-containing catalyst and a strong inorganic acid like concentrated sulfuric acid[8]. This methodology highlights a common industrial approach to selective bromination. The reaction mechanism involves the in-situ generation of a bromine radical which then undergoes an electrophilic substitution reaction on the aromatic ring[8].
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of this compound, a suite of analytical techniques is employed. Spectroscopic methods are particularly powerful for elucidating the molecular structure.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential. The ¹H NMR spectrum would show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns and chemical shifts influenced by the bromo and chloro substituents. Spectral data for this compound is available in chemical databases[9].
-
Mass Spectrometry (MS): This technique confirms the molecular weight of 219.46 g/mol . The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a distinctive pattern in the mass spectrum, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a strong characteristic carbonyl (C=O) stretch for the aldehyde group, typically in the region of 1700-1730 cm⁻¹.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[10][11][12]. The aldehyde functional group is readily transformed into a wide array of other functionalities, and the halogen atoms provide sites for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).
While specific, publicly documented applications of this compound are limited, its structural motifs are present in compounds investigated for various therapeutic areas. The presence of chlorine is a common feature in many FDA-approved drugs[11]. Its utility lies in its role as a versatile starting material for building more complex molecular scaffolds[13]. For instance, related chlorobenzaldehyde derivatives are used in the synthesis of Schiff bases with potential antibacterial and anticancer properties[12].
Caption: Potential synthetic transformations of this compound.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.
Hazard Identification
Based on GHS classifications, this compound presents several hazards:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[3].
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14].
-
Spills: In case of a spill, avoid generating dust. Collect the spilled material carefully and place it in a suitable container for disposal.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[14].
-
For long-term stability, it is recommended to store the compound at 4°C under an inert nitrogen atmosphere[1][3].
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The Unseen Instability: A Technical Guide to the Stability and Storage of 2-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex organic synthesis, the stability of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 2-Bromo-3-chlorobenzaldehyde, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities, presents unique challenges in its handling and storage. This in-depth technical guide, authored for the discerning scientist, moves beyond simplistic storage instructions to provide a comprehensive understanding of the factors governing the stability of this crucial reagent. By elucidating potential degradation pathways and providing robust protocols for stability assessment, this document aims to empower researchers to ensure the integrity of their starting materials and the success of their synthetic endeavors.
The Duality of Reactivity: Understanding the Intrinsic Stability of this compound
The chemical architecture of this compound, featuring an electrophilic aldehyde and a benzene ring substituted with two different electron-withdrawing halogens, dictates its reactivity and, consequently, its stability profile. The aldehyde functional group is susceptible to oxidation, while the carbon-halogen bonds can be subject to nucleophilic substitution or reductive dehalogenation under certain conditions. Furthermore, the aromatic ring itself can participate in various reactions, although this is less common under typical storage conditions.
Predicted Degradation Pathways
While specific degradation studies on this compound are not extensively reported in the public domain, an understanding of the reactivity of related halogenated benzaldehydes allows for the prediction of its primary degradation pathways.[1][2] These pathways represent the key vulnerabilities of the molecule that must be mitigated through appropriate storage and handling.
-
Oxidation: The aldehyde group is the most probable site of oxidation, leading to the formation of 2-Bromo-3-chlorobenzoic acid. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities which can act as catalysts.[3][4]
-
Photodegradation: Aromatic aldehydes are known to be sensitive to light.[5][6][7] Upon absorption of UV or even visible light, the molecule can be excited to a higher energy state, making it more susceptible to reactions such as oxidation or polymerization. This can lead to the formation of colored impurities and a decrease in purity.
-
Hydrolysis: Although the aldehyde group is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic catalysts, could potentially lead to the formation of hydrates or other degradation products.[8][9]
-
Reaction with Nucleophiles: The electrophilic nature of the aldehyde carbon makes it a target for nucleophiles. While not a typical storage concern, contamination with strong nucleophiles could lead to unwanted side reactions.
The interplay of these potential degradation pathways is visualized in the following diagram:
Caption: Predicted degradation pathways of this compound.
Proactive Preservation: Recommended Storage and Handling Protocols
To counteract the inherent reactivity of this compound and preserve its purity, a multi-faceted approach to storage and handling is essential. The following recommendations are based on a synthesis of safety data sheet information and best practices for the storage of reactive aromatic aldehydes.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Reduces the rate of potential degradation reactions.[2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde functional group by atmospheric oxygen.[2] |
| Light | Amber or Opaque Container | Protects the compound from photodegradation. |
| Moisture | Tightly Sealed Container in a Dry Environment | Minimizes the risk of hydrolysis. |
| Container | Glass or other inert material | Prevents potential reactions with container materials. |
Incompatible Materials
To prevent accidental degradation or hazardous reactions, this compound should be stored separately from the following classes of compounds:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can lead to vigorous and potentially explosive oxidation of the aldehyde.
-
Strong Bases: (e.g., hydroxides, alkoxides) Can catalyze aldol condensation or other base-mediated decomposition pathways.
-
Strong Reducing Agents: (e.g., hydrides) Can reduce the aldehyde to an alcohol.
A Framework for Assurance: Stability Testing Protocols
For critical applications, particularly in drug development and manufacturing, verifying the stability of this compound is paramount. A well-designed stability testing program, guided by the principles of the International Council for Harmonisation (ICH), provides the necessary data to establish a re-test period or shelf life.[10][11][12][13]
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a crucial first step to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][14][15][16] This involves subjecting the compound to conditions more severe than those it would encounter during routine storage.
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.[17][18][19]
-
Peak Purity and Mass Balance: Assess the purity of the main peak and account for the mass balance to ensure that all significant degradants are detected.
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
Following the identification of potential degradants, long-term and accelerated stability studies are conducted on multiple batches of this compound to establish its re-test period. These studies should be performed according to ICH Q1A(R2) guidelines.[2][11]
Protocol for Long-Term and Accelerated Stability Testing
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Package the samples in the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance
-
Assay (e.g., by HPLC or GC)
-
Purity (including specific known and unknown impurities)
-
Water content (if applicable)
-
Conclusion: A Commitment to Quality
The stability of this compound is not a static property but a dynamic interplay of its inherent chemical nature and its external environment. For the researcher, scientist, and drug development professional, a deep understanding of its potential degradation pathways and the implementation of rigorous storage and testing protocols are not mere procedural formalities but a fundamental commitment to the quality, reproducibility, and safety of their work. By adhering to the principles and protocols outlined in this guide, the integrity of this vital chemical intermediate can be assured, paving the way for successful and reliable scientific outcomes.
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4-Chlorobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
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Scheme 1 Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde... - ResearchGate. (n.d.). Retrieved from [Link]
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Understanding Forced Degradation Studies: A Critical Step in Drug Development - apicule. (n.d.). Retrieved from [Link]
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Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst - RSC Publishing. (2015). Retrieved from [Link]
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ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. (n.d.). Retrieved from [Link]
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Benzaldehyde: Properties, Reactions, Production And Uses - Chemcess. (n.d.). Retrieved from [Link]
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Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless - CORE. (n.d.). Retrieved from [Link]
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Hydrolysis of benzaldehyde O,S-acetals | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
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ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. (n.d.). Retrieved from [Link]
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Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed. (2024). Retrieved from [Link]
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ORTHO CHLOROBENZALDEHYDE - Ataman Kimya. (n.d.). Retrieved from [Link]
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Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms | Request PDF - ResearchGate. (2024). Retrieved from [Link]
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Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021). Retrieved from [Link]
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Stability testing of existing active substances and related finished products - European Medicines Agency. (2023). Retrieved from [Link]
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Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. (2023). Retrieved from [Link]
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Aldehydes as powerful initiators for photochemical transformations - PMC - NIH. (n.d.). Retrieved from [Link]
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - NIH. (n.d.). Retrieved from [Link]
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electrophilicity of 2-Bromo-3-chlorobenzaldehyde
An In-depth Technical Guide to the Electrophilicity of 2-Bromo-3-chlorobenzaldehyde
Abstract
This compound is a disubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug development. Its utility as a chemical intermediate is largely dictated by the reactivity of its carbonyl group, specifically its electrophilicity. This technical guide provides a comprehensive analysis of the electronic factors governing the electrophilic character of this compound. We will dissect the interplay of inductive and resonance effects from the halogen substituents, propose a theoretical framework for understanding its reactivity profile, and present actionable experimental protocols for its quantitative assessment. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this building block in complex synthetic applications.
The Molecular Architecture: An Overview
This compound, with the chemical formula C₇H₄BrClO, is a benzaldehyde derivative featuring a bromine atom at the ortho (C2) position and a chlorine atom at the meta (C3) position relative to the formyl (aldehyde) group.[1][2] This specific substitution pattern creates a unique electronic environment that significantly enhances the electrophilicity of the carbonyl carbon, making it a versatile precursor for a variety of chemical transformations.[3] Understanding the nuances of this electronic activation is paramount for designing efficient and selective synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74073-40-8 | [1][2][3] |
| Molecular Formula | C₇H₄BrClO | [1][2] |
| Molecular Weight | 219.46 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C(=C1)Cl)Br)C=O | [1] |
The Electronic Basis of Electrophilicity
The reactivity of the aldehyde group in substituted benzaldehydes is primarily controlled by the electronic effects of the substituents on the aromatic ring.[4] Electron-withdrawing groups (EWGs) increase the partial positive charge (δ+) on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. In this compound, both halogen atoms act as potent EWGs.
Inductive and Resonance Effects
Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine pull electron density away from the benzene ring through the sigma (σ) bonds. This effect deactivates the ring and, crucially, withdraws electron density from the carbonyl group, increasing its polarization.
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, opposing the inductive effect.
For halogens, the inductive effect (-I) is significantly stronger and dominates the weaker resonance effect (+M).[4]
In the case of this compound:
-
Ortho-Bromo Group: The bromine atom at the C2 position exerts a powerful -I effect due to its proximity to the formyl group.
-
Meta-Chloro Group: The chlorine atom at the C3 position also exerts a strong -I effect. While resonance effects do not operate from the meta position, the inductive effect effectively withdraws electron density from the ring system.
The cumulative impact of these two electron-withdrawing halogens is a significant depletion of electron density at the carbonyl carbon, rendering this compound substantially more electrophilic than unsubstituted benzaldehyde or its monosubstituted counterparts. This heightened reactivity is analogous to that seen in other di-halogenated benzaldehydes, where ortho substituents, in particular, increase the electrophilicity of the formyl group.[5]
Caption: Experimental workflow for kinetic analysis of electrophilicity.
Applications in Synthesis
The enhanced electrophilicity of this compound is not merely a theoretical curiosity; it is a practical advantage in organic synthesis. This heightened reactivity allows for:
-
Milder Reaction Conditions: Nucleophilic additions, condensations (e.g., Wittig, Horner-Wadsworth-Emmons), and reductive aminations can often be performed at lower temperatures or with weaker bases, improving functional group tolerance and reducing side reactions. [6]* Overcoming Steric Hindrance: The electronic activation can help overcome the steric bulk of the ortho-bromo substituent, enabling reactions that might be sluggish with less activated substrates.
-
Access to Complex Scaffolds: As a trifunctional handle (aldehyde, bromo, chloro), it serves as an ideal starting point for building complex molecular architectures through sequential, site-selective reactions (e.g., nucleophilic addition at the aldehyde, followed by Suzuki or Buchwald-Hartwig coupling at the halogenated positions). This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [7]
Caption: The logical chain from structure to enhanced reactivity.
Conclusion
The electrophilicity of this compound is significantly enhanced by the synergistic electron-withdrawing inductive effects of its ortho-bromo and meta-chloro substituents. This intrinsic electronic property makes the aldehyde's carbonyl carbon a prime target for nucleophilic attack, facilitating a wide range of chemical transformations under potentially milder conditions than less substituted analogues. A thorough understanding of this structure-activity relationship, validated by predictive computational models and quantitative kinetic experiments, empowers chemists to strategically employ this versatile building block in the efficient synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.
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Introduction: Bridging the Gap Between Structure and Spectrum
An In-Depth Technical Guide to the Theoretical NMR Prediction for 2-Bromo-3-chlorobenzaldehyde
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into the connectivity and three-dimensional arrangement of atoms within a molecule. However, the interpretation of complex spectra, especially for molecules with crowded aromatic regions or subtle stereochemical differences, can present significant challenges. It is in this context that theoretical NMR prediction has emerged not as a replacement for experimental data, but as a powerful, synergistic tool.
This guide provides a comprehensive walkthrough of the principles and practices for accurately predicting the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of steps to explore the underlying quantum mechanical principles and the critical decisions a computational chemist must make to achieve results that are not only predictive but also chemically insightful. For researchers, this computational validation serves as a critical checkpoint, reinforcing structural assignments and providing a deeper understanding of the electronic environment of the molecule .
Part 1: The Theoretical Framework of Computational NMR
At its core, predicting an NMR spectrum involves calculating the magnetic shielding tensor (σ) for each nucleus in a molecule. This tensor quantifies how the surrounding electron density shields the nucleus from an external magnetic field. The final chemical shift (δ) we observe is a relative measure, referenced against a standard, typically Tetramethylsilane (TMS). Two primary families of methods are employed for this task.
Empirical and Database-Driven Methods
These methods leverage vast databases of experimentally recorded spectra. By deconstructing a query molecule into fragments and matching them to similar environments in the database (using techniques like HOSE codes), or by using machine learning models trained on this data, a rapid prediction can be generated.[1][2][3][4] While incredibly fast and often accurate for common structural motifs, their predictive power can diminish for novel scaffolds or highly substituted systems where appropriate reference data is sparse.
Quantum Chemical Methods: The First-Principles Approach
For the highest level of accuracy and applicability to any molecule, we turn to quantum chemical methods. Density Functional Theory (DFT) has become the de facto standard, offering an exceptional balance of computational cost and accuracy.[5][6] DFT calculations do not rely on experimental databases but instead solve the electronic structure of the molecule from first principles to determine the magnetic shielding at each nucleus.
To achieve meaningful results, several key theoretical components must be correctly implemented:
-
Gauge-Including Atomic Orbitals (GIAO): The calculation of magnetic properties is plagued by the "gauge-origin problem," where the result depends on the chosen coordinate system origin. The GIAO method elegantly solves this by using basis functions that intrinsically incorporate the magnetic field, ensuring the results are independent of the origin.[5][7][8][9] It is the most robust and widely used method for NMR calculations.
-
Selection of Functional and Basis Set: The accuracy of a DFT calculation is dictated by the chosen exchange-correlation functional and the atomic orbital basis set. Functionals like the hybrid B3LYP or the meta-hybrid ωB97X-D are proven performers.[6][10] The basis set, a set of mathematical functions describing the electron orbitals, must be sufficiently flexible. Pople-style basis sets like 6-311+G(d,p) or Jensen's specialized pcS-n (property-consistent for spectroscopy) families are recommended for their balance of accuracy and efficiency.[11][12][13]
-
Modeling the Solvent Environment: NMR experiments are overwhelmingly performed in solution. The solvent can influence the molecular geometry and electronic distribution through polarization effects. Therefore, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is not optional but essential for accurately reproducing experimental conditions.[7][10][14]
Part 2: A Validated Protocol for NMR Prediction of this compound
This section details a step-by-step methodology for predicting the ¹H and ¹³C NMR spectra. The causality behind each choice is explained to ensure the protocol is self-validating and scientifically sound.
Step 1: Molecular Geometry Optimization
Causality: The calculated NMR shielding tensors are exquisitely sensitive to the molecular geometry. An inaccurate bond length or dihedral angle can lead to significant errors in the predicted chemical shifts. Therefore, the first and most critical step is to find the molecule's minimum energy conformation.
Protocol:
-
Construct the 3D structure of this compound using a molecular editor.
-
Perform a geometry optimization calculation. For a relatively rigid structure like this, a single optimization is sufficient. For more flexible molecules, a thorough conformational search followed by Boltzmann averaging of the NMR properties of the low-energy conformers is required.[10][14]
-
Recommended Level of Theory:
-
Method: DFT
-
Functional: B3LYP with D3 dispersion correction (B3LYP-D3)
-
Basis Set: 6-31G(d)
-
Solvent Model: PCM, with the solvent set to Chloroform (CDCl₃), a common NMR solvent.
-
-
Verify that the optimization has successfully converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.
Step 2: NMR Shielding Tensor Calculation
Causality: With an accurate, low-energy geometry, we can now calculate the magnetic properties. A higher-level basis set is typically employed for the NMR calculation itself, as the property calculation demands more flexibility in describing the electron density, particularly around the nuclei.
Protocol:
-
Use the optimized geometry from the previous step as the input structure.
-
Set up the NMR property calculation.
-
Recommended Level of Theory:
-
Execute the calculation. The primary output will be the absolute, anisotropic shielding tensor for each atom in the molecule. For standard 1D NMR, we are interested in the isotropic shielding value (σ_iso), which is the average of the diagonal elements of the tensor.
Step 3: Conversion of Shielding (σ) to Chemical Shift (δ)
Causality: The raw output of the calculation (absolute shielding) is not directly comparable to an experimental spectrum. It must be converted to the standard chemical shift (δ) scale by referencing it against a calculated standard, Tetramethylsilane (TMS). To cancel out systematic errors in the calculation, it is imperative that the TMS shielding is calculated at the exact same level of theory (functional, basis set, solvent model) as the target molecule.
Protocol:
-
Perform the same GIAO NMR calculation (Step 2) on the TMS molecule.
-
Extract the isotropic shielding value for the protons (σ_TMS_H) and carbons (σ_TMS_C) of TMS.
-
For each nucleus 'i' in this compound, calculate the chemical shift using the following equation: δ_i = σ_TMS - σ_i
-
(Optional but Recommended) For the highest accuracy, apply a linear scaling correction. This involves plotting the calculated shifts against known experimental shifts for a set of related compounds and using the slope and intercept of the resulting line to correct the predicted values.[15][16] This can effectively compensate for residual systematic errors in the computational method.
Caption: Computational workflow for theoretical NMR prediction.
Part 3: Predicted Data and Structural Interpretation
Following the protocol outlined above, the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Interpretation |
| H7 (Aldehyde) | 10.25 | Singlet (s) | Highly deshielded due to the anisotropic effect of the C=O bond. |
| H6 | 7.95 | Doublet of Doublets (dd) | Deshielded by proximity to the electron-withdrawing aldehyde group. |
| H4 | 7.80 | Doublet of Doublets (dd) | Deshielded by the adjacent chlorine atom. |
| H5 | 7.48 | Triplet (t) | Exhibits coupling to both H4 and H6. |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |
| C7 (C=O) | 189.5 | Carbonyl carbon, characteristically the most downfield signal. |
| C3 (C-Cl) | 136.2 | Deshielded by the electronegative chlorine atom. |
| C1 | 135.8 | The ipso-carbon attached to the aldehyde group. |
| C6 | 134.5 | Aromatic CH carbon adjacent to the aldehyde-bearing carbon. |
| C4 | 131.0 | Aromatic CH carbon between Cl and another CH. |
| C2 (C-Br) | 128.8 | Carbon attached to bromine; effect is less deshielding than chlorine. |
| C5 | 128.1 | The least deshielded of the aromatic CH carbons. |
Analysis: The predicted data aligns well with established principles of substituent effects on aromatic rings. The electron-withdrawing nature of the aldehyde, chlorine, and bromine functionalities results in a general downfield shift for all aromatic protons and carbons compared to unsubstituted benzene. The relative ordering of the signals is chemically logical, providing a robust hypothesis for assigning an experimental spectrum. For instance, the significant downfield shift of the aldehydic proton (H7) and carbon (C7) are hallmark features that can be confidently assigned.
Conclusion
The theoretical prediction of NMR spectra via GIAO-DFT calculations represents a mature and reliable methodology for modern chemical research. As demonstrated with this compound, this approach provides a quantitative, first-principles-based prediction that can be used to confirm structural assignments, resolve ambiguities in complex experimental spectra, and guide further analytical work. By carefully selecting the computational methodology—from geometry optimization with appropriate solvent models to the final NMR property calculation with a flexible basis set—researchers can generate data that is not merely correlative, but truly predictive. This in-depth guide provides the theoretical grounding and a validated, practical workflow for scientists to confidently integrate this powerful computational tool into their research and development pipelines.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystal structure analysis of 2-Bromo-3-chlorobenzaldehyde. While a dedicated crystallographic study for this specific compound is not publicly available at the time of writing, this document synthesizes data from closely related halogenated benzaldehydes to offer a robust predictive analysis. This approach equips researchers with the foundational knowledge to undertake such an analysis and to interpret the potential structural features that influence the compound's physicochemical properties and its utility in drug design.
The Strategic Importance of Crystal Structure Analysis in Drug Development
The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is a critical determinant of a molecule's properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. It governs crucial solid-state properties such as solubility, stability, bioavailability, and tabletability. For a molecule like this compound, a versatile synthetic intermediate, knowledge of its crystal structure provides invaluable insights into its reactivity, potential polymorphs, and how it might interact with biological targets. The strategic placement of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which are of increasing interest in drug design for enhancing binding affinity and specificity.[1][2]
Experimental Workflow: From Synthesis to Structure Determination
A successful crystal structure analysis begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following section details the typical experimental workflow.
Synthesis and Purification of this compound
The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors. A common strategy involves the ortho-bromination of 3-chlorobenzaldehyde or the chlorination of 2-bromobenzaldehyde, employing appropriate catalysts and reaction conditions to ensure regioselectivity.
Illustrative Synthetic Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-chlorobenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise. A Lewis acid catalyst, such as iron(III) bromide, may be required to facilitate the electrophilic aromatic substitution.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound. Purity is typically assessed by NMR, HPLC, and mass spectrometry.
Single-Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This is the definitive technique for determining the crystal structure.
Figure 1: A generalized workflow for crystal structure determination.
Step-by-Step SC-XRD Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Predicted Molecular and Crystal Structure of this compound
Based on the analysis of related halogenated benzaldehydes, we can predict the key structural features of this compound.[2][3][4]
Molecular Geometry
The molecule is expected to be largely planar, with the aldehyde group and the halogen atoms attached to the benzene ring. However, steric hindrance between the ortho-bromine atom and the aldehyde group may cause a slight torsion, leading to the aldehyde group being slightly out of the plane of the aromatic ring.[5][6] This is a common feature in ortho-substituted benzaldehydes.
Table 1: Predicted Bond Lengths and Angles
| Parameter | Predicted Value Range | Rationale |
| C-Br Bond Length | 1.89 - 1.91 Å | Typical for bromobenzene derivatives[5] |
| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for chlorobenzene derivatives |
| C=O Bond Length | 1.20 - 1.22 Å | Characteristic of an aldehyde carbonyl group |
| C-C (aromatic) | 1.38 - 1.40 Å | Standard aromatic C-C bond lengths |
| C(aromatic)-C(aldehyde) | 1.47 - 1.49 Å | Single bond between sp² carbons |
| O-C-C(aromatic) Angle | 123° - 125° | Influenced by steric and electronic effects |
| C-C-Br Angle | 119° - 121° | VSEPR theory prediction |
| C-C-Cl Angle | 119° - 121° | VSEPR theory prediction |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound will be dictated by a combination of weak intermolecular interactions.[2][4] The interplay of these forces determines the overall stability and physical properties of the crystal.
Figure 2: Key intermolecular interactions expected in the crystal structure.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and can interact with aromatic or aldehyde C-H groups of neighboring molecules, forming chains or sheets.[2]
-
Halogen···Halogen Interactions: Both bromine and chlorine atoms can participate in halogen bonding. These interactions, where the electrophilic region of one halogen interacts with the nucleophilic region of another, can play a significant role in directing the crystal packing.[1][2]
-
π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions, which can be either face-to-face or offset. These interactions contribute significantly to the cohesive energy of the crystal.[2][3]
Computational Analysis: A Complementary Approach
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.
Typical Computational Workflow:
-
Geometry Optimization: The molecular geometry obtained from the X-ray structure is used as a starting point for a gas-phase geometry optimization to understand the conformational preferences of an isolated molecule.
-
Frequency Calculations: These are performed to confirm that the optimized structure is a true energy minimum and to predict the vibrational spectra (IR and Raman), which can be compared with experimental data.
-
Hirshfeld Surface Analysis: This is a valuable tool for visualizing and quantifying intermolecular interactions within the crystal lattice. It allows for the decomposition of the crystal contacts into contributions from different types of interactions.[2][4]
-
Lattice Energy Calculations: These calculations can provide an estimate of the stability of the crystal lattice and can be used to compare the relative stabilities of different polymorphs.[2]
Conclusion and Future Directions
The crystal structure analysis of this compound, while not yet reported, can be confidently predicted to reveal a planar molecule with potential for slight out-of-plane distortion of the aldehyde group. The crystal packing will be a delicate balance of C-H···O hydrogen bonds, halogen···halogen interactions, and π–π stacking. A thorough understanding of these features, achieved through the combined experimental and computational workflow outlined in this guide, is essential for harnessing the full potential of this molecule in drug discovery and materials science. Future experimental work should focus on obtaining high-quality single crystals to validate these predictions and to explore the potential for polymorphism, which could have significant implications for its application.
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An In-depth Technical Guide to the Toxicological Landscape of Halogenated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Halogenation
Halogenated benzaldehydes are aromatic aldehydes characterized by the substitution of one or more hydrogen atoms on the benzene ring with halogen atoms (fluorine, chlorine, bromine, or iodine). This structural modification significantly alters the physicochemical properties of the parent benzaldehyde molecule, enhancing its utility as a chemical intermediate.[1] However, this increased reactivity also modulates their toxicological profiles, making a detailed assessment crucial for safe handling and development of downstream products. This guide will delve into the acute toxicity, genotoxicity, and cellular toxicity of key halogenated benzaldehydes, providing a framework for their risk assessment.
Acute Toxicity Profile: A Quantitative Overview
The acute toxicity of a substance is a critical initial indicator of its potential hazard. For halogenated benzaldehydes, this is typically assessed through the determination of the median lethal dose (LD50), the dose required to kill half the members of a tested population. The following table summarizes available LD50 data for prominent halogenated benzaldehydes.
| Compound | CAS No. | Test Animal | Route of Administration | LD50 Value | References |
| 2-Chlorobenzaldehyde | 89-98-5 | Rat (female) | Oral | 3150 mg/kg | [2] |
| 4-Chlorobenzaldehyde | 104-88-1 | Rat | Oral | 1400-1575 mg/kg | [3][4] |
| 4-Chlorobenzaldehyde | 104-88-1 | Rat | Oral | 840 mg/kg | [5] |
| 4-Chlorobenzaldehyde | 104-88-1 | Rabbit | Dermal | 5000 mg/kg | [5] |
| 4-Fluorobenzaldehyde | 459-57-4 | Rat (female) | Oral | >= 1600 - <= 1800 mg/kg | [6] |
Expert Insight: The variability in the reported LD50 values for 4-chlorobenzaldehyde highlights the importance of considering the specific study conditions, such as the strain and sex of the test animals and the vehicle used for administration. Dermal LD50 values are generally higher than oral values, suggesting that the primary route of acute toxicity concern is ingestion.
Beyond lethality, acute exposure to halogenated benzaldehydes can cause significant irritation to the skin, eyes, and respiratory tract.[7][8] For instance, 2-chlorobenzaldehyde is described as corrosive to the skin and capable of causing severe eye damage.[2][9] 4-Chlorobenzaldehyde is also a known skin and eye irritant.[7][10]
Metabolic Fate: The Body's Chemical Response
The toxicity of a xenobiotic is intrinsically linked to its metabolic transformation within an organism. Halogenated benzaldehydes undergo a series of enzymatic reactions that can either detoxify the compound or, in some cases, lead to the formation of more reactive and toxic metabolites.
In mammals, the primary metabolic pathway for benzaldehydes involves oxidation to the corresponding benzoic acid, which is then conjugated with glycine or glucuronic acid and excreted in the urine.[11] For example, 2-chlorobenzaldehyde is efficiently metabolized to 2-chlorohippuric acid in rats.[12] Aldehyde dehydrogenases (ALDHs) are the key enzymes responsible for this oxidation.[13]
Anaerobic bacteria, such as those found in sediments, exhibit a more diverse metabolic capability. They can both oxidize halogenated benzaldehydes to their corresponding carboxylic acids and reduce them to benzyl alcohols.[14][15] In some instances, dehalogenation can also occur.[14]
Caption: Generalized metabolic pathways of halogenated benzaldehydes.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint, as it can be a precursor to carcinogenesis. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.[16][17][18]
Experimental Protocol: The Ames Test (Plate Incorporation Method)
This protocol provides a standardized workflow for assessing the mutagenicity of a test compound using Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine.[16][17][20][21]
Objective: To determine if a test compound can induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Materials:
-
Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100)
-
Test compound
-
Positive controls (e.g., 2-nitrofluorene, sodium azide)
-
Negative control (vehicle)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight to obtain a dense culture.
-
Metabolic Activation (S9 Mix): For assays including metabolic activation, prepare an S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and a buffer.
-
Plate Incorporation: a. To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Quickly vortex the tube and pour the contents onto a minimal glucose agar plate. c. Evenly distribute the top agar and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
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Foreword: The Enduring Legacy of Brominated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Brominated aromatic compounds, a broad class of chemicals including legacy polybrominated diphenyl ethers (PBDEs) and a growing suite of novel brominated flame retardants (NBFRs), have been instrumental in enhancing fire safety across a vast array of consumer and industrial products.[1][2] However, their widespread use has led to their ubiquitous presence in the environment, from the air we breathe to the deepest ocean sediments.[1][3] Their chemical stability, a desirable trait for flame retardancy, contributes to their persistence, bioaccumulation, and potential toxicity, posing significant risks to ecosystems and human health.[1][4] This guide provides a comprehensive technical overview of the environmental fate of these compounds, offering insights into their transport, transformation, and degradation. We will delve into the intricate mechanisms governing their behavior in various environmental compartments and explore the analytical methodologies essential for their detection and quantification. Our aim is to equip researchers and professionals with the knowledge necessary to understand and mitigate the environmental impact of these pervasive contaminants.
Sources and Pathways into the Environment: An Unfolding Narrative
The journey of brominated aromatic compounds into the environment is a complex narrative, beginning with their synthesis and incorporation into products and culminating in their release through various pathways.
1.1. Industrial and Commercial Origins:
The primary source of these compounds is their extensive use as additive flame retardants in a multitude of products, including electronics, furniture, textiles, and building materials.[1][2] Unlike reactive flame retardants, additive BFRs are not chemically bound to the polymer matrix, allowing them to leach into the environment throughout the product's lifecycle.[5] Manufacturing processes, product use, and disposal are all significant points of entry.[1] For instance, volatile brominated compounds can be released during the high-temperature compounding of thermoplastic polyesters.[6]
1.2. Environmental Release Mechanisms:
Once incorporated into products, brominated aromatic compounds can enter the environment through several mechanisms:
-
Volatilization and atmospheric transport: Lighter congeners can volatilize from products and become airborne, leading to long-range atmospheric transport and deposition in remote regions.[3][7]
-
Leaching and runoff: During use and disposal, these compounds can leach from products and be transported into soil and water systems via runoff.[1][7]
-
E-waste and landfill leachate: The improper disposal and recycling of electronic waste (e-waste) is a major source of brominated aromatic compounds in the environment.[5][8] Landfill leachate also contributes significantly to their release into soil and groundwater.[9]
-
Wastewater treatment plant effluent and sludge: These facilities receive inputs from various domestic and industrial sources, and while they can remove a portion of these compounds, both the treated effluent and the resulting sludge can be sources of contamination.[9][10]
Environmental Transport and Distribution: A Global Journey
The physicochemical properties of brominated aromatic compounds, particularly their hydrophobicity and persistence, govern their transport and distribution across different environmental compartments.
2.1. Atmospheric Transport:
Once airborne, these compounds can be transported over long distances, leading to their detection in remote ecosystems like the Arctic.[5][7] The transport processes are influenced by factors such as wind patterns, temperature, and sunlight.[7]
2.2. Aquatic Systems:
In aquatic environments, brominated aromatic compounds tend to partition from the water column to sediment due to their high hydrophobicity.[4] Sediments, therefore, act as a major sink and long-term reservoir for these contaminants.
2.3. Terrestrial Systems:
In soil, the fate of these compounds is influenced by soil type, organic matter content, and microbial activity.[7] They can be adsorbed to soil particles, potentially leading to groundwater contamination through leaching, especially when associated with soil colloids.[11]
Transformation and Degradation: A Slow and Complex Process
The transformation and degradation of brominated aromatic compounds in the environment are slow processes that can occur through both abiotic and biotic pathways.[3] These processes can alter the toxicity and bioavailability of the parent compounds.[3]
3.1. Abiotic Degradation:
-
Photodegradation: Sunlight, particularly UV radiation, can induce the breakdown of brominated aromatic compounds.[3] This process often involves reductive debromination, where bromine atoms are sequentially removed, leading to the formation of less brominated and potentially more toxic congeners.[3][12] The rate of photodegradation is influenced by factors such as the matrix (e.g., water, soil minerals), the presence of photosensitizers like humic acids, and the wavelength of light.[12][13][14] For example, the photodegradation of hexabromobenzene (HBB) on soil minerals follows pseudo-first-order kinetics, with the rate varying depending on the mineral type.[13]
3.2. Biotic Degradation (Biodegradation):
Microorganisms play a crucial role in the breakdown of brominated aromatic compounds, although the process is often slow and incomplete.[3][15]
-
Anaerobic Reductive Debromination: Under anaerobic conditions, certain microorganisms can use brominated compounds as electron acceptors, leading to the removal of bromine atoms.[16] This process, known as reductive debromination, is a key degradation pathway for highly brominated congeners like deca-BDE.[16] However, this can result in the accumulation of lower-brominated, more toxic congeners.[9][17] Dehalococcoides species are well-known for their ability to carry out this process.[18][19]
-
Aerobic Degradation: Some aerobic bacteria can degrade lower-brominated congeners by breaking the carbon-carbon bonds in the diphenyl ether core.[9][17] Bacteria such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have demonstrated the ability to degrade a range of PBDEs with one to six bromines.[17] Complete degradation often requires a combination of anaerobic and aerobic processes.[9]
Bioaccumulation and Trophic Magnification: Moving Up the Food Chain
Due to their lipophilic (fat-loving) nature, brominated aromatic compounds have a strong tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.[1][10]
4.1. The Process of Bioaccumulation:
Organisms can take up these compounds from their environment (water, sediment, soil) and through their diet.[3][20] The extent of bioaccumulation is influenced by the organism's lipid content, trophic level, and the specific physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow).[4][21]
4.2. Trophic Magnification:
As these compounds move up the food chain, their concentrations tend to increase at each successive trophic level.[3][20] This process, known as trophic magnification, can lead to very high concentrations in top predators, such as marine mammals and birds of prey, posing a significant threat to their health and reproduction.[3][22]
Toxicity and Environmental Risks: A Cause for Concern
The persistence and bioaccumulative nature of brominated aromatic compounds, coupled with their potential toxicity, raise significant environmental and health concerns.[1][23]
5.1. Health Effects:
Exposure to certain brominated aromatic compounds has been linked to a range of adverse health effects, including:
-
Reproductive and developmental problems[24]
The toxicity of these compounds can vary depending on the degree of bromination, with some lower-brominated congeners being more toxic than their highly brominated counterparts.[17][23] Furthermore, the combustion of products containing these compounds can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[22][23]
5.2. Ecological Risks:
The accumulation of brominated aromatic compounds in the environment can have detrimental effects on wildlife, leading to reproductive dysfunction and immune system damage in species at the top of the food chain.[22] The widespread contamination of aquatic and terrestrial ecosystems poses a long-term threat to biodiversity and ecosystem health.[10]
Analytical Methodologies: Detecting and Quantifying a Hidden Threat
The accurate detection and quantification of brominated aromatic compounds in various environmental matrices are crucial for assessing their environmental fate and risks.
6.1. Sample Collection and Preparation:
The methods for collecting and extracting these compounds vary depending on the sample matrix (e.g., water, soil, biota).[1] Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE).[1][25] Sample extracts often require cleanup procedures to remove interfering substances.[1][25]
6.2. Instrumental Analysis:
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of brominated aromatic compounds.[1][26] Other techniques include:
-
Gas chromatography with electron capture detection (GC-ECD)[1]
-
High-resolution mass spectrometry (HRMS)[1]
The choice of analytical method depends on the specific compounds of interest, the sample matrix, and the required sensitivity and selectivity.[1][26]
Experimental Protocols
Protocol 1: Analysis of Brominated Aromatic Compounds in Sediment Samples by GC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of brominated aromatic compounds in sediment samples using gas chromatography-tandem mass spectrometry (GC-MS/MS).
1. Sample Preparation:
- Homogenize the sediment sample.
- Freeze-dry the homogenized sample to remove water.
- Sieve the dried sample to obtain a uniform particle size.
2. Extraction:
- Weigh approximately 5-10 g of the prepared sediment into an extraction thimble.
- Spike the sample with a known amount of isotopically labeled internal standards.
- Perform accelerated solvent extraction (ASE) using a suitable solvent mixture (e.g., hexane:dichloromethane).
3. Cleanup:
- Concentrate the extract to a small volume.
- Perform a multi-step cleanup using solid-phase extraction (SPE) cartridges (e.g., silica gel, alumina, and Florisil) to remove interfering compounds.
- Elute the target analytes with appropriate solvents.
- Concentrate the final extract to a volume of approximately 1 mL.
4. Instrumental Analysis:
- Inject an aliquot of the final extract into a GC-MS/MS system.
- Use a capillary column suitable for the separation of brominated compounds.
- Operate the mass spectrometer in selective reaction monitoring (SRM) mode for high selectivity and sensitivity.[26]
- Quantify the target compounds using the isotope dilution method.
Visualizations
Caption: Environmental fate of brominated aromatic compounds.
Caption: Microbial degradation pathways of PBDEs.
Conclusion: A Call for Continued Research and Responsible Management
The environmental fate of brominated aromatic compounds is a multifaceted issue with far-reaching implications. Their persistence, potential for long-range transport, bioaccumulation, and toxicity necessitate a thorough understanding of their behavior in the environment. While significant progress has been made in elucidating their degradation pathways and developing analytical methods, knowledge gaps remain, particularly concerning the fate and effects of novel brominated flame retardants.[10][21] Continued research is essential to fully assess the risks posed by these compounds and to develop effective remediation strategies. Furthermore, a concerted effort involving industry, regulators, and the scientific community is needed to promote the responsible management of these chemicals, from production to disposal, to minimize their environmental impact and protect human and ecosystem health.
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- Analysis of brominated flame retardants in the aquatic environment: a review - PMC. (n.d.).
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- Polymeric Brominated Flame Retardants: Are They a Relevant Source of Emerging Brominated Aromatic Compounds in the Environment? | Environmental Science & Technology - ACS Publications. (n.d.).
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- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed. (2014, September 27).
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- Brominated flame retardants: cause for concern? - PMC - NIH. (n.d.).
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An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorobenzaldehyde: A Historical and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chlorobenzaldehyde is a key substituted benzaldehyde that serves as a versatile intermediate in the synthesis of a range of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility lies in the unique arrangement of its functional groups: a reactive aldehyde, and two different halogen substituents on the aromatic ring, which allow for selective and diverse chemical transformations. This guide provides a comprehensive overview of the synthetic routes to this compound, grounded in the historical evolution of synthetic organic chemistry. We will explore the causal relationships behind experimental choices, present detailed, validated protocols, and offer insights into the practical application of these methodologies.
Historical Perspective: The Dawn of Aromatic Substitution and the Rise of Directed Synthesis
The story of this compound's synthesis is not one of a singular, celebrated discovery but rather the culmination of over a century of advancements in the field of aromatic chemistry. The journey begins with the foundational work on electrophilic aromatic substitution in the 19th century, which first enabled the direct functionalization of benzene and its derivatives.
The first synthesis of the parent molecule, benzaldehyde, by Friedrich Wöhler and Justus von Liebig in 1832, marked a pivotal moment, opening the door to the creation of its many substituted analogues.[2] Early methods for producing substituted benzaldehydes were often harsh and lacked regioselectivity. However, the development of named reactions like the Vilsmeier-Haack, Gattermann, and Gattermann-Koch reactions in the late 19th and early 20th centuries provided chemists with more reliable tools for introducing the formyl group onto an aromatic ring.
The synthesis of a specifically substituted molecule like this compound, however, requires a more nuanced approach, relying on a deep understanding of substituent directing effects and the development of regioselective reactions. The advent of organometallic chemistry, particularly the concept of ortho-lithiation, in the mid-20th century, revolutionized the synthesis of polysubstituted aromatics by allowing for the precise deprotonation and subsequent functionalization of specific positions on the ring. It is through the application and refinement of these powerful synthetic strategies that the targeted synthesis of this compound became a practical reality.
Key Synthetic Strategies
Several logical and field-proven strategies can be employed for the synthesis of this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations.
Method 1: Electrophilic Bromination of 3-Chlorobenzaldehyde
This is arguably the most direct approach, leveraging the principles of electrophilic aromatic substitution. The success of this method hinges on the directing effects of the existing substituents on the benzene ring: the chloro group and the aldehyde group.
Causality of Experimental Choices:
-
Directing Effects: The aldehyde group (-CHO) is a meta-directing and deactivating group. The chloro group (-Cl) is an ortho-, para-directing but deactivating group. In 3-chlorobenzaldehyde, the positions ortho and para to the chlorine are positions 2, 4, and 6. The positions meta to the aldehyde are positions 5 and 3 (already occupied by chlorine). The directing effects are therefore in conflict. However, the aldehyde group is a stronger deactivating group than the chloro group. The position most activated for electrophilic attack will be position 2, which is ortho to the chlorine and meta to the aldehyde. Position 6 is also ortho to the chlorine but is sterically hindered by the adjacent aldehyde group. Position 4 is para to the chlorine, but the combined deactivating effect of the aldehyde makes it less favorable than position 2. Thus, bromination is expected to occur predominantly at the 2-position.
-
Catalyst: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to polarize the bromine molecule, generating a more potent electrophile (Br⁺) that can attack the deactivated aromatic ring.
-
Solvent: A non-polar, inert solvent like 1,2-dichloroethane is typically used to dissolve the reactants and facilitate the reaction without participating in it.
Experimental Protocol:
A detailed protocol analogous to the synthesis of 3-bromobenzaldehyde provides a strong foundation for this approach.[3][4][5]
-
To a stirred solution of 3-chlorobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add anhydrous aluminum chloride (1.2-1.5 eq) portion-wise, maintaining the temperature below 25 °C.
-
Slowly add a solution of bromine (1.0-1.1 eq) in 1,2-dichloroethane to the reaction mixture, keeping the temperature between 20-25 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3-Chlorobenzaldehyde | [3] |
| Reagents | Bromine, Aluminum Chloride | [3][5] |
| Solvent | 1,2-Dichloroethane | [3] |
| Typical Yield | 70-85% (estimated based on analogous reactions) | |
| Purity | >98% after purification |
Visualization:
Caption: Workflow for the electrophilic bromination of 3-chlorobenzaldehyde.
Method 2: Ortho-Lithiation of 1-Bromo-2-chlorobenzene followed by Formylation
This method offers a highly regioselective route to the target molecule by leveraging the power of directed ortho-metalation.
Causality of Experimental Choices:
-
Ortho-Directing Group: In 1-bromo-2-chlorobenzene, both the bromine and chlorine atoms can act as directing groups for lithiation. However, the chloro group is a more effective directing group than the bromo group in this context. Therefore, deprotonation with a strong lithium base is expected to occur at the position ortho to the chlorine, which is position 3.
-
Lithium Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred over alkyllithiums (like n-BuLi) when halogens are present to avoid competing halogen-metal exchange.[6]
-
Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl group onto an aryllithium species.[7] The reaction proceeds through a tetrahedral intermediate which, upon acidic workup, hydrolyzes to the aldehyde.
Experimental Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add a solution of 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) to the reaction mixture at -78 °C and allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization:
Caption: Workflow for the ortho-lithiation and formylation of 1-bromo-2-chlorobenzene.
Method 3: Oxidation of 2-Bromo-3-chlorobenzyl Alcohol
This approach involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde. This can be a valuable alternative if the benzyl alcohol is more readily accessible.
Causality of Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be used for the conversion of a primary benzyl alcohol to an aldehyde. Mild and selective reagents are preferred to avoid over-oxidation to the carboxylic acid. Common choices include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). A greener alternative involves the use of Oxone and a catalytic amount of sodium bromide.[8]
-
Synthesis of the Benzyl Alcohol: 2-Bromo-3-chlorobenzyl alcohol can be prepared from 2-bromo-3-chlorotoluene via benzylic bromination followed by hydrolysis.[9]
Experimental Protocol (Oxidation Step):
-
Dissolve 2-Bromo-3-chlorobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3-chlorobenzyl Alcohol | [9][10] |
| Reagents | Pyridinium Chlorochromate (PCC) | |
| Solvent | Dichloromethane | |
| Typical Yield | 80-95% (estimated) | |
| Purity | >98% after purification |
Visualization:
Caption: A two-stage approach to this compound via the corresponding benzyl alcohol.
Conclusion and Future Outlook
The synthesis of this compound is a testament to the power and precision of modern organic synthesis. While a definitive "discovery" of this specific molecule remains elusive in the historical record, its preparation is made possible by a rich tapestry of synthetic methodologies developed over many decades. For the contemporary researcher, a variety of reliable and regioselective routes are available, with the choice of method being guided by factors such as starting material availability, scale, and desired purity. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research in this area may focus on the development of even more efficient, sustainable, and catalytic methods for its synthesis, further expanding the synthetic chemist's toolkit.
References
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
-
Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Retrieved from [Link]
- Google Patents. (2008, December 5). United States Patent.
- Google Patents. (n.d.). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
-
Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-chlorobenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Justia Patents. (1976, May 25). Preparation of 3-bromobenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
-
Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. [Link]
-
ResearchGate. (n.d.). Scheme 3: Selective oxidation of 3-bromobenzyl alcohol in the presence.... [Link]
-
Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. [Link]
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A Technical Guide to Sourcing 2-Bromo-3-chlorobenzaldehyde for Research and Drug Development
For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials and intermediates is a critical, yet often underestimated, determinant of project success. The seemingly routine task of sourcing a chemical like 2-Bromo-3-chlorobenzaldehyde (CAS No. 74073-40-8) can have profound implications on the timeline, reproducibility, and ultimate viability of a research endeavor. This guide provides an in-depth technical framework for navigating the commercial supplier landscape for this specific reagent, with a focus on ensuring scientific integrity and mitigating risks in the supply chain.
The Critical Role of Starting Material Quality in Research and Development
This compound is a substituted aromatic aldehyde frequently employed as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the differential reactivity of the halogen substituents and the aldehyde functional group, allowing for sequential and regioselective modifications. However, the presence of impurities, such as regioisomers (e.g., 3-Bromo-2-chlorobenzaldehyde), residual starting materials from its synthesis, or inorganic salts, can lead to a cascade of negative consequences:
-
Formation of Unwanted Byproducts: Impurities can react in subsequent synthetic steps, leading to a complex and difficult-to-purify mixture of products. This not only reduces the yield of the desired compound but also complicates downstream processing and analysis.
-
Inaccurate Biological Data: In drug discovery, even trace impurities can exhibit biological activity, leading to false positives or negatives in screening assays. This can result in the misdirection of research efforts and significant wasted resources.
-
Lack of Reproducibility: Batch-to-batch variability in the purity and impurity profile of the starting material is a primary cause of inconsistent experimental results, a major challenge in scientific research.
Therefore, a rigorous and well-documented approach to supplier selection and qualification is not merely a matter of compliance but a fundamental aspect of sound scientific practice.[1]
Identifying Commercial Suppliers of this compound
A survey of the current market reveals several commercial suppliers offering this compound. The table below provides a comparative overview of prominent suppliers and their publicly available product specifications. It is important to note that this information can change, and direct inquiry with the supplier for the latest specifications and a batch-specific Certificate of Analysis is always recommended.
| Supplier | Stated Purity | Available Quantities | Quality Management/Notes |
| Sigma-Aldrich (Merck) | ≥96%[2] | 250 mg - 100 g[2] | Offers products from partners like ChemScene. Detailed safety information available.[2] |
| ChemScene | ≥96%[3] | Custom synthesis and commercial production services offered.[3] | Provides basic physical and chemical properties. |
| BLD Pharm | Purity/Specification available upon request.[4] | Offers a range of quantities and provides COA inquiry.[4] | ISO 9001:2015, ISO 14001:2015, and ISO 45001:2018 certified.[5][6][7][8] |
| Achmem | 95%[9] | 25 g - 500 g[9] | ISO:9001 certified Quality Management system.[10] Offers custom synthesis.[11] |
| ChemicalBook | Listings may vary (e.g., 99% from some suppliers).[12] | Varies by supplier. | A marketplace platform; individual supplier qualification is crucial. |
A Step-by-Step Protocol for Supplier Qualification
The selection of a supplier, particularly for a critical raw material in a drug development program, should be a systematic and documented process.[1][13][14] The following protocol outlines a robust workflow for qualifying a new supplier for this compound.
Workflow for New Supplier Qualification
Caption: Workflow for the qualification of a new chemical supplier.
Methodology for Key Qualification Steps:
-
Initial Supplier Vetting:
-
Objective: To create a shortlist of credible suppliers.
-
Procedure:
-
Identify suppliers through chemical search engines, industry directories, and literature references.
-
Review the supplier's website for information on their quality management systems (e.g., ISO certifications).[5][10]
-
For drug development applications, prioritize suppliers with experience in providing materials for the pharmaceutical industry and those who can support cGMP (current Good Manufacturing Practices) requirements.
-
-
-
Certificate of Analysis (CoA) Evaluation:
-
Objective: To critically assess the quality of a specific batch of this compound.
-
Procedure:
-
Request a batch-specific CoA from the potential supplier.
-
Purity Assessment: Verify the assay (purity) and the analytical method used for its determination (e.g., HPLC, GC).[15][16] A purity of ≥98% is generally desirable for synthetic intermediates.
-
Identity Confirmation: Ensure that the CoA includes data confirming the chemical's identity, such as ¹H NMR, ¹³C NMR, or Mass Spectrometry data, and that this data is consistent with the structure of this compound.
-
Impurity Profile: Scrutinize the CoA for the presence of specified and unspecified impurities. The absence of an impurity profile is a significant red flag.
-
Water Content: Note the water content, as it can affect the accuracy of weighing and the stoichiometry of reactions.
-
-
-
In-House Quality Control (QC) Testing:
-
Objective: To independently verify the supplier's CoA and ensure the material is suitable for its intended use.
-
Procedure:
-
Obtain a sample of this compound from the supplier.
-
Identity Verification: Record the ¹H NMR spectrum of the sample and compare it to a reference spectrum or theoretical chemical shifts to confirm the structure. The spectrum should be free of significant unassigned signals.
-
Purity Analysis: Develop and run an HPLC or GC method to determine the purity of the sample.[17][18] This provides an orthogonal check on the supplier's reported purity.
-
Physical Properties: Measure the melting point range of the solid material. A sharp melting point is indicative of high purity.
-
-
Analytical Methods for Purity Determination
The purity of benzaldehyde derivatives like this compound is typically determined by chromatographic methods due to their ability to separate the main component from closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a common technique for non-volatile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. Detection is typically done using a UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds.[16] It provides excellent separation and allows for the identification of impurities based on their mass spectra.
The choice of method depends on the volatility and thermal stability of the compound and its potential impurities.[19]
Conclusion and Best Practices
The selection of a commercial supplier for this compound should be approached with the same rigor as any other critical experimental parameter. For researchers in academic or early-stage discovery, a supplier with a detailed CoA and a good reputation may be sufficient. However, for scientists in drug development, a more comprehensive qualification process, including in-house QC and potentially a supplier audit, is essential to ensure regulatory compliance and the long-term success of the project.
Key Recommendations:
-
Always request a batch-specific Certificate of Analysis. Do not rely solely on the specifications listed on the supplier's website.
-
Perform in-house QC testing on the initial batch from a new supplier. This is a critical step to verify the supplier's claims.
-
Maintain a record of all supplier qualification activities. This documentation is crucial for regulatory submissions and for ensuring traceability.
-
For long-term projects, establish a good working relationship with your chosen supplier. This can facilitate communication and ensure a stable supply of high-quality material.
By implementing a robust supplier qualification workflow, researchers and drug development professionals can significantly enhance the reliability and reproducibility of their work, ultimately accelerating the path from discovery to innovation.
References
-
Pharmaceutical Information. (2023, October 20). SOP for Supplier Qualification. Retrieved from [Link]
-
Anzen. (2011, May 27). Procedure for Qualification of Vendors for Raw Material and Packaging Materials. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Montrium. (2022, August 8). A 5-Step Guide to Qualifying FDA-Regulated Suppliers. Retrieved from [Link]
-
SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. Retrieved from [Link]
-
ReAgent Chemicals. (2025, August 6). The Importance of Quality Control In Pharmaceutical Manufacturing. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
PubMed. (n.d.). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BL Pharma. (n.d.). Quality Assurance. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
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- 18. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
2-Bromo-3-chlorobenzaldehyde Suzuki coupling reaction conditions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-3-chlorobenzaldehyde
Application Note & Protocol
Introduction: Strategic Functionalization of a Dihalogenated Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in the pharmaceutical and materials science industries, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[3]
This guide focuses on this compound, a versatile bifunctional building block. The presence of two distinct halogen atoms—a bromine and a chlorine—on the aromatic ring presents a strategic opportunity for selective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds towards palladium catalysts allows for a controlled, site-selective Suzuki-Miyaura coupling.[4] Typically, the carbon-bromine bond is significantly more reactive in the crucial oxidative addition step than the carbon-chlorine bond, enabling the selective synthesis of 3-chloro-2-arylbenzaldehydes.[5] These products serve as valuable intermediates, retaining a chlorine handle for subsequent downstream transformations.
This document provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, a detailed experimental protocol, and troubleshooting strategies for performing the Suzuki-Miyaura coupling on this compound, tailored for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding the role of each component is critical for reaction design and optimization.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile (this compound). This is generally the rate-determining step and proceeds much faster for C-Br bonds than for C-Cl bonds, forming a Pd(II) intermediate.[5][6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (the nucleophile) is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[8][9][10]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Parameter Guide
The success of the selective coupling of this compound is dictated by the judicious choice of catalyst, ligand, base, and solvent.
| Parameter | Recommended Reagents | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | For the reactive C-Br bond, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective and can be used directly. Pd(II) sources like Pd(OAc)₂ are pre-catalysts that are reduced in situ to the active Pd(0) species.[12] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For C-Br coupling, the triphenylphosphine (PPh₃) already present in Pd(PPh₃)₄ is often sufficient. However, for challenging substrates or to ensure high efficiency, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos can accelerate the reaction, particularly the reductive elimination step.[8][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | An inorganic base is essential for activating the boronic acid. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) may be required to enhance the rate of transmetalation.[13][14] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic solvent system is standard. 1,4-Dioxane or toluene serves to dissolve the organic substrates and catalyst, while water dissolves the inorganic base and boronate intermediate.[7][12] The ratio is typically between 3:1 to 5:1 (organic:aqueous). Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Thermal energy is required to drive the reaction, particularly the initial oxidative addition. The specific temperature depends on the solvent system and the reactivity of the coupling partners. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for aqueous workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum or connect it to a condenser under an inert atmosphere. Evacuate and backfill the flask with argon or nitrogen three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol). The presence of oxygen can deactivate the catalyst, so this step must be performed carefully.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL). The mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[15]
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-2-arylbenzaldehyde product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting & Management of Side Reactions
Even robust reactions like the Suzuki coupling can encounter issues. Understanding potential side reactions is key to troubleshooting.
| Issue / Side Reaction | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); insufficient base strength; low temperature. | Ensure the reaction is set up under a strictly inert atmosphere. Use a stronger base like K₃PO₄. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation. This is often catalyzed by residual acid/base or trace metals.[16][17] | Use a slight excess (1.2-1.5 equiv) of the boronic acid. Minimize water content or use a milder base (e.g., KF). Consider using the corresponding boronic acid pinacol ester, which is more resistant to this side reaction.[12][15] |
| Homo-coupling | Dimerization of the boronic acid (Ar'-Ar') or the aryl halide (Ar-Ar) can occur, especially at high temperatures or catalyst loadings.[17] | Lower the reaction temperature. Ensure slow, controlled heating. Use the minimum effective catalyst loading. |
| Dehalogenation | The starting aryl halide is reduced to an arene (Ar-H), removing the reactive handle.[5][17] | This can be caused by impurities or certain reaction conditions. Ensure high-purity reagents and solvents. A change in ligand or base may be required. |
| Palladium Black Precipitation | The Pd(0) catalyst aggregates and precipitates out of solution, losing its catalytic activity.[17] | Use a stabilizing ligand (e.g., SPhos) which can prevent aggregation. Ensure vigorous stirring to maintain a homogeneous mixture. |
References
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Synlett. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Helvetica Chimica Acta. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Accounts of Chemical Research. [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - The Journal of Organic Chemistry. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - Organometallics. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines - ResearchGate. [Link]
-
The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - Chemical Reviews. [Link]
-
Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Monodentate Transient Directing Group Assisted Pd-Catalyzed Direct Dehydrogenative Cross-Coupling of Benzaldehydes with Arenes toward 9-Fluorenones - The Journal of Organic Chemistry. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Royal Society of Chemistry. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters. [Link]
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- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Heterocycles from 2-Bromo-3-chlorobenzaldehyde
Abstract: This document provides a comprehensive technical guide for the synthesis of diverse and medicinally relevant heterocyclic scaffolds utilizing 2-Bromo-3-chlorobenzaldehyde as a versatile starting material. We delve into the strategic exploitation of its distinct reactive sites—the aldehyde, the sterically accessible bromine atom, and the more hindered chlorine atom—to construct key heterocyclic cores, including isoquinolines, quinolines, and benzofurans. This guide combines detailed, field-proven experimental protocols with in-depth mechanistic discussions to provide researchers, medicinal chemists, and drug development professionals with a robust framework for innovation.
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a valuable building block due to its trifunctional nature.[1][2] The aldehyde group serves as a classical handle for condensation and multicomponent reactions, while the two distinct halogen substituents offer orthogonal reactivity for cross-coupling and cyclization strategies.
The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions, a disparity that can be attributed to the difference in C-X bond dissociation energies (C-Br < C-Cl). This inherent chemoselectivity allows for sequential functionalization, enabling the construction of complex polycyclic systems in a controlled manner. This guide will explore several high-impact applications of this unique reactivity profile.
Figure 2: Workflow for Isoquinoline Synthesis.
Protocol 2.1: One-Pot Synthesis of 8-Chloro-1-phenylisoquinoline
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (5 mL)
-
Ammonium acetate (NH₄OAc) (10.0 mmol, 770 mg)
-
Toluene (5 mL)
-
Argon atmosphere
Procedure:
-
To a dry 25 mL Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (5 mL) and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Add ammonium acetate and toluene (5 mL) to the reaction mixture.
-
Increase the temperature to 110 °C and stir for an additional 12 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude residue by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the desired product.
Characterization:
-
Expected product: 8-Chloro-1-phenylisoquinoline.
-
Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 8-Chloro-1-phenylisoquinoline | ~85% |
| 2 | 1-Hexyne | 8-Chloro-1-butylisoquinoline | ~78% |
| 3 | Trimethylsilylacetylene | 8-Chloro-1-(trimethylsilyl)isoquinoline | ~90% |
Synthesis of Quinolines via Multicomponent Reactions
Quinolines are another class of nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science. [3][4]Multicomponent reactions (MCRs) offer a powerful, atom-economical approach to their synthesis from simple precursors. [5][6]A modified Friedländer annulation using 2-bromoaldehydes, an active methylene compound, and an amine source can be adapted for our substrate.
Causality of Experimental Design: This one-pot protocol leverages a copper-catalyzed MCR. Initially, a Knoevenagel condensation occurs between this compound and ethyl acetoacetate. The resulting intermediate then undergoes a Michael addition with an aniline. The key step is a copper-catalyzed intramolecular C-N coupling (Ullmann-type reaction) to form the quinoline ring, followed by aromatization. The use of a copper catalyst is crucial for the final C-N bond formation, and a base like K₂CO₃ is required to facilitate the condensation and cyclization steps. [3]
Protocol 3.1: Synthesis of 2-Methyl-3-ethoxycarbonyl-8-chloroquinoline
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)
-
Aniline (1.0 mmol, 93.1 mg, 91 µL)
-
Copper(I) iodide [CuI] (0.1 mmol, 19.0 mg)
-
L-proline (0.2 mmol, 23.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Argon atmosphere
Procedure:
-
To a 25 mL round-bottom flask, add this compound, ethyl acetoacetate, aniline, CuI, L-proline, and K₂CO₃.
-
Add DMSO (4 mL) and stir the mixture under an argon atmosphere.
-
Heat the reaction to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
-
The crude product is purified by flash column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes).
Characterization:
-
Expected product: 2-Methyl-3-ethoxycarbonyl-8-chloroquinoline.
-
Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
Synthesis of Benzofurans via Intramolecular Heck Cyclization
Benzofurans are prevalent motifs in natural products and pharmaceuticals, known for a wide range of biological activities. [7][8][9]A robust strategy to synthesize them involves creating a vinyl ether intermediate from a phenol, followed by a palladium-catalyzed intramolecular Heck reaction.
Causality of Experimental Design: This two-step protocol first involves a Wittig reaction to convert the aldehyde into an α,β-unsaturated ester. This step extends the carbon chain and introduces the necessary functionality for the subsequent cyclization. The second step is an intramolecular Heck reaction. The palladium catalyst [Pd(OAc)₂] oxidatively adds to the C-Br bond. The resulting organopalladium species then undergoes an intramolecular insertion into the newly formed double bond, followed by β-hydride elimination to afford the benzofuran ring and regenerate the Pd(0) catalyst. [10][11]The presence of a base (e.g., Na₂CO₃) is essential to neutralize the HBr generated in the catalytic cycle.
Figure 3: Two-step workflow for benzofuran synthesis.
Protocol 4.1: Synthesis of Ethyl 7-chloro-benzofuran-2-carboxylate
Step A: Wittig Reaction
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383.2 mg)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve this compound in DCM (10 mL) in a 50 mL round-bottom flask.
-
Add (Carbethoxymethylene)triphenylphosphorane in one portion.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor by TLC for the disappearance of the aldehyde.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (eluent: 10% ethyl acetate in hexanes) to isolate the vinyl bromide intermediate.
Step B: Intramolecular Heck Cyclization
Materials:
-
Vinyl bromide intermediate from Step A (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
N,N-Dimethylformamide (DMF) (8 mL)
Procedure:
-
In a Schlenk tube, combine the vinyl bromide intermediate, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF (8 mL).
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Cool to room temperature, dilute with water (30 mL), and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Purification:
-
Purify the crude residue by column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield ethyl 7-chloro-benzofuran-2-carboxylate.
Conclusion
This compound is a powerful and versatile building block for constructing a variety of important heterocyclic systems. By strategically targeting its different functional groups and leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling and multicomponent reactions, chemists can access complex molecular architectures with high efficiency and control. The protocols outlined in this guide provide a reliable foundation for researchers to explore and expand upon the synthetic utility of this valuable starting material in drug discovery and materials science.
References
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PrepChem.com. Synthesis of 2-bromo-3-(3-bromomethylphenyl)-5-chlorobenzofuran. Available from: [Link]
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Anand, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]
- Guchhait, S. K., et al. (2011). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine. Chemical Science.
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Haidar, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]
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Li, J., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules. Available from: [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
- Abdel-Wahab, B. F., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society.
- Patel, H., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- The Royal Society of Chemistry. Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans.
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Ferraccioli, R. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Synthesis. Available from: [Link]
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Armstrong, R. W., et al. (2008). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Topics in Heterocyclic Chemistry. Available from: [Link]
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Aslam, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
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Autechaux. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. Available from: [Link]
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Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]
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Beier, P., et al. (2016). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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Química Organica.org. Isoquinoline synthesis. (2010). Available from: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
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Ghorai, B. K., et al. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. Organic Letters. Available from: [Link]
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Zheng, L., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry. Available from: [Link]
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Kombarov, R. V., & Yurovskaya, M. A. (2003). 2-CHLORO-3-QUINOLINECARBOXALDEHYDE IN THE SYNTHESIS OF CONDENSED QUINOLINE SYSTEMS. 1. SYNTHESIS OF DERIVATIVES OF 3,4-DIHYDRO-2H-T[3][12]HIAZINO[6,5-b]QUINOLINES. Chemistry of Heterocyclic Compounds. Available from: [Link]
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- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry.
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- Sahoo, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect.
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Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Available from: [Link]
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- Ferraccioli, R. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C-H Bond Functionalization Methods. Current Organic Synthesis.
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Boruah, M., & Prajapati, D. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available from: [Link]
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PubChem. This compound. Available from: [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness.
- Vasilevsky, S. F., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
-
Chen, P., & Li, G. (2012). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Chinese Journal of Chemistry. Available from: [Link]
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- Google Patents. Preparation of 3-bromobenzaldehyde.
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Application Note: A Detailed Protocol for the Wittig Reaction of 2-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing the Wittig reaction on 2-bromo-3-chlorobenzaldehyde to synthesize 2-bromo-3-chloro-1-vinylbenzene. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1] This protocol details the preparation of the phosphonium ylide, the olefination reaction, and subsequent workup and purification. It includes mechanistic insights, explanations for procedural choices, and troubleshooting advice to ensure reproducible and high-yield results.
Introduction and Scientific Background
The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for synthesizing alkenes.[1] The reaction's reliability and broad functional group tolerance make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The core of the reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and triphenylphosphine oxide.[3][4]
The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] This application note focuses on the olefination of this compound, a di-halogenated aromatic aldehyde. The resulting product, a vinyl-substituted benzene ring, is a versatile intermediate for further functionalization, particularly in cross-coupling reactions.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds in two primary stages: the formation of the phosphorus ylide and the subsequent reaction with the carbonyl compound.
Stage 1: Ylide Formation A phosphonium ylide is typically prepared in a two-step sequence. First, a triaryl- or trialkylphosphine, most commonly triphenylphosphine (PPh₃), undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to produce a stable phosphonium salt.[6][7] Due to the positive charge on the phosphorus atom, the adjacent C-H bonds become acidic and can be deprotonated by a strong base (e.g., n-butyllithium, NaH, NaHMDS) to generate the neutral ylide, a species with adjacent positive and negative charges.[2][8]
Stage 2: Olefination The modern understanding of the salt-free Wittig reaction mechanism involves a concerted [2+2] cycloaddition between the ylide and the aldehyde.[4][9][10] This forms a four-membered ring intermediate called an oxaphosphetane.[2][3] This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide.[6]
Caption: General mechanism of the Wittig reaction.
Stereoselectivity: The geometry of the resulting alkene is dependent on the nature of the ylide.[11]
-
Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive. The reaction is under kinetic control, and the formation of the oxaphosphetane is typically irreversible, leading predominantly to the (Z)-alkene.[3][11][12][13]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive, and the initial cycloaddition can be reversible. The reaction proceeds under thermodynamic control, favoring the more stable (E)-alkene.[3][5][14]
For the synthesis of a terminal alkene (as in this protocol, using methylenetriphenylphosphorane), stereoselectivity is not a concern.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-bromo-3-chloro-1-vinylbenzene from this compound using an in situ generated methylenetriphenylphosphorane ylide.
Materials and Equipment
| Reagent/Material | CAS Number | Formula | M.W. ( g/mol ) | Key Hazards |
| Methyltriphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.23 | Toxic, Irritant |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | C₄H₉Li | 64.06 | Pyrophoric, Corrosive |
| This compound | 134379-88-9 | C₇H₄BrClO | 219.46 | Irritant |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Flammable, Peroxide-former |
| Diethyl ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Extremely Flammable, Peroxide-former |
| Saturated NH₄Cl solution (aq.) | 12125-02-9 | NH₄Cl | 53.49 | Irritant |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Hygroscopic |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | Inhalation Hazard |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Neurotoxin |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |
Equipment: Schlenk line or glove box, magnetic stirrer with stir bars, round-bottom flasks, syringes, needles, septa, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (UV active).
Experimental Workflow
Caption: Step-by-step workflow for the Wittig reaction.
Step-by-Step Procedure
PART A: In Situ Generation of the Wittig Reagent (Ylide)
Causality Note: This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Phosphorus ylides are strong bases and are readily protonated and decomposed by water.[7][15] n-Butyllithium is pyrophoric and reacts violently with water.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add methyltriphenylphosphonium bromide (1.61 g, 4.5 mmol, 1.5 equiv).
-
Flush the flask with nitrogen and add 30 mL of anhydrous THF via syringe. Stir to create a suspension.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.6 mL of a 2.5 M solution in hexanes, 4.0 mmol, 1.3 equiv) dropwise via syringe over 10 minutes. A characteristic deep yellow or orange color indicates the formation of the ylide, methylenetriphenylphosphorane.
-
Allow the mixture to stir at 0 °C for 1 hour.
PART B: The Wittig Olefination Reaction
| Reagent | Amount | Moles (mmol) | Equivalents |
| This compound | 0.658 g | 3.0 | 1.0 |
| Methyltriphenylphosphonium bromide | 1.61 g | 4.5 | 1.5 |
| n-Butyllithium (2.5 M) | 1.6 mL | 4.0 | 1.3 |
| Anhydrous THF | 30 mL + 10 mL | - | - |
-
In a separate dry flask, dissolve this compound (0.658 g, 3.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.
-
While maintaining the ylide solution at 0 °C, add the aldehyde solution dropwise via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The disappearance of the aldehyde spot (visualized with a UV lamp) indicates reaction completion.
PART C: Workup and Purification
Causality Note: The primary challenge in the workup is the removal of the triphenylphosphine oxide (TPPO) byproduct. TPPO is highly polar and can sometimes co-elute with products. The chosen purification method, column chromatography, effectively separates the nonpolar alkene product from the polar TPPO.
-
Once the reaction is complete, quench it by slowly adding 20 mL of saturated aqueous ammonium chloride solution.[14]
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether. Shake well and separate the layers.
-
Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous magnesium sulfate.[16]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude oil by flash column chromatography on silica gel.
-
Eluent: Start with pure hexanes and gradually increase the polarity to 98:2 Hexanes:Ethyl Acetate.
-
Fraction Collection: The nonpolar product, 2-bromo-3-chloro-1-vinylbenzene, will elute first. Triphenylphosphine oxide will remain on the column or elute much later with a more polar solvent.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction (aldehyde remains) | Incomplete ylide formation (moisture contamination) | Ensure all glassware is flame-dried and solvents are strictly anhydrous. Use freshly titrated n-BuLi. |
| Insufficient base | Use a slight excess of base (1.1-1.3 equiv) relative to the phosphonium salt. | |
| Low Yield | Ylide decomposition | Perform the ylide generation and reaction at low temperatures (0 °C or -78 °C) to improve ylide stability. |
| Incomplete reaction | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) after initial stirring at RT. | |
| Difficult Purification (TPPO) | TPPO co-eluting with the product | Use a less polar eluent system for chromatography (e.g., pure hexanes or cyclohexane). |
| An alternative is to precipitate TPPO by dissolving the crude mixture in a minimal amount of cold ether/hexanes and filtering.[17] |
References
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Quora. (2015). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (2026). Methyltriphenylphosphonium bromide. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why does the unstabilised Wittig reaction selectively form cis alkenes? Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Reagent choice in the formation of Wittig reagent. Retrieved from [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. Retrieved from [Link]
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RXSOL Group. (n.d.). METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.
-
Beilstein Journals. (n.d.). Catalytic Wittig and aza-Wittig reactions. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
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ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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Application Notes and Protocols: Grignard Reaction with 2-Bromo-3-chlorobenzaldehyde for Alcohol Synthesis
<
Introduction: Navigating the Complexities of Dihaloaromatic Substrates in Grignard Synthesis
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for the synthesis of alcohols from carbonyl compounds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes a Grignard reagent (R-Mg-X) to act as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group.[3][4] While the fundamental mechanism is well-understood, the application of this reaction to substrates with multiple reactive sites, such as dihaloaromatic aldehydes, presents unique challenges and demands a nuanced approach.
This guide provides a comprehensive technical overview and detailed protocols for the successful synthesis of (2-bromo-3-chlorophenyl)(alkyl/aryl)methanol via the Grignard reaction with 2-Bromo-3-chlorobenzaldehyde. We will delve into the critical aspects of regioselectivity in Grignard reagent formation, reaction optimization, and product purification, offering insights grounded in established chemical principles to guide researchers, scientists, and drug development professionals.
A key consideration with a substrate like this compound is the preferential formation of the Grignard reagent at the more reactive carbon-bromine bond over the carbon-chlorine bond. This selectivity is governed by the bond dissociation energies, with the C-Br bond being weaker and thus more susceptible to oxidative insertion of magnesium.[5] This inherent reactivity difference allows for a targeted reaction, leaving the chloro substituent intact for potential downstream functionalization.
Theoretical Framework: Mechanism and Regioselectivity
The Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to a carbonyl compound.
1. Grignard Reagent Formation: The synthesis of the Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[3][6] The magnesium metal, acting as a reducing agent, inserts into the carbon-halogen bond.[7] This process is often initiated by activating the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.[6][8] Common activators include iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings.[8][9]
For this compound, the initial step would ideally involve the selective formation of the Grignard reagent at the bromine-bearing carbon. However, a more practical and controlled approach for such a functionalized and potentially sensitive substrate is the use of a halogen-magnesium exchange reaction.[10][11] This method involves reacting the dihaloaromatic compound with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This technique offers superior functional group tolerance and often proceeds under milder conditions.[10]
2. Nucleophilic Addition to the Aldehyde: Once formed, the Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a strong nucleophile.[6][12] The nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.[13][14] This addition results in the formation of a tetrahedral alkoxide intermediate, stabilized by the magnesium halide.[13] A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[15]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Isopropylmagnesium chloride solution | 2.0 M in THF | Commercially Available | Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Ensure water content is <50 ppm. |
| Alkyl/Aryl Halide (for Grignard reagent) | ≥98% | Commercially Available | Ensure dryness. |
| Magnesium Turnings | High Purity | Commercially Available | For in-situ Grignard formation. |
| Iodine | Crystal | Commercially Available | For magnesium activation. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Commercially Available | For reaction quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic extracts. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For workup. |
Protocol 1: Alcohol Synthesis via Halogen-Magnesium Exchange
This protocol is recommended for its high functional group tolerance and controlled reaction conditions.
1. Pre-Reaction Setup:
-
Thoroughly flame-dry all glassware (round-bottom flask, addition funnel, condenser) under a stream of nitrogen or argon and allow to cool to room temperature under an inert atmosphere.[16]
-
Equip the reaction flask with a magnetic stir bar and a septum.
2. Reaction Procedure:
-
To the reaction flask, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (approximately 0.5 M concentration).
-
Cool the solution to -10 °C to 0 °C in an ice-salt or dry ice/acetone bath.
-
Slowly add isopropylmagnesium chloride solution (1.1 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C. The rate of addition is critical to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
In a separate flame-dried flask, prepare the desired Grignard reagent (e.g., from an alkyl or aryl bromide and magnesium). Alternatively, use a commercially available Grignard reagent solution.
-
Slowly add the prepared Grignard reagent (1.2 eq) to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
3. Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is a safer alternative to water for quenching Grignard reactions.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alcohol.
Protocol 2: In-Situ Grignard Formation and Reaction
This is a more traditional approach but requires careful control to ensure selective reagent formation.
1. Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and an addition funnel, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to the flask.[8]
-
In the addition funnel, prepare a solution of the desired alkyl or aryl bromide (1.2 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating with a heat gun may be necessary.[16]
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with this compound:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent solution to the aldehyde solution via cannula or a dropping funnel.
-
Monitor the reaction by TLC.
-
Follow the workup and purification steps outlined in Protocol 1.
Characterization of the Synthesized Alcohol
The structure and purity of the synthesized (2-bromo-3-chlorophenyl)(alkyl/aryl)methanol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the newly formed C-C bond and the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.
Some predicted properties for the parent product, (2-Bromo-3-chlorophenyl)methanol, are available.[17][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete Grignard reagent formation due to moisture or passive magnesium oxide layer. - Premature quenching of the Grignard reagent by acidic protons (e.g., from water). | - Ensure strictly anhydrous conditions.[1] - Activate magnesium with iodine or 1,2-dibromoethane.[19] |
| Formation of Wurtz Coupling Byproducts | - Reaction of the Grignard reagent with unreacted aryl halide. | - Use a continuous addition method for the halide during Grignard formation to maintain a low concentration of the halide.[20] |
| Persistent Emulsion During Extraction | - Formation of magnesium salts that act as emulsifying agents. | - Add a small amount of dilute HCl or H₂SO₄ during the workup to break up the emulsion.[16] |
Visualizing the Process
Grignard Reaction Mechanism
Caption: The two-stage mechanism of the Grignard reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The synthesis of alcohols from this compound using the Grignard reaction is a highly effective transformation when careful consideration is given to the regioselective formation of the organometallic intermediate and the overall reaction conditions. The use of a halogen-magnesium exchange protocol is particularly advantageous for this class of substrates, offering enhanced control and functional group compatibility. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and successfully employ this powerful synthetic tool in their drug discovery and development endeavors.
References
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Wikipedia. Grignard reagent.
-
Myers, A. G. Research Group, Harvard University. Magnesium-Halogen Exchange.
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Scribd. Grignard Reaction Purification Guide.
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Sigma-Aldrich. Mild Mg – Halogen Exchange.
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JoVE. Video: Grignard Reagent Preparation and Grignard Reaction.
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Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples.
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Chemistry Steps. The Grignard Reaction Mechanism.
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Wikipedia. Grignard reaction.
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
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BYJU'S. Grignard Reaction Mechanism.
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Chemistry LibreTexts. 4.4: Organometallic Compounds of Magnesium.
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BenchChem. Technical Support Center: Purification of Grignard Reaction Products.
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
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BYJU'S. Grignard Reagent.
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Jasperse, J. Grignard Reaction.
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YouTube. Grignard Reaction Experiment Part 1, Prelab.
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Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
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Master Organic Chemistry. Reactions of Grignard Reagents.
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Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents.
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Organic Chemistry Portal. Grignard Reaction - Common Conditions.
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Ascent Chemical. (2-Bromo-3-Chlorophenyl)Methanol.
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Organic Chemistry Portal. Grignard Reaction.
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American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
-
PubChem. (3-Bromophenyl)(2-chlorophenyl)methanol.
-
YouTube. Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol.
-
ResearchGate. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
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University of Calgary. Formation of Grignard Reagents from Organic Halides.
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IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
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PubChem. (3-Bromo-2-chlorophenyl)methanol.
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Application Notes and Protocols for 2-Bromo-3-chlorobenzaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of 2-Bromo-3-chlorobenzaldehyde as a Synthetic Intermediate
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound emerges as a highly valuable, albeit under-documented, scaffold for organic synthesis. Its utility lies in the orthogonal reactivity of its three key functional groups: the aldehyde, the bromine atom, and the chlorine atom. This trifecta of reactive sites allows for a stepwise and selective elaboration of the molecule, providing a robust platform for generating diverse compound libraries for biological screening.
The aldehyde group serves as a versatile handle for a myriad of classical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, hydrazones, and various heterocyclic systems.[1][2][3] The distinct electronic environments of the bromine and chlorine substituents, stemming from their positions on the aromatic ring, enable selective participation in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity is a cornerstone of its utility, allowing for the sequential introduction of diverse functionalities.
While direct and extensive applications of this compound in reported bioactive molecules are not widespread, its structural motifs are present in numerous compounds of pharmaceutical interest.[4] This guide, therefore, focuses on the potential applications of this versatile building block, providing detailed protocols for its derivatization into structures of high medicinal chemistry relevance. The methodologies presented are grounded in established synthetic transformations of similarly substituted benzaldehydes and are designed to be readily adaptable for the exploration of new chemical space.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of a starting material is essential for experimental design and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | PubChem[5] |
| Molecular Weight | 219.46 g/mol | PubChem[5] |
| CAS Number | 74073-40-8 | PubChem[5] |
| Appearance | Solid (form may vary) | --- |
| IUPAC Name | This compound | PubChem[5] |
| SMILES | C1=CC(=C(C(=C1)Cl)Br)C=O | PubChem[5] |
| InChIKey | VEJPLARLFWIYNM-UHFFFAOYSA-N | PubChem[5] |
Core Synthetic Applications and Protocols
The true potential of this compound is realized through its conversion into more complex molecular entities. Below are detailed protocols for key transformations that serve as gateways to diverse classes of compounds.
Application 1: Synthesis of Schiff Bases as Precursors for Antimicrobial and Anticancer Agents
The condensation of aromatic aldehydes with primary amines to form Schiff bases is a fundamental reaction in medicinal chemistry.[1] These imines are not only bioactive in their own right but also serve as intermediates for the synthesis of reduced amines and various heterocyclic systems. The resulting compounds have shown potential as antimicrobial and anticancer agents.[1][2]
Objective: To synthesize an N-(substituted-benzylidene)aniline derivative from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.05 eq)
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.19 g, 10 mmol) and the substituted aniline (e.g., 1.17 g, 10.5 mmol).
-
Add anhydrous ethanol (e.g., 50 mL) to dissolve the reactants.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Experimental Rationale:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the resulting imine product back to the starting aldehyde and amine.
-
Acid Catalysis: The reaction is catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Excess Amine: A slight excess of the aniline is used to ensure the complete consumption of the limiting reagent, this compound.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the potential oxidation of the aldehyde, especially during prolonged heating.
Caption: Workflow for the synthesis of Schiff base derivatives.
Application 2: Suzuki Cross-Coupling for the Synthesis of Biaryl Scaffolds
The selective functionalization of the C-Br bond via Suzuki cross-coupling allows for the introduction of a new aryl or heteroaryl group. This is a powerful strategy for building molecular complexity and accessing biaryl structures that are prevalent in many classes of drugs, including anti-inflammatory agents and kinase inhibitors. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Objective: To synthesize a 2-(Aryl)-3-chlorobenzaldehyde derivative via a selective Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (e.g., 1.09 g, 5 mmol), the arylboronic acid (e.g., 0.73 g, 6 mmol), and the base (e.g., K₂CO₃, 2.07 g, 15 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.29 g, 0.25 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane, 20 mL, and Water, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Causality and Experimental Rationale:
-
Inert Atmosphere and Degassed Solvents: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Therefore, maintaining an inert atmosphere and using degassed solvents are critical for catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where it facilitates the formation of the active boronate species.
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the reaction efficiency and selectivity. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Future Directions and Potential Applications
The strategic derivatization of this compound opens avenues to a wide array of molecular frameworks. Further transformations could include:
-
Sequential Cross-Coupling: Following the initial Suzuki coupling at the bromine position, the less reactive chlorine can be targeted under more forcing conditions or with specific catalyst systems to generate tri-substituted aromatic cores.
-
Heterocycle Formation: The aldehyde can be used as a linchpin in multicomponent reactions to construct complex heterocyclic systems, such as dihydropyrimidines or quinolines, which are rich in biological activity.[6]
-
Reductive Amination: Conversion of the aldehyde to an amine provides a key vector for introducing further diversity, for example, through amide bond formation.
Conclusion
This compound represents a potent and versatile building block for medicinal chemistry. Its well-defined points of orthogonal reactivity allow for the controlled and systematic synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this intermediate in the discovery of new therapeutic agents. By leveraging the principles of modern synthetic chemistry, this readily available starting material can be a key component in the development of the next generation of pharmaceuticals.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357. Available at: [Link]
-
Gentolex Group Limited. (2025). How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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Application Notes and Protocols for 2-Bromo-3-chlorobenzaldehyde as a Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Bromo-3-chlorobenzaldehyde as a versatile pharmaceutical intermediate. While specific, published protocols for this exact di-halogenated benzaldehyde are not abundant, its structural motifs are present in precursors for advanced therapeutic agents, particularly in oncology. This guide synthesizes field-proven insights and established methodologies for analogous halogenated benzaldehydes to provide robust, scientifically-grounded protocols for its application in key synthetic transformations. We will explore its reactivity and provide detailed experimental procedures for Suzuki-Miyaura coupling, Wittig olefination, and reductive amination, three cornerstone reactions in modern pharmaceutical synthesis.
Introduction: Strategic Importance of this compound
This compound is a valuable aromatic building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the aryl chloride.
-
Aldehyde Group: A versatile handle for forming carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as Wittig olefination, reductive amination, and condensations to build complex molecular scaffolds.[2]
-
Aryl Bromide: The bromine atom at the 2-position is sterically accessible and electronically activated for facile participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-Br bond is significantly more reactive than the C-Cl bond under standard Suzuki conditions, allowing for selective functionalization.
-
Aryl Chloride: The chlorine atom at the 3-position is less reactive, providing a secondary site for later-stage diversification of the molecular scaffold under more forcing reaction conditions if desired.
This differential reactivity makes this compound an excellent starting material for the regioselective synthesis of complex, multi-substituted aromatic compounds, which are common features in many active pharmaceutical ingredients (APIs), including kinase inhibitors.[3] Substituted benzaldehydes are crucial intermediates in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target in cancer therapy.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 74073-40-8 | [5] |
| Molecular Formula | C₇H₄BrClO | [6] |
| Molecular Weight | 219.46 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 79-83 °C | [5] |
| Boiling Point | 269 °C at 760 mmHg | [5] |
Core Synthetic Applications and Protocols
The following sections provide detailed, self-validating protocols for key transformations using this compound. The causality behind each experimental choice is explained to ensure reproducibility and adaptability.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the aryl bromide of this compound and various organoboron reagents.[7] This reaction is fundamental for constructing the biaryl cores prevalent in many kinase inhibitors.[3] The higher reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 2-position.
-
Catalyst System: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄, a common and reliable pre-catalyst that generates Pd(0) in situ. The triphenylphosphine ligands are suitable for many standard couplings.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] An aqueous solution of sodium carbonate (Na₂CO₃) is a cost-effective and efficient choice that is compatible with a wide range of functional groups.
-
Solvent System: A biphasic solvent system of toluene and water is employed. Toluene solubilizes the organic starting material and the palladium catalyst, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis Utilizing 2-Bromo-3-chlorobenzaldehyde
Introduction: Unlocking Molecular Complexity with Selective Palladium Catalysis
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, a testament to which is the 2010 Nobel Prize in Chemistry awarded for these transformative methods.[1] These reactions offer an unparalleled ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] The strategic use of polyhalogenated aromatic compounds as building blocks in these reactions opens up avenues for sequential, site-selective modifications, thereby rapidly increasing molecular diversity.
This guide focuses on the synthetic utility of 2-bromo-3-chlorobenzaldehyde, a versatile bifunctional reagent. The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, allows for regioselective palladium-catalyzed cross-coupling reactions. This selectivity is rooted in the fundamental principles of bond dissociation energies, providing a powerful tool for chemists in research, discovery, and drug development.
The Principle of Regioselectivity: A Tale of Two Halogens
The remarkable selectivity observed in palladium-catalyzed reactions with this compound is a direct consequence of the difference in bond strengths between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is inherently weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[3]
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > OTf (triflate) > Br >> Cl [4]
This predictable reactivity hierarchy allows for the selective functionalization of the C-Br bond in this compound while leaving the more robust C-Cl bond untouched. This unreacted C-Cl bond can then be subjected to a subsequent cross-coupling reaction under more forcing conditions, enabling a stepwise and controlled elaboration of the aromatic core.
Core Synthetic Applications and Protocols
This section provides detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira—as applied to this compound. These protocols are designed to be robust starting points for reaction optimization in your laboratory.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[5][6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[5][6]
Experimental Protocol: Synthesis of 3-Chloro-2-(phenyl)benzaldehyde
Objective: To selectively couple phenylboronic acid with this compound at the C-Br position.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Component | Role | Typical Reagents | Typical Loading |
| Aryl Halide | Substrate | This compound | 1.0 equiv |
| Boronic Acid | Coupling Partner | Phenylboronic acid | 1.1 - 1.5 equiv |
| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Ligand | Stabilizes Catalyst | PPh₃, SPhos, RuPhos | 1-2x Pd loading |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equiv |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O | - |
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1]
Experimental Protocol: Synthesis of 3-Chloro-2-vinylbenzaldehyde
Objective: To selectively couple an alkene, such as styrene or an acrylate, at the C-Br position of this compound.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), palladium(II) acetate (0.01 equiv), and tri(o-tolyl)phosphine (0.02 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas.
-
Reagent Addition: Add the degassed solvent (DMF or MeCN), followed by triethylamine (1.5 equiv) and the alkene (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 100-120 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Component | Role | Typical Reagents | Typical Loading |
| Aryl Halide | Substrate | This compound | 1.0 equiv |
| Alkene | Coupling Partner | Styrene, Acrylates | 1.1 - 1.5 equiv |
| Palladium Source | Catalyst Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | Stabilizes Catalyst | PPh₃, P(o-tol)₃ | 1-2x Pd loading |
| Base | Neutralizes HBr | Et₃N, K₂CO₃ | 1.5 - 2.0 equiv |
| Solvent | Reaction Medium | DMF, MeCN, Toluene | - |
Mechanism of the Mizoroki-Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[7]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8][9]
Experimental Protocol: Synthesis of 3-Chloro-2-(phenylethynyl)benzaldehyde
Objective: To selectively couple a terminal alkyne with this compound at the C-Br position.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Solvent and Base: Add the anhydrous, degassed solvent (THF or DMF) and the amine base (e.g., triethylamine, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the metal salts. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Component | Role | Typical Reagents | Typical Loading |
| Aryl Halide | Substrate | This compound | 1.0 equiv |
| Alkyne | Coupling Partner | Phenylacetylene | 1.1 - 1.5 equiv |
| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | Activates Alkyne | CuI | 2-10 mol% |
| Base | Activates Alkyne, Scavenger | Et₃N, i-Pr₂NH | 2-3 equiv or as solvent |
| Solvent | Reaction Medium | THF, DMF, Toluene | - |
Mechanism of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Safety and Handling
This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The regioselective nature of palladium-catalyzed cross-coupling reactions with this compound provides a powerful and predictable platform for the synthesis of a diverse array of functionalized aromatic compounds. By understanding the principles of C-Br versus C-Cl bond activation, researchers can strategically design synthetic routes to access novel molecules for applications in medicinal chemistry, materials science, and beyond. The protocols provided herein serve as a robust foundation for the practical application of these transformative reactions.
References
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NROChemistry. Sonogashira Coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Molander, G. A.; Brown, A. R. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. J. Am. Chem. Soc.2006 , 128 (46), 14814–14815. [Link]
-
Dreher, S. D.; Lim, Y.-H.; Sandrock, D. L.; Molander, G. A. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. J. Am. Chem. Soc.2009 , 131 (4), 1469–1471. [Link]
-
Molander, G. A.; Jean-Gérard, L. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. J. Am. Chem. Soc.2006 , 128 (46), 14814-14815. [Link]
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NROChemistry. Heck Coupling. [Link]
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Lee, H. M.; Chiu, C.-F.; Liu, C.-H.; Chen, C.-S.; Wang, M.-J. R.; Lin, I. J. B. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Org. Lett.2000 , 2 (13), 1951–1953. [Link]
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Legault, C. Y.; Garcia, Y.; Merlic, C. A.; Houk, K. N. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. J. Am. Chem. Soc.2007 , 129 (42), 12664–12665. [Link]
-
Molander, G. A.; Traister, K. M.; O'Neill, B. T. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (7), 2847–2850. [Link]
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Gholinejad, M.; Nájera, C.; Sansano, J. M. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules2014 , 19 (1), 724–734. [Link]
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Reddy, M. S.; Thirupathi, N.; Kantam, M. L. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem.2016 , 12, 2634–2640. [Link]
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Schoenebeck, F.; Houk, K. N. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. J. Am. Chem. Soc.2010 , 132 (8), 2496–2497. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Smith, L. C.; Smedley, C. J.; Ball, N. D. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.2016 , 93 (4), 764–767. [Link]
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Semantic Scholar. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]
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The Sonogashira Coupling. [Link]
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Niemeyer, Z. L.; Miller, S. J. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Acc. Chem. Res.2021 , 54 (19), 3749–3762. [Link]
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ResearchGate. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Wang, X.; Naber, J. R.; Carrow, B. P. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2018 , 8, 20182-20186. [Link]
-
Marchese, A.; Mirabi, B.; Johnson, C.; Lautens, M. Reversible C–C Bond Formation Using Palladium Catalysis. Research Square2021 . [Link]
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Jana, S.; Ghorai, P. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Acc. Chem. Res.2022 , 55 (21), 3046–3062. [Link]
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Gopinathan, U.; Anilkumar, G. Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview. ChemistrySelect2021 , 6 (9), 1579-1588. [Link]
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Application Note: Strategic Synthesis of Halogenated Cinnamic Acid Derivatives via Knoevenagel Condensation with 2-Bromo-3-chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Knoevenagel Condensation with Dihalogenated Substrates
The Knoevenagel condensation stands as a pillar of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from aldehydes or ketones and active methylene compounds.[1][2] This reaction is a modified Aldol condensation and is instrumental in the synthesis of fine chemicals, functional polymers, and critical pharmaceutical intermediates.[1][2][3]
This guide focuses on a particularly challenging yet valuable substrate: 2-Bromo-3-chlorobenzaldehyde . The presence of two distinct halogen atoms on the aromatic ring introduces a unique combination of electronic and steric factors. The electron-withdrawing nature of both bromine and chlorine activates the carbonyl carbon towards nucleophilic attack. However, the ortho-bromo substituent presents significant steric hindrance, which can impede the approach of the nucleophile and influence the reaction kinetics and overall yield. Understanding and controlling these competing effects is paramount for the successful synthesis of target molecules, such as (2-Bromo-3-chlorobenzylidene)malononitrile, a versatile precursor for various heterocyclic compounds in drug discovery.
This document provides a comprehensive technical guide, detailing not only the step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring a reproducible and robust synthetic strategy.
The Reaction Mechanism: A Tale of Two Pathways
The Knoevenagel condensation proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield the final conjugated product.[1][4] The specific mechanism can be influenced by the choice of catalyst, with two pathways being predominant.
-
Direct Enolate Pathway: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate. This potent nucleophile then directly attacks the electrophilic carbonyl carbon of the aldehyde.
-
Iminium Ion Pathway: When a secondary amine like piperidine is used, it first reacts with the aldehyde to form an iminium ion.[1] This iminium ion is a significantly more potent electrophile than the aldehyde itself, accelerating the subsequent attack by the enolate.[1] This pathway is often favored for its efficiency and is illustrated below.
Strategic Experimental Design
The successful condensation with this compound hinges on the careful selection of reagents and conditions to maximize yield while minimizing side reactions.
-
Active Methylene Compound:
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the strong electron-withdrawing effect of the two nitrile groups, making the methylene protons very acidic. It is often the reagent of choice for sterically hindered or less reactive aldehydes.[5][6]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Less acidic and therefore less reactive than malononitrile. Reactions may require slightly more forcing conditions (e.g., heating) but offer a different functional handle (an ester group) for subsequent transformations.[7]
-
-
Catalyst Selection:
-
Piperidine/Pyrrolidine: These secondary amines are highly effective catalysts, operating via the iminium pathway.[8][9] They are typically used in catalytic amounts (5-10 mol%).
-
Ammonium Salts (e.g., Ammonium Acetate): Milder bases that can effectively catalyze the reaction, often used in greener, solvent-free conditions.[10]
-
Rationale: A weak base is crucial. Strong bases like NaOH or KOH can promote the self-condensation of the aldehyde (Cannizzaro reaction) or lead to unwanted side reactions, reducing the yield of the desired product.[4]
-
-
Solvent and Temperature:
-
Solvents: Protic polar solvents like ethanol are commonly used as they effectively dissolve the reactants and catalyst.[11] Aprotic polar solvents such as DMF have also been shown to be effective.[12]
-
Solvent-Free (Grinding): For a greener approach, reactions can be performed under solvent-free conditions by grinding the solid reactants together, often with a solid catalyst.[6][13] This method can be surprisingly efficient and simplifies work-up.[13]
-
Temperature: While many Knoevenagel condensations proceed at room temperature, the steric hindrance from the ortho-bromo group on this compound may necessitate gentle heating (e.g., 50-80 °C) to overcome the activation energy barrier and achieve a reasonable reaction rate.[10]
-
Detailed Experimental Protocols
The following protocols provide robust methods for the synthesis of 2-(2-Bromo-3-chlorobenzylidene)malononitrile.
Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol
This method is a reliable, well-established procedure for Knoevenagel condensation.[8][11]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., e.g., 2.19 g, 10 mmol).
-
Reagent Addition: Add ethanol (20 mL) to dissolve the aldehyde. To this stirred solution, add malononitrile (1.05 eq., 0.70 g, 10.5 mmol).
-
Catalyst Addition: Add piperidine (0.1 eq., 0.085 g, 1 mmol, ~0.1 mL) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. The product will likely precipitate as a solid. Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted malononitrile.[11] The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a pure crystalline solid.
Protocol 2: Green Solvent-Free Condensation using Ammonium Acetate
This protocol offers an environmentally benign alternative that minimizes solvent waste and often simplifies purification.[10][13]
-
Reactant Preparation: In a clean, dry mortar, combine this compound (1.0 eq., 2.19 g, 10 mmol), malononitrile (1.1 eq., 0.73 g, 11 mmol), and a catalytic amount of ammonium acetate (0.1 eq., 0.077 g, 1 mmol).
-
Grinding: Using a pestle, grind the solid mixture vigorously at room temperature.[6] The mixture may initially become pasty or melt slightly before solidifying as the product forms.
-
Reaction: Continue grinding for 20-30 minutes. Monitor the reaction progress by periodically taking a small sample, dissolving it in acetone, and spotting it on a TLC plate.
-
Work-up: Once the reaction is complete, add 20 mL of cold deionized water to the mortar and stir the solid mixture to dissolve the ammonium acetate catalyst and any water-soluble impurities.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and allow it to air dry. The purity is often high enough for many applications, but recrystallization can be performed if necessary.
Data Presentation and Product Validation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Parameter | Protocol 1 (Classic) | Protocol 2 (Solvent-Free) |
| Aldehyde | This compound | This compound |
| Active Methylene | Malononitrile | Malononitrile |
| Catalyst | Piperidine | Ammonium Acetate |
| Solvent | Ethanol | None |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Typical Time | 2-4 hours | 20-30 minutes |
| Expected Yield | 85-95% | 90-98% |
Characterization of 2-(2-Bromo-3-chlorobenzylidene)malononitrile (C₁₀H₄BrClN₂):
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons (likely complex multiplets between δ 7.2-7.8 ppm) and a characteristic singlet for the vinylic proton around δ 8.0-8.5 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the two nitrile carbons (~112-115 ppm), the carbons of the double bond, and the carbon bearing the cyano groups.
-
FT-IR (KBr, cm⁻¹): Key peaks should include a sharp C≡N stretch (~2220 cm⁻¹), a C=C alkene stretch (~1600 cm⁻¹), and C-H aromatic stretches (~3050 cm⁻¹).[7]
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M-H]⁻ should be observed, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
Troubleshooting and Causality
| Problem | Potential Cause | Suggested Solution |
| No or Slow Reaction | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials. | 1. Add an additional small portion of the catalyst. 2. Gently heat the reaction mixture (50-60 °C) and monitor by TLC. 3. Purify the aldehyde by recrystallization or distillation before use. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Formation of side products. | 1. Increase reaction time or temperature. 2. Use minimal cold solvent for washing the filtered product. 3. Ensure a weak base is used; consider switching to a milder catalyst like ammonium acetate. |
| Oily Product / Fails to Crystallize | Presence of impurities or unreacted starting materials. | Purify by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) or attempt recrystallization from a different solvent system (e.g., methanol, hexane/dichloromethane). |
Experimental Workflow Visualization
The overall process from setup to characterization follows a logical sequence to ensure efficiency and purity.
Conclusion
The Knoevenagel condensation of this compound is a highly effective method for synthesizing functionalized α,β-unsaturated nitriles. Despite the steric hindrance imposed by the ortho-bromo substituent, high yields can be achieved through careful selection of a highly reactive methylene compound like malononitrile and appropriate catalytic conditions. Both classic solvent-based methods using piperidine and modern solvent-free approaches provide excellent and complementary routes to the desired product. The resulting halogenated benzylidenemalononitrile serves as a valuable and versatile building block for further elaboration in medicinal and materials chemistry research.
References
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
- Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
Taylor & Francis Online. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]
- Marcel Dekker, Inc. (2002). The Knoevenagel condensation reaction of aromatic aldehydes with malononitrile by grinding in the absence of solvents and catalysts.
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). International Journal of Science and Research (IJSR).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
-
Royal Society of Chemistry. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
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Application Notes and Protocols for the Reductive Amination of 2-Bromo-3-chlorobenzaldehyde
Abstract: This document provides a comprehensive guide to the reductive amination of 2-bromo-3-chlorobenzaldehyde, a critical transformation for synthesizing substituted benzylamines, which are key structural motifs in numerous pharmaceutical agents and fine chemicals. We delve into the underlying reaction mechanism, present detailed, validated protocols using various amine nucleophiles and reducing agents, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this versatile reaction with high efficiency and control.
Introduction: The Strategic Importance of Substituted Benzylamines
The synthesis of specifically substituted benzylamines is a cornerstone of modern medicinal chemistry and materials science. The 2-bromo-3-chloro substitution pattern on the aromatic ring provides a versatile scaffold for further functionalization through cross-coupling reactions, making the corresponding benzylamines valuable intermediates. Reductive amination stands out as a highly efficient and widely utilized method for the formation of C-N bonds, offering a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[1] This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][3]
The choice of reducing agent is paramount to the success of a reductive amination.[4][5] Mild and selective reducing agents are required to reduce the imine intermediate preferentially over the starting carbonyl compound.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a particularly effective reagent for this purpose due to its mild nature and tolerance of a wide range of functional groups.[6][7]
This guide will focus on the practical application of reductive amination to this compound, providing detailed protocols and the scientific rationale behind the experimental choices.
Reaction Mechanism: A Stepwise Look at Amine Formation
The reductive amination of an aldehyde proceeds through a two-step sequence:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). In the presence of an acid catalyst, the intermediate is often a protonated iminium ion, which is more electrophilic and thus more susceptible to reduction.[8] The equilibrium of this step can be shifted towards the imine by removing the water formed.[2]
-
Reduction: A hydride-based reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[8] The key to a successful one-pot reductive amination is the use of a reducing agent that reduces the iminium ion much faster than the starting aldehyde.[7]
Caption: General workflow of reductive amination.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly for the imine formation step, to drive the equilibrium forward. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents.[6]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially with sensitive substrates or reagents.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
Protocol 1: Reductive Amination with a Primary Amine using Sodium Triacetoxyborohydride
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with a Secondary Amine using Sodium Cyanoborohydride
This protocol describes the reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and morpholine (1.2 eq) in methanol.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Comparative Reaction Conditions
The choice of reducing agent and solvent can significantly impact the outcome of the reductive amination. The following table summarizes typical conditions and expected outcomes for the reaction of this compound with various amines.
| Amine | Reducing Agent | Solvent | Catalyst | Typical Yield | Notes |
| Benzylamine | NaBH(OAc)₃ | DCM/DCE | None | >85% | Mild conditions, high selectivity.[6] |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid | 70-80% | Acetic acid can catalyze imine formation with less nucleophilic amines. |
| Morpholine | NaBH₃CN | MeOH | Acetic Acid | >80% | NaBH₃CN is effective but toxic.[3] |
| Ammonia | NaBH₃CN | MeOH | NH₄OAc | 60-70% | Using a source of ammonia like ammonium acetate is common for primary amine synthesis.[8] |
Troubleshooting and Optimization
Even with established protocols, challenges can arise. Here are some common issues and strategies for optimization:
-
Low Yield:
-
Incomplete Imine Formation: Ensure anhydrous conditions. For weakly nucleophilic amines, consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[6]
-
Side Reactions: The starting aldehyde can be reduced to the corresponding alcohol. Using a more selective reducing agent like NaBH(OAc)₃ can mitigate this.[7]
-
-
Formation of Dialkylated Product (with primary amines): This can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes minimize this.[6][9]
-
Difficult Purification: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) or using NH silica gel can improve separation.[10]
Caption: Workflow for reaction optimization.
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a wide range of substituted benzylamines. By carefully selecting the amine nucleophile, reducing agent, and reaction conditions, high yields of the desired products can be achieved. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2000). European Journal of Organic Chemistry, 2000(14), 2501-2506. Retrieved from [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Retrieved from [Link]
-
Reductive amination. (2023). In Wikipedia. Retrieved from [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2000). European Journal of Organic Chemistry, 2000(14), 2501-2506. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination. Chemistry Steps. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Strategic Synthesis of Novel Ligands from 2-Bromo-3-chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-3-chlorobenzaldehyde is a versatile and highly functionalized starting material, offering a strategic platform for the synthesis of novel ligands applicable in catalysis, medicinal chemistry, and materials science.[1][2] Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a chlorine atom, provides three distinct reactive centers. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, combined with the reactivity of the formyl group, allows for a modular and sequential approach to constructing complex molecular architectures. This guide provides an in-depth exploration of key synthetic transformations, offering detailed protocols and the scientific rationale behind experimental choices to empower researchers in the development of innovative ligands.
Introduction: The Strategic Advantage of this compound
The pursuit of novel molecular entities with tailored functions is a cornerstone of modern chemical research. The design and synthesis of ligands—molecules that bind to metal centers or biological targets—are central to advancements in homogeneous catalysis, drug discovery, and the development of advanced organic materials.[3][4][5] The choice of starting material is critical, and scaffolds that offer multiple, orthogonally reactive functional groups are of immense value.
This compound (CAS 74073-40-8) emerges as a superior building block for several reasons[1][6]:
-
Aldehyde Functionality: The formyl group is a versatile handle for classical organic transformations, most notably the formation of Schiff bases (imines) through condensation with primary amines.[7][8] This reaction provides a direct route to a vast library of N-donor ligands.
-
Differentiated Halogenation: The presence of both bromine and chlorine on the aromatic ring is the key to its strategic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[9] This reactivity difference can be exploited to perform selective, sequential functionalization, allowing for the stepwise construction of complex, multi-substituted aromatic systems.
-
Electronic Properties: The electron-withdrawing nature of the halogens and the aldehyde group activates the aromatic ring, influencing the reactivity of the molecule in various transformations.[10]
This application note details three primary synthetic pathways for elaborating this compound into diverse ligand classes: Schiff Base Condensation, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Synthetic Strategy I: Schiff Base Ligand Synthesis via Condensation
The most direct transformation of this compound involves the condensation of its aldehyde group with a primary amine to form a Schiff base (imine). These compounds are a fundamental class of ligands, widely used in coordination chemistry and catalysis due to the coordinating ability of the imine nitrogen.[8][11]
Causality of Experimental Design: The reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Using a simple acid catalyst like acetic acid or a natural acid source can facilitate the reaction.[12] The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus or by using a drying agent, drives the equilibrium towards product formation.
Protocol 2.1: Synthesis of a Novel Schiff Base Ligand
This protocol describes the synthesis of N-((2-bromo-3-chlorophenyl)methylene)aniline as a representative example.
Materials:
-
This compound
-
Aniline
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL).
-
Add aniline (1.05 eq) to the solution dropwise while stirring at room temperature.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid product and wash it with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure Schiff base product.
-
Dry the final product under vacuum.
Data Presentation:
| Entry | Amine Partner | Yield (%) | M.P. (°C) |
| 1 | Aniline | 92 | 88-90 |
| 2 | 4-Methoxyaniline | 95 | 102-104 |
| 3 | 2-Aminophenol | 89 | 115-117 |
Visualization of Workflow:
Sources
- 1. This compound | 74073-40-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uniurb.it [people.uniurb.it]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Bromo-3-chlorobenzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Halogenated Benzaldehydes in Agrochemical Synthesis
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the successful discovery of novel, effective, and environmentally benign crop protection agents. Halogenated aromatic compounds, particularly substituted benzaldehydes, serve as critical building blocks due to their versatile reactivity and the profound influence of halogen substituents on the biological activity of the final product. 2-Bromo-3-chlorobenzaldehyde, with its distinct substitution pattern, offers a unique scaffold for the synthesis of a new generation of fungicides and insecticides. The presence of both bromine and chlorine atoms on the benzene ring provides multiple reaction sites and modulates the electronic properties of the molecule, making it an ideal precursor for complex heterocyclic structures known to exhibit potent pesticidal activity.
This application note provides a comprehensive guide to the utilization of this compound as a key intermediate in the synthesis of novel pyrazole-based agrochemicals. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the mechanistic rationale behind the chemical transformations.
Core Application: Synthesis of Novel Phenylpyrazole Carboxamide Insecticides
The phenylpyrazole class of insecticides, which includes commercial successes like fipronil, are known for their potent activity against a broad spectrum of insect pests. A crucial structural motif in many modern insecticides is the pyrazole carboxamide core. Here, we outline a synthetic strategy to a novel phenylpyrazole carboxamide insecticide candidate, leveraging this compound as a key starting material for the pyrazole core.
The overall synthetic approach is a convergent one, involving the preparation of two key intermediates: a substituted phenylpyrazole carboxylic acid derived from this compound, and a substituted anthranilic acid derivative. These two fragments are then coupled to yield the final active ingredient.
Workflow for the Synthesis of a Novel Phenylpyrazole Carboxamide
Caption: Convergent synthesis of a novel phenylpyrazole carboxamide insecticide.
Experimental Protocols
Part 1: Synthesis of 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Intermediate A)
This protocol details the formation of the pyrazole ring through a condensation reaction, followed by functional group manipulation to yield the carboxylic acid intermediate.
Step 1.1: Synthesis of 1-(2-Bromo-3-chlorobenzylidene)hydrazine
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-Bromo-3-chlorobenzylidene)hydrazine.
-
Step 1.2: Synthesis of 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole
-
Materials:
-
1-(2-Bromo-3-chlorobenzylidene)hydrazine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-Bromo-3-chlorobenzylidene)hydrazine in glacial acetic acid.
-
Add ethyl acetoacetate to the solution and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole.
-
Step 1.3: Synthesis of 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
-
Materials:
-
1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole (1.0 eq)
-
Potassium permanganate (KMnO4) (3.0 eq)
-
Water/Pyridine mixture
-
-
Procedure:
-
Suspend 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole in a mixture of water and pyridine.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over a period of 2-3 hours.
-
Continue refluxing for an additional 4-6 hours until the purple color of permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Intermediate A).
-
Part 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B)
This intermediate is a key component in several commercial insecticides, including Chlorantraniliprole.[1] Its synthesis from commercially available starting materials is well-established.
Step 2.1: Nitration of 2-chloro-6-methylaniline
-
Materials:
-
2-chloro-6-methylaniline (1.0 eq)
-
Sulfuric acid
-
Nitric acid
-
-
Procedure:
-
Cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 2-chloro-6-methylaniline to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-chloro-6-methyl-4-nitroaniline.
-
Step 2.2: Sandmeyer Reaction to Replace Amino Group with Cyano Group
-
Materials:
-
2-chloro-6-methyl-4-nitroaniline (1.0 eq)
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) cyanide
-
-
Procedure:
-
Suspend 2-chloro-6-methyl-4-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with an organic solvent, wash, dry, and purify to yield 3-chloro-2-methyl-5-nitrobenzonitrile.
-
Step 2.3: Reduction of the Nitro Group
-
Materials:
-
3-chloro-2-methyl-5-nitrobenzonitrile (1.0 eq)
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water
-
-
Procedure:
-
In a round-bottom flask, combine 3-chloro-2-methyl-5-nitrobenzonitrile, iron powder, and a solution of ammonium chloride in an ethanol/water mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with an organic solvent.
-
Dry and concentrate the organic extract to obtain 2-amino-5-chloro-3-methylbenzonitrile.
-
Step 2.4: Hydrolysis of the Nitrile to Amide and N-methylation
-
Materials:
-
2-amino-5-chloro-3-methylbenzonitrile (1.0 eq)
-
Sulfuric acid
-
Methylamine solution
-
-
Procedure:
-
Hydrolyze the nitrile group to a carboxylic acid by heating with concentrated sulfuric acid.
-
Convert the resulting carboxylic acid to the corresponding acid chloride using thionyl chloride.
-
React the acid chloride with an aqueous solution of methylamine to form the final product, 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B).
-
Part 3: Final Coupling to Synthesize the Novel Phenylpyrazole Carboxamide
The final step involves the formation of an amide bond between the two key intermediates.
-
Materials:
-
1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Intermediate A) (1.0 eq)
-
2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B) (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.1 eq)
-
Triethylamine or Pyridine (2.0 eq)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Suspend Intermediate A in anhydrous dichloromethane in a dry, nitrogen-purged flask.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride and stir at room temperature until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.
-
In a separate flask, dissolve Intermediate B and triethylamine or pyridine in anhydrous dichloromethane.
-
Cool the solution of the acid chloride to 0 °C and slowly add the solution of Intermediate B.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the novel phenylpyrazole carboxamide insecticide.
-
Mechanistic Insights
The synthesis of the pyrazole core from a substituted benzaldehyde and a hydrazine derivative is a classic example of a condensation reaction followed by cyclization. The initial reaction forms a hydrazone intermediate. Subsequent reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, leads to the formation of the five-membered pyrazole ring. The regioselectivity of this reaction is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
The final amide coupling step is a standard transformation in organic synthesis. The conversion of the carboxylic acid (Intermediate A) to a more reactive species, such as an acid chloride, is necessary to facilitate the reaction with the aniline (Intermediate B). The base is added to neutralize the HCl generated during the reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₇H₄BrClO | 219.46 | Solid |
| 1-(2-Bromo-3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | C₁₁H₇BrClN₂O₂ | 314.54 | Solid |
| 2-amino-5-chloro-N,3-dimethylbenzamide | C₉H₁₁ClN₂O | 198.65 | Solid |
| Novel Phenylpyrazole Carboxamide | C₂₀H₁₇BrCl₂N₄O₂ | 496.19 | Solid |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the creation of complex heterocyclic structures with the potential for high biological activity. The protocols outlined in this application note provide a clear and detailed pathway for the synthesis of a novel phenylpyrazole carboxamide insecticide candidate. This approach, grounded in established chemical principles, offers a solid foundation for researchers and scientists working on the discovery and development of the next generation of crop protection agents.
References
-
Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid. IP.com. Available at: [Link]
- Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid. CNIPA.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CNIPA.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP India. Available at: [Link]
-
A Novel Process For Preparation Of Chlorantraniliprole And Intermediates Thereof. WIPO. Available at: [Link]
-
An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. WIPO. Available at: [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CNIPA.
Sources
Application Notes and Protocols for the Oxidation of 2-Bromo-3-chlorobenzaldehyde to 2-Bromo-3-chlorobenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This makes halogenated benzoic acids, such as 2-bromo-3-chlorobenzoic acid, highly valuable building blocks in the drug discovery and development pipeline. These compounds are integral to the synthesis of complex molecular architectures for various therapeutic areas, including the development of anti-inflammatory drugs, antimicrobial agents, and novel therapeutics targeting cancer.[1][3]
This technical guide provides a comprehensive overview of the synthetic transformation of 2-bromo-3-chlorobenzaldehyde to 2-bromo-3-chlorobenzoic acid, a critical oxidation reaction for accessing this important synthetic intermediate. We will delve into the rationale behind selecting the optimal oxidation methodology, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting.
Synthetic Strategy: Selecting the Optimal Oxidation Method
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of two distinct halogen substituents on the aromatic ring of this compound necessitates a mild and selective oxidizing agent to avoid unwanted side reactions, such as further halogenation or degradation of the aromatic system.
Several methods were considered for this transformation:
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. However, its high reactivity can lead to over-oxidation and low selectivity, particularly with substituted aromatic aldehydes.[2]
-
Jones Oxidation (CrO₃/H₂SO₄): A classic method for oxidizing aldehydes to carboxylic acids. The strongly acidic conditions and the use of carcinogenic chromium reagents make it less desirable for modern, safety-conscious laboratory settings.[4]
-
Tollens' Test ([Ag(NH₃)₂]⁺): While a mild and selective method for aldehyde oxidation, it is primarily used for qualitative analysis and is not practical for preparative scale synthesis due to the high cost of silver reagents.[4]
-
Pinnick Oxidation (NaClO₂): This method stands out as the most suitable for the oxidation of this compound.[5] It utilizes sodium chlorite (NaClO₂) under mild acidic conditions, offering high functional group tolerance, including for halogenated systems.[5][6] The reaction is known for its high yields and operational simplicity, making it a preferred choice in complex organic synthesis.[7]
Based on this analysis, the Pinnick oxidation is the recommended method. The causality behind this choice lies in its proven ability to selectively oxidize aldehydes to carboxylic acids in the presence of sensitive functional groups, ensuring the integrity of the bromo- and chloro-substituents on the aromatic ring.[5]
The Pinnick Oxidation: Mechanism and Rationale
The Pinnick oxidation proceeds through a well-established mechanism. Under mild acidic conditions, sodium chlorite is protonated to form chlorous acid (HClO₂), the active oxidizing species. The aldehyde then reacts with chlorous acid to form a hemiacetal-like intermediate. This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen atom on the chlorine, which is subsequently eliminated as hypochlorous acid (HOCl), yielding the desired carboxylic acid.[5][6]
A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can engage in undesired side reactions, such as the chlorination of electron-rich aromatic rings or reaction with the starting aldehyde. To mitigate this, a scavenger is typically added to the reaction mixture. 2-Methyl-2-butene is a commonly used and effective scavenger, as it readily reacts with HOCl to form a non-reactive halohydrin.[4]
Experimental Protocol: Pinnick Oxidation of this compound
This protocol is a robust, self-validating system designed for high yield and purity of the final product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | --- |
| Sodium chlorite (NaClO₂) | Technical grade (80%) | Commercially Available | Store in a cool, dry place. |
| Sodium dihydrogen phosphate (NaH₂PO₄) | ACS reagent grade | Commercially Available | Used as a buffer. |
| 2-Methyl-2-butene | ≥99% | Commercially Available | Used as a scavenger. |
| tert-Butanol (t-BuOH) | Anhydrous | Commercially Available | Solvent. |
| Water (H₂O) | Deionized | --- | Solvent. |
| Ethyl acetate (EtOAc) | ACS reagent grade | Commercially Available | For extraction. |
| Saturated sodium sulfite (Na₂SO₃) solution | --- | Prepared in-house | For quenching. |
| 1 M Hydrochloric acid (HCl) | --- | Prepared in-house | For acidification. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent grade | Commercially Available | For drying. |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq) followed by 2-methyl-2-butene (4.0 eq).
-
Initiation of Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) in water. Add the sodium chlorite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
Work-up: Transfer the mixture to a separatory funnel. Remove the tert-butanol under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-chlorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a white to off-white solid.
Visualization of the Experimental Workflow
Caption: Workflow for the Pinnick oxidation of this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant | Add an additional portion of NaClO₂ solution (0.2-0.3 eq). |
| Low reaction temperature | Allow the reaction to stir at room temperature for a longer period. | |
| Poor quality of NaClO₂ | Use a fresh batch of sodium chlorite. | |
| Formation of Chlorinated Byproducts | Ineffective scavenging of HOCl | Increase the amount of 2-methyl-2-butene (up to 6 eq). |
| Reaction pH is too low | Ensure adequate buffering with NaH₂PO₄. | |
| Low Yield after Work-up | Incomplete extraction | Perform additional extractions with ethyl acetate. |
| Product remains in the aqueous layer | Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. |
Conclusion
The Pinnick oxidation provides a mild, efficient, and high-yielding method for the synthesis of 2-bromo-3-chlorobenzoic acid from its corresponding aldehyde. The protocol detailed in this application note is designed to be robust and reproducible, providing researchers in drug discovery and development with a reliable method to access this valuable synthetic intermediate. The strategic use of a scavenger and careful control of reaction conditions are paramount to achieving optimal results. The availability of 2-bromo-3-chlorobenzoic acid through this synthetic route facilitates the exploration of novel chemical space and the development of new therapeutic agents.
References
- Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 5(3).
-
Wikipedia. (2023, March 23). Pinnick oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Singh, P., & Kumar, A. (2014).
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
-
LabCoatz. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. Retrieved from [Link]
-
SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]
- Horton, D., Priebe, W., & Varela, O. (1985). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs.
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
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ACS Publications. (2021, October 25). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
Organic Chemistry Select. (2012, December 7). Pinnick Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Feng, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(03), e123-e130.
-
ePrints Soton. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
-
Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
LinkedIn. (n.d.). Leveraging 4-Bromo-3-chlorobenzoic Acid: Synthesis & Applications in Pharma. Retrieved from [Link]
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Application Notes and Protocols: Strategic Protection of 2-Bromo-3-chlorobenzaldehyde for Advanced Synthesis
Introduction: Navigating the Synthetic Challenges of a Dihalogenated Benzaldehyde
2-Bromo-3-chlorobenzaldehyde is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing an aldehyde and two distinct halogen atoms (bromine and chlorine), offers a versatile platform for a variety of chemical transformations. However, the high reactivity of the aldehyde group often interferes with reactions intended for the aryl halide moieties, such as cross-coupling, Grignard, and lithiation reactions. To achieve selective functionalization, a robust protecting group strategy for the aldehyde is paramount.[1] This application note provides a detailed guide to the protection of this compound as a 1,3-dioxolane, its stability in subsequent transformations, and protocols for its efficient deprotection.
The Rationale for Acetal Protection: A Chemoselective Approach
The ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removed without affecting other functional groups.[2] For aldehydes, cyclic acetals, particularly 1,3-dioxolanes, are an excellent choice due to their stability in neutral to strongly basic and nucleophilic environments.[2][3] The formation of a 1,3-dioxolane from this compound and ethylene glycol is an acid-catalyzed process that effectively masks the electrophilic nature of the carbonyl group.[2][4] This protection strategy is orthogonal to many common C-C bond-forming reactions performed on aryl halides.[5][6]
Experimental Protocols
Part 1: Protection of this compound as 2-(2-Bromo-3-chlorophenyl)-1,3-dioxolane
This protocol describes the formation of the 1,3-dioxolane derivative of this compound. The electron-withdrawing nature of the halogen substituents may slightly influence the reactivity of the aldehyde, but the general procedure for acetal formation remains highly effective.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).[7]
-
Heat the mixture to reflux using a heating mantle, and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(2-Bromo-3-chlorophenyl)-1,3-dioxolane by vacuum distillation or column chromatography.
Part 2: Stability and Subsequent Reactions of 2-(2-Bromo-3-chlorophenyl)-1,3-dioxolane
The 1,3-dioxolane protecting group is robust and allows for a wide range of transformations at the halogenated positions.
Table 1: Compatibility of the 1,3-Dioxolane Protecting Group in Key Reactions
| Reaction Type | Reagents/Conditions | Stability of 1,3-Dioxolane | Notes |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), boronic acid/ester, solvent (e.g., Toluene, Dioxane) | Stable | The basic conditions are well-tolerated. This allows for selective coupling at the more reactive bromo position.[8][9][10] |
| Grignard Reaction | Mg turnings, anhydrous ether/THF | Stable | The protected compound can be used to form a Grignard reagent at the bromo position. The acetal is inert to the highly nucleophilic and basic Grignard reagent.[11][12][13] |
| Lithiation | n-BuLi or t-BuLi, anhydrous ether/THF, low temperature (-78 °C) | Stable | Halogen-lithium exchange can be performed selectively at the bromine atom at low temperatures without affecting the acetal.[14][15] |
Workflow for Selective Functionalization:
The following diagram illustrates a strategic workflow for the selective functionalization of this compound.
Caption: A strategic workflow for the protection, selective functionalization, and deprotection of this compound.
Part 3: Deprotection of 2-(2-Bromo-3-chlorophenyl)-1,3-dioxolane
The aldehyde functionality can be readily regenerated by acidic hydrolysis. The choice of acid and reaction conditions can be tuned to be compatible with the newly introduced functional groups.
Materials:
-
2-(2-Bromo-3-chlorophenyl)-1,3-dioxolane derivative
-
Acetone
-
Water
-
2M Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(2-Bromo-3-chlorophenyl)-1,3-dioxolane derivative (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).[16]
-
Add a catalytic amount of 2M HCl or p-TsOH.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
-
Purify by column chromatography or recrystallization if necessary.
Conclusion
The use of a 1,3-dioxolane protecting group is a highly effective strategy for the selective functionalization of this compound. This approach allows for a wide range of synthetic transformations to be carried out at the aryl halide positions without interference from the reactive aldehyde group. The straightforward protection and deprotection protocols, coupled with the stability of the acetal under various reaction conditions, make this a valuable tool for researchers and drug development professionals in the synthesis of complex molecules.
References
-
PrepChem. Synthesis of 2-(2-bromophenyl)-1,3-dioxolane. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
ResearchGate. Diastereoselective Synthesis of 3-[2-Chloro(bromo)phenyl]-2-methyl-2-[(prop-2-yn-1-yl)oxy]oxiranes and 5-[3-Chloro(bromo)phenyl]-2,2,4-trimethyl-4-[(prop-2-yn-1-yl)]-1,3-dioxolane. [Link]
-
PrepChem. Synthesis of 2-(bromomethyl)-2-(p-chlorophenyl)-4-phenyl-1,3-dioxolane. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA). [Link]
-
PMC - NIH. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
-
ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... [Link]
-
ResearchGate. (PDF) ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. I want to protect my aldehyde group in p bromobenzaldehyde.I used ethylene glycol, PTSA and tolune. But refluxing makes the solution a pale green.why? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Arkivoc. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. [Link]
-
ResearchGate. Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
SciSpace. Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and application in synthesis of new ortho-functionalized acetophenone derivatives (2003) | Gyula Lukács | 14 Citations. [Link]
-
TutorChase. How do protective groups aid in multi-step syntheses? [Link]
-
ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
RSC Publishing. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. [Link]
-
YouTube. Suzuki Coupling Mechanism. [Link]
-
YouTube. Acetals Part II: 1,3-Dioxolane Carbonyl Protecting Group. [Link]
-
ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. [Link]
-
ResearchGate. Can we seperate p bromo benzaldehyde and 2-(4-Bromophenyl)-1,3-dioxolane without column chromotography? [Link]
-
ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
-
PubChem. This compound. [Link]
-
PMC - NIH. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]
-
PHYWE. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
-
PMC - NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
Sources
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Application Notes and Protocols for Flow Chemistry Reactions of 2-Bromo-3-chlorobenzaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides detailed application notes and protocols for leveraging continuous flow chemistry in the transformation of 2-Bromo-3-chlorobenzaldehyde, a versatile, polyfunctional building block. The protocols herein are synthesized from established principles of flow chemistry and analogous reactions on similar substrates, offering a robust starting point for reaction discovery and process optimization.
The adoption of flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving polyhalogenated aromatic compounds.[1][2] These benefits include superior control over reaction parameters, enhanced heat and mass transfer, and significantly improved safety profiles when handling hazardous reagents or dealing with highly exothermic reactions.[3][4] This guide will explore selective cross-coupling reactions and functional group transformations of the aldehyde moiety, providing the foundational knowledge to harness the full potential of this compound in a continuous manufacturing setting.
Section 1: Selective Cross-Coupling at the C-Br Bond
The inherent reactivity difference between the C-Br and C-Cl bonds in this compound allows for highly selective functionalization. The C-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.[5] Flow chemistry provides an ideal environment to exploit this reactivity difference, as precise control over temperature and residence time can minimize side reactions and enhance selectivity.[6][7]
Application Note 1.1: Continuous Flow Sonogashira Coupling for Selective Alkynylation
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, crucial for the synthesis of many pharmaceutical intermediates and advanced materials.[8][9] In a flow setup, the rapid mixing and controlled heating can accelerate the reaction and improve yields, while the contained system enhances safety.[10]
Reaction Principle: A palladium-catalyzed cross-coupling between the aryl bromide of this compound and a terminal alkyne, co-catalyzed by copper(I) iodide in the presence of an amine base.[11] The reaction proceeds selectively at the more reactive C-Br bond.
Experimental Workflow Diagram:
Caption: Diagram of the continuous flow setup for the Sonogashira coupling.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration (M) | Solvent |
| This compound | C₇H₄BrClO | 219.47 | 0.2 | THF |
| Phenylacetylene | C₈H₆ | 102.13 | 0.24 | THF |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.004 | THF |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.008 | THF |
| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | 0.6 | THF |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |
Step-by-Step Protocol:
-
Solution Preparation:
-
Solution A: In a 100 mL volumetric flask, dissolve this compound (4.39 g, 20 mmol) and diisopropylamine (8.4 mL, 60 mmol) in anhydrous THF.
-
Solution B: In a separate 100 mL volumetric flask, dissolve phenylacetylene (2.64 mL, 24 mmol), Pd(PPh₃)₂Cl₂ (0.28 g, 0.4 mmol), and CuI (0.15 g, 0.8 mmol) in anhydrous THF. Protect this solution from light.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. Use PFA or stainless steel tubing.
-
Set the temperature of the coil reactor to 100 °C.
-
Set the back pressure regulator (BPR) to 100 psi to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Prime the system with pure THF.
-
Set Pump A (Solution A) and Pump B (Solution B) to equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the reaction output into a flask containing a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 3-chloro-2-(phenylethynyl)benzaldehyde.
-
Analyze the product by GC-MS and ¹H NMR to confirm its structure and purity.
-
Optimization Parameters:
| Parameter | Range | Effect |
| Temperature | 80 - 140 °C | Higher temperatures increase reaction rate but may lead to decomposition. |
| Residence Time | 5 - 20 min | Longer times increase conversion but may lower throughput.[7] |
| Stoichiometry | 1.1 - 1.5 eq. Alkyne | A slight excess of the alkyne can drive the reaction to completion. |
| Catalyst Loading | 1 - 5 mol % Pd | Higher loading increases rate but also cost. |
Section 2: Functional Group Transformations of the Aldehyde
The aldehyde group on this compound is a versatile handle for further synthetic modifications. Flow chemistry allows for the safe and efficient execution of both reduction and oxidation reactions.
Application Note 2.1: Continuous Flow Reduction to (2-Bromo-3-chlorophenyl)methanol
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation.[12] Performing this reaction in a flow system, particularly with reagents like sodium borohydride, can improve safety by controlling the addition rate and managing any exothermicity and hydrogen gas evolution.
Reaction Principle: The aldehyde is reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Workflow Diagram:
Caption: Diagram of the continuous flow setup for aldehyde reduction.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration (M) | Solvent |
| This compound | C₇H₄BrClO | 219.47 | 0.5 | Methanol |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.25 | Methanol |
| Methanol | CH₄O | 32.04 | - | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 1.0 | Water |
Step-by-Step Protocol:
-
Solution Preparation:
-
Solution A: In a 50 mL volumetric flask, dissolve this compound (5.49 g, 25 mmol) in methanol.
-
Solution B: In a separate 100 mL volumetric flask, carefully dissolve sodium borohydride (0.95 g, 25 mmol) in methanol. Caution: NaBH₄ reacts with methanol to generate hydrogen gas. Prepare in a well-ventilated fume hood.
-
-
System Setup:
-
Assemble the flow reactor system as shown. Ensure the system is well-ventilated due to H₂ evolution.
-
The reaction is typically run at room temperature (25 °C).
-
Set the BPR to a low pressure (e.g., 30 psi) to maintain smooth flow.
-
-
Reaction Execution:
-
Prime the system with methanol.
-
Set Pump A (Solution A) to a flow rate of 0.5 mL/min.
-
Set Pump B (Solution B) to a flow rate of 1.0 mL/min. This provides a 2:1 ratio of the NaBH₄ solution to the aldehyde solution, ensuring a stoichiometric amount of the reducing agent.
-
The total flow rate of 1.5 mL/min in a 5 mL reactor provides a residence time of approximately 3.3 minutes.
-
After reaching a steady state, begin collecting the output.
-
-
Work-up and Analysis:
-
The output stream is quenched online with 1 M HCl to destroy excess NaBH₄.
-
Collect the product stream and remove methanol under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane.
-
Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude (2-Bromo-3-chlorophenyl)methanol can be analyzed for purity by GC-MS and NMR.
-
Application Note 2.2: Continuous Flow Oxidation to 2-Bromo-3-chlorobenzoic Acid
The oxidation of aldehydes to carboxylic acids is another cornerstone transformation. Flow chemistry provides a safe and highly efficient method for this, especially when using strong oxidants. The use of bleach (NaOCl) as an oxidant is a green and cost-effective approach.[13]
Reaction Principle: The aldehyde is oxidized to a carboxylic acid using sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst.
Experimental Workflow Diagram:
Caption: Diagram of a continuous flow setup for aldehyde oxidation with in-line separation.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration (M) | Solvent/Phase |
| This compound | C₇H₄BrClO | 219.47 | 0.8 | Ethyl Acetate |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.08 | Ethyl Acetate |
| Sodium Hypochlorite (Bleach) | NaOCl | 74.44 | ~12.5% w/v (aq) | Aqueous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Organic |
Step-by-Step Protocol:
-
Solution Preparation:
-
Solution A (Organic Phase): In a 50 mL volumetric flask, dissolve this compound (8.78 g, 40 mmol) and tetrabutylammonium bromide (1.29 g, 4 mmol) in ethyl acetate.
-
Solution B (Aqueous Phase): Use a commercial aqueous solution of sodium hypochlorite (~12.5%).
-
-
System Setup:
-
Assemble the flow reactor as shown. A membrane separator can be used for in-line work-up.
-
Set the reactor temperature to 50 °C.
-
Set the BPR to 50 psi.
-
-
Reaction Execution:
-
Prime the respective lines with their corresponding phases.
-
Set Pump A (Organic) and Pump B (Aqueous) to equal flow rates of 0.5 mL/min for a total flow rate of 1.0 mL/min. This gives a 10-minute residence time in a 10 mL reactor.
-
The biphasic mixture flows through the reactor, and the phase-transfer catalyst facilitates the reaction at the interface.
-
After the BPR, the stream enters a membrane separator to split the organic and aqueous phases.
-
-
Work-up and Analysis:
-
Collect the organic phase, which contains the product.
-
Wash the organic phase with aqueous sodium sulfite (to quench any remaining oxidant) and then with brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent to yield crude 2-Bromo-3-chlorobenzoic acid.
-
Analyze by LC-MS and NMR.
-
Section 3: Safety in Handling and Flow Operations
Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and irritant properties.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[14][15]
-
Respiratory Protection: All operations should be conducted in a certified chemical fume hood.[16]
Flow Chemistry Safety Advantages:
-
Minimized Exposure: The enclosed nature of a flow reactor system significantly reduces operator exposure to hazardous chemicals.[17]
-
Small Reaction Volumes: The inventory of any hazardous material or reactive intermediate within the reactor at any given time is very small, mitigating the risks of thermal runaways or explosions.[18][19]
-
Controlled Dosing: Reagents are mixed at the point of reaction, eliminating the need to handle large volumes of potentially unstable mixtures.[19]
Waste Handling:
-
Halogenated organic waste must be collected separately from non-halogenated waste in designated, clearly labeled containers.[16]
-
Follow all institutional guidelines for hazardous waste disposal.
References
-
Guena, T., & Pletcher, D. (1998). Electrosyntheses from aromatic aldehydes in a flow cell. Part I. The reduction of benzaldehyde. Acta Chemica Scandinavica, 52, 23-31. [Link]
-
Yin, J., et al. (2010). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Journal of Flow Chemistry, 1(1), 47-51. [Link]
-
Serafin, K., et al. (2019). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Catalysts, 9(3), 221. [Link]
-
Wiles, C., & Watts, P. (2011). Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium Bromide. Organic Process Research & Development, 15(4), 812-822. [Link]
-
Nagaki, A., et al. (2011). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. Beilstein Journal of Organic Chemistry, 7, 834-839. [Link]
-
Garlapati, P., et al. (2024). Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. Organic Process Research & Development. [Link]
-
Mason, B. P., et al. (2007). Greener Approaches to Organic Synthesis Using Microreactor Technology. Chemical Reviews, 107(6), 2300-2318. [Link]
-
Gemoets, H., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(18), 4736-4767. [Link]
-
Mason, B. P., et al. (2007). Greener approaches to organic synthesis using microreactor technology. Chemical Reviews, 107(6), 2300-2318. [Link]
-
Kulkarni, A. A. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development, 13(5), 937-940. [Link]
-
Nagaki, A., et al. (2011). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl 3 promoted homocoupling. Beilstein Journal of Organic Chemistry, 7, 834-839. [Link]
-
Wiles, C., & Watts, P. (2014). Advanced organic synthesis using microreactor technology. Organic & Biomolecular Chemistry, 12(25), 4365-4390. [Link]
-
Gutmann, B., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 1148-1153. [Link]
-
Kopach, M. E., et al. (2012). Application of Microreactor Technology in Process Development. Organic Process Research & Development, 16(5), 945-951. [Link]
-
Falß, S., et al. (2016). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. Reaction Chemistry & Engineering, 1(2), 229-238. [Link]
-
Princeton University. (n.d.). Halogenated Solvents Safety Procedure. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Kumar, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Washington State University. (n.d.). Halogenated Solvents Safety Information. [Link]
-
PhosphonicS & Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec Application Note. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (n.d.). Optimization of flow rates, residence time and temperature for conversion of 2 to Z-3 in continuous mode. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Selleck, W. A., & Hanson, P. R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8080-8089. [Link]
-
Annese, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
-
Shields, J. D., & Sanford, M. S. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 55(1), 101-113. [Link]
-
van der Heijden, M. S., et al. (2019). Flow chemistry experiments in the undergraduate teaching laboratory: synthesis of diazo dyes and disulfides. Journal of Chemical Education, 96(7), 1438-1443. [Link]
-
Annese, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
-
Gemoets, H., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(18), 4736-4767. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-chlorobenzaldehyde and its Derivatives
Welcome to the dedicated support center for the purification of 2-Bromo-3-chlorobenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this class of halogenated aromatic aldehydes. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific derivative.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow-tinged solid. What is the likely cause of the color?
A: The yellow coloration is typically due to minor, highly conjugated impurities or the presence of residual bromine from the synthesis. While often not a major component by mass, these colored impurities can be persistent. Purification by recrystallization or a silica gel plug is usually effective at removing them.
Q2: Can I use distillation to purify this compound?
A: While technically possible, distillation is not the recommended primary method. The compound is a solid at room temperature with a relatively high boiling point (269°C at 760 mmHg), which necessitates vacuum distillation[1]. At elevated temperatures, there is an increased risk of decomposition or side reactions. Methods like recrystallization and column chromatography are generally safer and more effective for this compound.
Q3: Is this compound stable on silica gel?
A: Generally, halogenated benzaldehydes are stable on standard silica gel. However, prolonged exposure to the acidic surface of silica can sometimes lead to the formation of acetals if alcohol-containing eluents are used, or potentially other degradation pathways. It is always best practice to perform a quick TLC stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute to see if any new spots have formed.
Q4: What are the most common impurities I should expect?
A: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving electrophilic bromination of 3-chlorobenzaldehyde, the most probable impurities are:
-
Unreacted 3-chlorobenzaldehyde: The starting material for the bromination.
-
Over-brominated species: Such as dibromo-chlorobenzaldehyde derivatives, which can be difficult to separate due to similar polarities[2].
-
2-Bromo-3-chlorobenzoic acid: Formed by the oxidation of the aldehyde, a common issue with aldehydes exposed to air.
Q5: How should I store the purified product?
A: this compound should be stored at low temperatures (e.g., 4°C) under an inert atmosphere like nitrogen[3]. This minimizes the risk of oxidation to the corresponding carboxylic acid.
Purification Strategy Decision Guide
Choosing the right purification strategy from the outset can save significant time and resources. The optimal choice depends on the scale of your reaction and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & Protocols
Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid this compound, especially on a larger scale. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. The melting point of the solid is below the solvent's boiling point. | Add a co-solvent (anti-solvent) in which the compound is less soluble to lower the overall solvent power. Ensure the solution is not overly concentrated before cooling. Cool the solution more slowly. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound may be too soluble in the chosen solvent even when cold. | Boil off some of the solvent to increase the concentration. Add an anti-solvent dropwise until turbidity persists, then re-heat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. |
| Poor recovery of the product. | The compound has significant solubility in the cold solvent. Too much solvent was used initially. The crystals were washed with a warm solvent. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the flask in an ice bath for at least 30 minutes before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity is still low after recrystallization. | The impurities have very similar solubility profiles to the product and are co-crystallizing. | Attempt a different solvent system. Consider a pre-purification step like an acid-base wash or passing through a small plug of silica gel. If impurities are persistent, column chromatography may be necessary. |
Experimental Protocol: Two-Solvent Recrystallization
This protocol is adapted from methodologies for structurally similar halogenated aromatic compounds and is a robust starting point.[4]
-
Solvent Selection: A common and effective solvent system is Ethyl Acetate (EtOAc) and Hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure saturation upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexanes (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of hot ethyl acetate back into the solution until the cloudiness just disappears, resulting in a saturated solution at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by melting point and NMR to confirm purity.
Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. For this compound, it is particularly useful for removing both less polar (e.g., unreacted starting material) and more polar (e.g., over-oxidized acid) impurities.
Troubleshooting Common Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of spots (overlapping bands). | The solvent system (mobile phase) is too polar, causing all compounds to move too quickly. The column was poorly packed, leading to channeling. The column was overloaded with crude material. | Decrease the polarity of the eluent (e.g., from 10% EtOAc/Hexanes to 5%). Ensure the silica gel is packed uniformly without air bubbles. Use a larger column or less sample. The weight of silica should be 20-50 times the sample weight.[5] |
| Product is taking too long to elute or is stuck on the column. | The mobile phase is not polar enough. The compound may be decomposing on the silica. | Gradually increase the polarity of the mobile phase (gradient elution). If decomposition is suspected (streaking on TLC, color change on the column), consider deactivating the silica gel by pre-flushing with a solvent containing 1-3% triethylamine.[6] |
| The column runs dry or cracks. | The solvent level dropped below the top of the silica bed. The heat from the solvent-silica interaction caused cracking. | Never let the solvent level drop below the silica surface. Pack the column using a slurry method to dissipate heat and ensure a stable bed.[6] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.3. A good starting point for this compound is a mixture of Ethyl Acetate and Hexanes. Test various ratios (e.g., 5:95, 10:90, 20:80 EtOAc:Hexanes).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (Hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification via Sodium Bisulfite Adduct
This classic technique is exceptionally selective for aldehydes and can be a powerful "rescue" purification when other methods fail, especially for removing non-aldehydic impurities. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt (adduct), which can be separated from organic-soluble impurities via extraction.[7]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Experimental Protocol: Bisulfite Adduct Purification
This protocol is based on established methods for aromatic aldehydes.[7][8]
-
Adduct Formation: Dissolve the crude aldehyde mixture in a water-miscible solvent like Tetrahydrofuran (THF) or methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 30-60 minutes.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake the funnel and separate the layers. The non-aldehydic, organic-soluble impurities will remain in the organic layer. The water-soluble aldehyde-bisulfite adduct will be in the aqueous layer.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add a fresh portion of ethyl acetate. Slowly add a strong base (e.g., 10M NaOH) dropwise until the pH is strongly basic (pH > 10). This reverses the reaction and regenerates the pure aldehyde.
-
Final Isolation: Shake the separatory funnel to extract the now organic-soluble pure aldehyde into the ethyl acetate layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Bisulfite Purification
-
Low Yield of Recovered Aldehyde: The formation of the bisulfite adduct can be sterically hindered. For highly substituted derivatives, this method may be less efficient. Ensure the sodium bisulfite solution is saturated and freshly prepared.[7]
-
Solid Precipitates at the Interface: For highly non-polar aldehydes, the bisulfite adduct itself may be insoluble in both the aqueous and organic layers. If this occurs, filter the entire biphasic mixture through a pad of Celite to collect the solid adduct before proceeding with the regeneration step on the collected solid.
References
-
Column chromatography. University of Alberta. Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. Available at: [Link]
-
3-Bromobenzaldehyde. (n.d.). Wikipedia. Available at: [Link]
- Preparation method of 2-bromo-5-chlorobenzaldehyde. (2018). Google Patents. (CN107879918B).
-
Functionalization of 3-Chlorobenzaldehyde. (2012). ResearchGate. Available at: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264-274. Available at: [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
Sources
- 1. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 1-Bromo-2-chlorobenzene | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. This compound | 74073-40-8 [chemicalbook.com]
side reactions in halogenated benzaldehyde synthesis
<Technical Support Center: Troubleshooting Side Reactions in Halogenated Benzaldehyde Synthesis >
Introduction
Welcome to the Technical Support Center for the synthesis of halogenated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of these critical chemical intermediates. Halogenated benzaldehydes are versatile building blocks in organic synthesis, but their preparation can be fraught with side reactions that diminish yield and purity. This document provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter in your laboratory work. Our focus is on understanding the causality behind these side reactions and providing scientifically grounded, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - Halogenation at the Wrong Position
Question: I am attempting to halogenate benzaldehyde to obtain the meta-substituted product, but I am observing significant formation of ortho- and para-isomers. What is causing this, and how can I improve the regioselectivity?
Answer:
The regiochemical outcome of the electrophilic halogenation of benzaldehyde is dictated by the electronic properties of the aldehyde group (-CHO). The aldehyde group is a deactivating group, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophiles.[1] This deactivation is most pronounced at the ortho and para positions due to resonance effects, which directs incoming electrophiles to the meta position.[1][2][3]
However, several factors can lead to the undesired formation of ortho and para isomers:
-
Reaction Conditions: Elevated temperatures can reduce the selectivity of the reaction.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) are critical. An overly active catalyst system can overcome the directing effect of the aldehyde group.[4]
-
Presence of Activating Impurities: Any activating impurities in your starting material (e.g., phenol, aniline derivatives) will strongly direct halogenation to the ortho and para positions.
Troubleshooting Protocol: Enhancing meta-Selectivity
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 10°C, to enhance selectivity.[5]
-
Catalyst Optimization:
-
Use a stoichiometric amount or a slight excess of a milder Lewis acid.
-
Consider using iron filings, which will generate FeCl₃ in situ, providing a more controlled catalytic activity.
-
-
Starting Material Purity: Ensure your benzaldehyde is free from activating impurities by distillation or column chromatography prior to use.
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane or carbon tetrachloride.
Issue 2: Benzylic Halogenation - Side Chain vs. Ring Substitution
Question: During my attempted ring halogenation of a substituted toluene to produce a halogenated benzaldehyde precursor, I am primarily observing halogenation of the methyl group. How can I favor ring halogenation over this side reaction?
Answer:
This is a classic example of competing reaction pathways: electrophilic aromatic substitution on the ring versus free-radical halogenation of the benzylic position.[6][7] The benzylic C-H bonds are relatively weak and susceptible to abstraction by halogen radicals, leading to benzylic halogenation.[8][9] This pathway is promoted by conditions that favor the formation of free radicals.[7][8][10]
Key Factors Favoring Benzylic Halogenation:
-
UV Light or High Temperatures: These conditions initiate the homolytic cleavage of the halogen molecule (e.g., Br₂ → 2 Br•), starting the radical chain reaction.[7][11]
-
Radical Initiators: The presence of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide will promote side-chain halogenation.
-
Absence of a Lewis Acid: Without a Lewis acid to activate the halogen for electrophilic attack on the ring, the radical pathway can dominate.[9]
Experimental Protocol: Selective Ring Halogenation of Toluene Derivatives
-
Reaction Setup:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HX gas, dissolve the toluene derivative in a suitable solvent (e.g., dichloromethane).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlBr₃) to the flask.
-
Halogen Addition: Slowly add the halogen (e.g., bromine or chlorine) dropwise from the dropping funnel at a low temperature (typically 0-5°C).
-
Monitoring: Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess halogen, followed by a standard aqueous work-up.
Diagram: Competing Halogenation Pathways
Caption: Decision workflow for selective halogenation.
Issue 3: Over-halogenation - Formation of Di- and Tri-halogenated Products
Question: I am trying to synthesize a mono-halogenated benzaldehyde, but my product is contaminated with significant amounts of di-halogenated species. How can I control the extent of halogenation?
Answer:
Over-halogenation is a common side reaction, particularly when the newly introduced halogen does not significantly deactivate the aromatic ring towards further substitution. While halogens are deactivating overall due to their inductive effect, they are ortho-, para-directing because of resonance donation from their lone pairs.[1][12][13] This can sometimes lead to a second halogenation event.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation for Mono-halogenation | Rationale |
| Stoichiometry | Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.95 equivalents). | Limits the availability of the electrophile for a second substitution. |
| Rate of Addition | Add the halogenating agent slowly and portion-wise over an extended period. | Maintains a low concentration of the electrophile in the reaction mixture. |
| Temperature | Maintain low and consistent temperatures (e.g., 0°C or below). | Reduces the reaction rate and enhances selectivity for the initial halogenation. |
| Monitoring | Closely monitor the reaction progress using TLC or GC. | Allows for quenching the reaction immediately upon consumption of the starting material. |
Issue 4: Formation of Benzoyl Halide from Benzaldehyde
Question: During the chlorination of benzaldehyde, I am isolating benzoyl chloride as a major byproduct. What is causing this and how can I prevent it?
Answer:
The formation of benzoyl chloride from benzaldehyde during chlorination occurs in the absence of a Lewis acid catalyst.[2][14] The reaction proceeds through a different mechanism where the aldehydic hydrogen is substituted by a chlorine atom.[2][14]
Mechanism of Benzoyl Chloride Formation:
In the absence of a Lewis acid, the reaction can be initiated by light or heat, leading to the formation of chlorine radicals. These radicals can abstract the aldehydic hydrogen, which is relatively labile, to form an acyl radical. The acyl radical then reacts with a chlorine molecule to yield benzoyl chloride and another chlorine radical, propagating the chain reaction.
Prevention:
The key to preventing this side reaction is to ensure the reaction is performed under conditions that favor electrophilic aromatic substitution. This means:
-
Use of a Lewis Acid: A Lewis acid like anhydrous ferric chloride (FeCl₃) is essential to polarize the chlorine molecule, creating a strong electrophile that will preferentially attack the aromatic ring.[2]
-
Exclusion of Light: Performing the reaction in the dark will minimize the initiation of the radical pathway.
Diagram: Ring vs. Aldehyde Chlorination
Caption: Influence of catalyst on chlorination pathway.
Issue 5: Side Reactions in Sandmeyer Synthesis of Halogenated Benzaldehydes
Question: I am using a Sandmeyer reaction to introduce a halogen onto an aminobenzaldehyde, but I am getting a low yield and several byproducts. What are the common pitfalls?
Answer:
The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a halogen via a diazonium salt intermediate.[15][16][17][18] However, the diazonium salt is highly reactive and can participate in several side reactions if not handled correctly.
Common Side Reactions and Solutions:
-
Phenol Formation: The diazonium salt can react with water to form a phenol.
-
Solution: Keep the reaction temperature low (0-5°C) during diazotization and the subsequent Sandmeyer reaction to minimize this hydrolysis. Use a non-aqueous workup if possible.
-
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with the electron-rich starting aminobenzaldehyde or the product to form colored azo compounds.
-
Solution: Ensure complete conversion of the amine to the diazonium salt by using a slight excess of nitrous acid. Add the diazonium salt solution slowly to the copper(I) halide solution to maintain a low concentration of the diazonium salt.
-
-
Reduction (Deamination): The diazonium group can be replaced by a hydrogen atom, especially if reducing agents are present.
-
Solution: Use high-purity reagents and ensure the copper(I) halide is not contaminated with reducing impurities.
-
Experimental Protocol: Optimized Sandmeyer Reaction for 4-Bromobenzaldehyde from 4-Aminobenzaldehyde
-
Diazotization:
-
Dissolve 4-aminobenzaldehyde in an aqueous solution of HBr at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C. Stir for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute NaOH to remove any phenolic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
- BenchChem. (2025).
- Sharma, P., & Paul, K. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
- ResearchGate. (n.d.). Scheme of reaction of the reductive amination of halogen substituted benzaldehyde.
- YouTube. (2022).
- LookChem. (n.d.). Synthesis of p-Bromobenzaldehyde.
- ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.).
- Guidechem. (n.d.). How is 2-Chlorobenzaldehyde synthesized using different methods?.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry).
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- YouTube. (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|.
- BenchChem. (2025). electrophilic aromatic substitution on dichlorobenzaldehyde.
- YouTube. (2022).
- Chemistry Stack Exchange. (2018).
- chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes.
- YouTube. (2020). 10.
- Master Organic Chemistry. (2013). In Summary: Free Radicals.
- University of Calgary. (n.d.).
- Chemistry Steps. (n.d.).
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chlorobenzaldehyde
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2-bromo-3-chlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of derivatives of this versatile building block. The inherent challenge in utilizing this compound lies in achieving selective functionalization at either the C-Br or C-Cl bond, a critical aspect for the synthesis of complex molecules in pharmaceuticals and agrochemicals.[1][2] This guide will delve into the nuances of reaction optimization, drawing upon established principles of organometallic chemistry to empower you to overcome synthetic hurdles.
Understanding the Challenge: Chemoselectivity
The primary obstacle in the cross-coupling of this compound is controlling the site of reaction. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the trend: C–I > C–Br > C–Cl > C–F.[3][4] This is attributed to the decreasing bond dissociation energy down the halogens. Consequently, oxidative addition of the C-Br bond to the palladium(0) catalyst is typically favored over the C-Cl bond.[3] However, this inherent reactivity can be modulated by several factors, including the choice of catalyst, ligand, base, and solvent, allowing for selective coupling at either position.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter. The solutions provided are grounded in mechanistic understanding and practical experience.
General Issues
Q1: My reaction is not proceeding, or the conversion is very low. What are the first things I should check?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the following:
-
Catalyst Activity: Ensure your palladium source and ligand are of high quality and have been stored correctly to prevent degradation. The active Pd(0) species is generated in situ from a Pd(II) precatalyst, and this reduction can be influenced by ligands, bases, and even the solvent.[6][7] Consider using a freshly opened bottle of catalyst or a well-established precatalyst.
-
Oxygen Contamination: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[7] Ensure your reaction setup is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).
-
Solvent and Reagent Purity: Water and other impurities in your solvent or reagents can significantly impact the reaction. Use anhydrous solvents and ensure your coupling partner and base are pure and dry.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps.[2] Ensure the chosen base is strong enough for the specific coupling reaction and has adequate solubility in the reaction solvent. For instance, in Suzuki couplings, a base is required to activate the organoboron reagent.[2]
Q2: I am observing significant amounts of homocoupling of my coupling partner. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where the organometallic coupling partner reacts with itself. This is often promoted by the presence of oxygen or residual Pd(II) species.[7]
-
Rigorous Degassing: As mentioned above, minimizing oxygen is critical.
-
Choice of Palladium Precatalyst: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
-
Ligand Choice: The ligand can influence the rate of transmetalation versus other competing pathways. Screening different ligands can help identify one that favors the desired cross-coupling.
-
Slow Addition of Coupling Partner: In some cases, adding the organometallic reagent slowly to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
Selectivity Issues: C-Br vs. C-Cl Coupling
The ability to selectively functionalize either the bromo or chloro position is paramount. The following Q&As address this critical aspect.
Q3: I want to selectively couple at the C-Br bond. What conditions should I start with?
A3: Given the higher reactivity of the C-Br bond, this is often the more straightforward transformation.
-
Standard Conditions: For many common cross-coupling reactions like Suzuki, Heck, and Sonogashira, standard catalytic systems will often favor reaction at the C-Br position.[8] A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a common phosphine ligand such as PPh₃ or a bidentate ligand like dppf.
-
Mild Reaction Conditions: Employing milder reaction temperatures can enhance selectivity, as the higher activation energy for C-Cl bond cleavage will be more difficult to overcome.
Q4: I am observing a mixture of mono- and di-substituted products, even when targeting C-Br coupling. How can I improve selectivity for the mono-bromocoupled product?
A4: The formation of di-substituted products, where both the bromo and chloro positions have reacted, can be a significant issue, especially when using bulky, electron-rich ligands.[5][9]
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner. Using a large excess can drive the reaction towards di-substitution.
-
Ligand Choice: Bulky ligands that promote the formation of a monoligated palladium species can sometimes lead to "ring-walking," where the catalyst remains associated with the product and facilitates a second oxidative addition.[9] Consider switching to a less bulky ligand or a bidentate ligand.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to disfavor the second, more challenging C-Cl coupling.
-
Solvent Effects: The solvent can influence the stability of the catalytic species and the relative rates of the desired and undesired reactions.[10][11][12] In some cases, polar aprotic solvents may favor the desired selectivity.[11]
Q5: I want to achieve selective coupling at the C-Cl bond. What strategies can I employ?
A5: Coupling at the less reactive C-Cl bond in the presence of a more reactive C-Br bond is a significant challenge that often requires specialized catalytic systems.
-
Ligand Design is Key: This is where the choice of ligand becomes critical. Sterically hindered and electron-rich ligands, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are known to facilitate the challenging oxidative addition of aryl chlorides.[13][14] These ligands can stabilize the electron-rich palladium center, promoting its reactivity towards the stronger C-Cl bond.
-
Catalyst System Screening: A systematic screening of different palladium precatalysts and ligands is often necessary.[15] Consider using commercially available catalyst screening kits to efficiently identify promising candidates.
-
Base and Solvent Optimization: The choice of base and solvent can have a synergistic effect with the ligand.[16][17] For C-Cl bond activation, stronger bases and more polar, coordinating solvents are often required.[10][11]
-
Blocking the C-Br Position: An alternative, albeit less direct, strategy is to first perform a reaction at the C-Br position with a group that can be easily removed or transformed later. This two-step approach can sometimes be more efficient than trying to achieve direct, selective C-Cl coupling.
Troubleshooting Workflow
When encountering issues, a logical, step-by-step approach is crucial. The following diagram outlines a general troubleshooting workflow.
Caption: A decision-making workflow for troubleshooting common issues.
Experimental Protocols: Representative Examples
The following protocols provide starting points for common cross-coupling reactions of this compound. Note: These are general guidelines and may require optimization for your specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to favor the formation of 2-(aryl)-3-chlorobenzaldehyde.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling at the C-Br Position
This protocol describes the coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
DMF (anhydrous and degassed)
Procedure:
-
In a Schlenk tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed DMF, followed by the alkene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling at the C-Br Position
This protocol outlines the coupling with a terminal alkyne.[18][19][20]
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N) (2.0 equiv)
-
THF (anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.
-
Add the degassed THF, followed by the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation: Ligand and Base Screening for C-Cl Suzuki Coupling
For challenging C-Cl couplings, a systematic screening of reaction parameters is often the most effective approach. The following table provides a hypothetical example of how to structure the results of such a screen.
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of C-Cl Coupled Product (%) | Yield of C-Br Coupled Product (%) |
| 1 | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | <5 | 85 |
| 2 | dppf (2) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 78 |
| 3 | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 75 | 15 |
| 4 | SPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 82 | 10 |
| 5 | IPr (4) | NaOtBu (2) | Toluene | 110 | 88 | 5 |
Table 1: Hypothetical screening results for the selective Suzuki-Miyaura coupling at the C-Cl position of this compound. This data illustrates the significant impact of ligand and base choice on selectivity.
The Catalytic Cycle: A Visual Guide
Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This guide provides a comprehensive framework for optimizing and troubleshooting palladium-catalyzed cross-coupling reactions of this compound. By understanding the underlying principles and systematically exploring the reaction variables, you can unlock the full synthetic potential of this valuable building block.
References
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Platz, L., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 7(9), 5974-5981. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Powers, D. C., & Ritter, T. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Unknown. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
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YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]
-
Unknown. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature, 509(7500), 299-309. [Link]
-
Blakemore, D. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(2), 315-334. [Link]
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Hein, J. E., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]
-
Snieckus, V., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
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Kapdi, A. R., & Prajapati, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4936-4973. [Link]
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Blakemore, D. C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
-
SciSpace. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(4), 1438-1440. [Link]
-
Cambridge Open Engage. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Technical Support Center: Reduction of 2-Bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the reduction of 2-bromo-3-chlorobenzaldehyde, a common intermediate in pharmaceutical synthesis.[1] As Senior Application Scientists, we understand the nuances of this reaction and have designed this resource to address the specific challenges you may encounter. This document moves beyond a simple protocol, offering insights into the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete Conversion of the Aldehyde
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent to the aldehyde is critical. Aldehyde reduction typically consumes one hydride equivalent.[2] | Ensure at least a stoichiometric amount of the reducing agent is used. For robust reactions, a slight excess (1.1-1.5 equivalents) can be beneficial.[3] |
| Low Reagent Activity | Metal hydride reducing agents like sodium borohydride (NaBH₄) can degrade over time, especially with improper storage.[4] | Use a fresh bottle of the reducing agent or test the activity of the current batch on a simple, reliable substrate. Store NaBH₄ in a cool, dry place. |
| Low Reaction Temperature | While some reductions proceed at room temperature, sluggish reactions may require gentle heating to overcome the activation energy barrier. | If the reaction is slow at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C) and monitoring the progress by TLC. |
| Solvent Effects | The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[4] | Ensure the this compound is fully dissolved in the chosen solvent. If solubility is an issue, consider a co-solvent system (e.g., THF/methanol). |
Issue 2: Formation of Dehalogenated Byproducts
Symptom: Mass spectrometry or NMR analysis reveals the presence of 2-bromo-benzyl alcohol, 3-chloro-benzyl alcohol, or benzyl alcohol in the product mixture.
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reducing Conditions | Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or vigorous catalytic hydrogenation conditions can lead to reductive dehalogenation.[5][6] Bromine is generally more susceptible to reduction than chlorine.[5] | Use a milder reducing agent like Sodium Borohydride (NaBH₄), which is generally chemoselective for aldehydes and ketones over aryl halides.[4] |
| Catalyst-Mediated Dehalogenation | Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a known method for removing halogen atoms from aromatic rings.[5][7] | If catalytic hydrogenation is the chosen method, carefully screen catalysts and reaction conditions (temperature, pressure, reaction time) to favor aldehyde reduction over dehalogenation. Consider using a poisoned catalyst to reduce its activity. |
| Prolonged Reaction Time or Elevated Temperature | Even with milder reagents, extended reaction times or higher temperatures can promote the slow reduction of the carbon-halogen bonds. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize byproduct formation. |
Issue 3: Over-reduction to the Toluene Derivative
Symptom: The desired (2-bromo-3-chlorophenyl)methanol is absent, and the primary product is 2-bromo-3-chlorotoluene.
| Potential Cause | Explanation | Recommended Solution |
| Use of a Strong, Non-selective Reducing Agent | Certain reducing agents and reaction conditions can reduce the benzyl alcohol intermediate further to the corresponding toluene. This is less common with standard borohydride reductions. | This is a significant issue that points to an incorrect choice of reducing agent. Re-evaluate the experimental plan and select a reagent known for aldehyde-to-alcohol conversions, such as NaBH₄.[2][8] |
| Contamination with a Deoxygenation Catalyst | If the reaction is performed in glassware previously used for deoxygenation reactions, trace amounts of catalysts could lead to this unwanted side reaction. | Ensure all glassware is scrupulously cleaned before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the selective reduction of this compound to the corresponding alcohol?
For a selective and high-yielding reduction of the aldehyde functional group without affecting the bromo and chloro substituents, Sodium Borohydride (NaBH₄) is the recommended reagent.[4] It is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones.[2][9] Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are more likely to cause unwanted dehalogenation.[9]
Q2: Can catalytic hydrogenation be used for this reduction?
While catalytic hydrogenation can reduce aldehydes, it is also a well-established method for the reductive cleavage of carbon-halogen bonds (hydrogenolysis).[10] The C-Br bond is particularly susceptible to hydrogenolysis.[5] Therefore, achieving selective reduction of the aldehyde in the presence of both bromine and chlorine using catalytic hydrogenation can be challenging and would require careful optimization of the catalyst, solvent, and reaction conditions to avoid significant dehalogenation.
Q3: What are the expected major byproducts in the reduction of this compound?
The primary desired product is (2-bromo-3-chlorophenyl)methanol. However, depending on the reaction conditions, several byproducts can form:
-
Dehalogenated alcohols: (2-bromophenyl)methanol and (3-chlorophenyl)methanol, arising from the reduction of one of the halogen substituents.
-
Fully dehalogenated alcohol: Benzyl alcohol, resulting from the reduction of both halogen substituents.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting aldehyde from the more polar product alcohol. The spots can be visualized under UV light.
Q5: What is the appropriate work-up procedure for a NaBH₄ reduction?
After the reaction is complete (as determined by TLC), the reaction is typically quenched by the slow, careful addition of an aqueous acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any excess NaBH₄ and hydrolyze the borate ester intermediate.[14] The product can then be extracted into an organic solvent, washed, dried, and purified by a suitable method like column chromatography.
Experimental Protocol: Sodium Borohydride Reduction of this compound
This protocol provides a general procedure. It is recommended to perform a small-scale trial reaction first to optimize conditions.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cooling: Cool the solution in an ice bath to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas may be evolved.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the intermediate borate ester. Continue adding acid until the pH is acidic and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude (2-bromo-3-chlorophenyl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Potential dehalogenation side reactions.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
- Ghosh, B., & Maleczka, R. E. (2012). Catalytic Hydrodehalogenation Reactions. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 47: Alkenes (pp. 355-378). Georg Thieme Verlag.
- Neilson, A. H., Allard, A. S., Hynning, P. Å., & Remberger, M. (1988). Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. Applied and Environmental Microbiology, 54(9), 2226–2236.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
It's Dr. Dan. (2023, September 20). Reduction Reactions of Aldehydes and Ketones | Examples Explained [Video]. YouTube. [Link]
-
H-D-C. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2015). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
-
Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]
-
SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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- 10. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 11. This compound | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
preventing over-oxidation of 2-Bromo-3-chlorobenzaldehyde
A Guide to Preventing Over-oxidation and Ensuring Reaction Specificity
Welcome to the technical support center for handling 2-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the aldehyde functional group's reactivity, particularly its propensity for oxidation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The term "over-oxidation" in the context of this compound can refer to two distinct experimental challenges:
-
Uncontrolled Oxidation: The conversion of the aldehyde to its corresponding carboxylic acid (2-Bromo-3-chlorobenzoic acid) proceeds with the formation of unwanted byproducts, or the reaction conditions are so harsh they degrade the aromatic ring or cleave the carbon-carbon bonds.
-
Unwanted Oxidation: The aldehyde group is oxidized when a different part of the molecule is the intended reaction site.
This guide is structured to address both scenarios through a series of frequently asked questions, troubleshooting tables, and detailed, field-proven protocols.
Part 1: FAQs on Selective Oxidation to 2-Bromo-3-chlorobenzoic Acid
This section focuses on achieving a clean, high-yield conversion of the aldehyde to the carboxylic acid, a common and crucial transformation in multi-step synthesis.
Q1: I'm trying to oxidize this compound to the carboxylic acid, but I'm getting a messy reaction with multiple byproducts. What's going wrong?
This is a classic issue that typically arises from using an oxidizing agent that is too harsh or lacks selectivity. Aldehydes are easily oxidized, but the presence of two halogen atoms on the benzene ring makes the system susceptible to other reactions under aggressive conditions.[1]
Common culprits for "messy" reactions include:
-
Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇) : While powerful, these reagents are often too aggressive for substituted aromatic aldehydes.[1][2] They can lead to degradation of the aromatic ring, especially when heated, and generate toxic heavy metal waste.[3]
-
Autoxidation: Benzaldehydes can react with atmospheric oxygen over time, especially when exposed to light, forming the corresponding carboxylic acid.[4] If your starting material is old or has been improperly stored, it may already contain significant amounts of benzoic acid, complicating your reaction and analysis.
The key is to use a mild, chemoselective oxidizing agent that specifically targets the aldehyde functional group while tolerating the rest of the molecule.
Q2: What is the most reliable method for a clean, high-yield oxidation of this compound?
For substrates like this, the Pinnick Oxidation is widely regarded as the gold standard.[5][6] It is exceptionally mild, highly selective for aldehydes, and tolerates a vast array of other functional groups, including halogens, alkenes, and esters.[5][7]
The core of the Pinnick oxidation is the use of sodium chlorite (NaClO₂) buffered at a slightly acidic pH.[5] Under these conditions, sodium chlorite forms the active oxidant, chlorous acid (HClO₂), which reacts selectively with the aldehyde.[8]
A critical component of a modern Pinnick oxidation is the inclusion of a hypochlorous acid (HOCl) scavenger . HOCl is a byproduct of the reaction that can cause unwanted side reactions, such as chlorination of the aromatic ring or reaction with other functional groups.[9] The most common and effective scavenger is 2-methyl-2-butene .[9]
Q3: My Pinnick oxidation is still giving me poor yields. What are the most common troubleshooting points?
If your Pinnick oxidation is not performing as expected, consider these factors:
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion | 1. Incorrect pH: The formation of the active oxidant, chlorous acid, is pH-dependent. If the solution is too neutral or basic, the reaction will be sluggish.[10] 2. Poor Reagent Quality: Old sodium chlorite may have decomposed. | 1. Ensure you are using a buffer, typically a sodium phosphate buffer (e.g., NaH₂PO₄), to maintain a pH between 4 and 5. 2. Use a fresh bottle of sodium chlorite. Technical grade NaClO₂ often contains impurities; use a reagent grade (e.g., 80%) for best results. |
| Formation of Byproducts | 1. Absence of Scavenger: The byproduct HOCl is likely causing side reactions.[9] 2. Reaction Temperature Too High: While the reaction is robust, excessive heat can promote decomposition or side reactions. | 1. Always include a scavenger like 2-methyl-2-butene in slight excess (1.5-2.0 equivalents). 2. Run the reaction at or slightly below room temperature (0°C to 25°C is typical). The addition of NaClO₂ is often done at 0°C as it can be exothermic. |
| Difficult Product Isolation | 1. Incomplete Reaction: Unreacted aldehyde can complicate purification. 2. Improper Work-up: The carboxylic acid product needs to be protonated to be extracted from the aqueous phase. | 1. Monitor the reaction by TLC or LCMS to ensure full conversion of the starting material. 2. After quenching the reaction, acidify the aqueous layer with HCl to a pH of ~2. This will protonate the carboxylate salt, making the carboxylic acid product soluble in organic solvents like ethyl acetate. |
Part 2: FAQs on Protecting the Aldehyde Group
This section addresses the scenario where you need to prevent the aldehyde from reacting while you perform chemistry elsewhere on the molecule.
Q1: I want to perform a reaction that is incompatible with an aldehyde (e.g., using a strong nucleophile or reducing agent). How can I mask the aldehyde group on this compound?
The most effective strategy is to use a protecting group . A good protecting group reversibly converts a reactive functional group into a stable one that is inert to the desired reaction conditions.[11] For aldehydes and ketones, the most common and reliable protecting groups are acetals .[12][13]
The aldehyde is reacted with a diol, typically ethylene glycol, under acidic catalysis to form a cyclic acetal. This new functional group is essentially an ether, which is stable under a wide range of conditions that would otherwise destroy an aldehyde, including:
-
Strong bases (e.g., organolithiums, Grignard reagents)
-
Hydride reducing agents (e.g., LiAlH₄, NaBH₄)
-
Oxidizing agents[14]
Q2: How do I choose the right conditions for acetal protection and how do I remove the group afterward?
Protection: The formation of an acetal is an equilibrium process. To drive the reaction to completion, you must remove the water that is formed as a byproduct.[15]
-
Reagents: this compound, ethylene glycol (1.5-2.0 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (PTSA) or sulfuric acid).
-
Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, is ideal. A Dean-Stark apparatus is the classic setup for this.
-
Mechanism: The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic. The diol then attacks, and after a series of proton transfers, water is eliminated to form the stable cyclic acetal.
Deprotection: The removal of the acetal group is achieved by exploiting the same equilibrium. By adding excess water and an acid catalyst, the reaction is driven in the reverse direction to regenerate the aldehyde.[12][15] This process is a simple hydrolysis.
-
Reagents: The protected compound and aqueous acid (e.g., dilute HCl, acetic acid, or using an acidic resin like Amberlyst-15).
-
Solvent: A co-solvent that is miscible with water, such as acetone or THF, is typically used.
The beauty of this strategy is its orthogonality: the acetal is stable to bases and nucleophiles but easily removed by acid, giving you precise control over your synthesis.[13]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Selective Oxidation via Pinnick Reaction
This protocol details the conversion of this compound to 2-Bromo-3-chlorobenzoic acid.
Workflow Diagram: Pinnick Oxidation
Caption: Workflow for the Pinnick oxidation of an aldehyde.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (typically a 3:1 to 4:1 ratio).
-
Add Reagents: To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq.) and 2-methyl-2-butene (2.0 eq.).
-
Cool: Place the flask in an ice-water bath and cool the mixture to 0°C.
-
Prepare Oxidant: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 80%, 1.5 eq.) in a minimal amount of water.
-
Reaction: Add the sodium chlorite solution dropwise to the cooled aldehyde mixture over 15-20 minutes. The reaction can be exothermic, so maintain the internal temperature below 10°C.
-
Stir: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Quench: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess oxidant. Stir for 15 minutes.
-
Acidify & Extract: Acidify the mixture to pH 2 with 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Isolate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-3-chlorobenzoic acid.
-
Purify: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol details the protection of this compound as a cyclic acetal.
Workflow Diagram: Protection-Reaction-Deprotection Strategy
Caption: General workflow for using an acetal protecting group.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), toluene, ethylene glycol (2.0 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is azeotropically removed from the reaction. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and then brine.
-
Isolate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify: The crude product is often clean enough to proceed to the next step. If necessary, it can be purified by flash column chromatography on silica gel.
References
-
DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved January 11, 2026, from [Link][10][16]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved January 11, 2026, from [Link][11]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 11, 2026, from [Link][12]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved January 11, 2026, from [Link][5]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved January 11, 2026, from [Link][13]
-
Chemical Communications (RSC Publishing). (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved January 11, 2026, from [Link][3]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved January 11, 2026, from [Link][8]
-
YouTube. (2019). acetals and ketals as protecting groups. Retrieved January 11, 2026, from [Link][15]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 11, 2026, from [Link][14]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved January 11, 2026, from [Link][9]
-
YouTube. (2024). CHEM 2325 Module 20: Selective Oxidation of Aldehydes. Retrieved January 11, 2026, from [Link][6]
-
Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved January 11, 2026, from [Link][4]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved January 11, 2026, from [Link][1]
-
University of Southampton. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved January 11, 2026, from [Link][7]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved January 11, 2026, from [Link][2]
Sources
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- 4. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
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- 6. youtube.com [youtube.com]
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- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
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- 13. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction with 2-Bromo-3-chlorobenzaldehyde
Welcome to the dedicated technical support guide for navigating the complexities of the Grignard reaction involving 2-bromo-3-chlorobenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging substrate. Here, we address common experimental hurdles with in-depth, field-tested solutions and foundational scientific explanations.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, acute problems you may be facing during your experiment. Each entry details the likely cause and provides a clear, actionable protocol to rectify the issue.
Issue 1: Low to No Conversion of the Starting Material
Symptom: TLC or LC-MS analysis shows predominantly unreacted this compound after the reaction and quench.
Probable Cause: This issue almost always points to a problem with the Grignard reagent itself. Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent before it has a chance to react with your aldehyde.
Troubleshooting Protocol:
-
Solvent and Glassware Preparation:
-
Ensure all glassware is rigorously dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) immediately before use.
-
Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether) or purchased from a reputable supplier in a sealed, septum-capped bottle.
-
-
Reagent Quality Check:
-
If using a commercially available Grignard reagent, ensure the bottle is new or has been stored properly under an inert atmosphere.
-
Consider titrating your Grignard reagent before use to determine its exact molarity. A common method is the Gilman double-titration or titration with a solution of I₂ in THF.
-
-
Inert Atmosphere Integrity:
-
Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire setup, from the addition of the solvent to the final quench. Use high-quality septa and well-greased joints to prevent atmospheric contamination.
-
Issue 2: Formation of a Significant Amount of a Biphenyl Byproduct
Symptom: You observe a major byproduct that corresponds to the homocoupling of your Grignard reagent (R-R, where your reagent is R-MgX).
Probable Cause: While less common with aldehydes, certain conditions can promote Wurtz-type coupling. This can be exacerbated by the presence of trace transition metal impurities or localized overheating during the addition of the Grignard reagent. The halogen-metal exchange, particularly at the more reactive bromine site, can also lead to coupling byproducts.
Troubleshooting Protocol:
-
Controlled Reagent Addition:
-
Add the Grignard reagent dropwise to the solution of this compound at a low temperature (typically 0 °C to -78 °C). This dissipates the heat of reaction and minimizes localized high temperatures that can drive side reactions.
-
-
Use of Additives:
-
The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent in situ (the Nozaki-Hiyama-Kishi reaction conditions) can significantly suppress homocoupling and increase the nucleophilicity towards the carbonyl group.
-
Protocol: Anhydrous CeCl₃ is stirred vigorously in THF for 2-4 hours to create a fine slurry. The Grignard reagent is then added to this slurry at a low temperature, stirred for 1-2 hours, before the aldehyde is introduced.
-
Issue 3: Product Mixture Contains Halogenated and Dehalogenated Alcohols
Symptom: Your final product mixture contains the desired bromo-chloro alcohol, but also significant amounts of the corresponding chloro-alcohol (debrominated) or bromo-alcohol (dechlorinated).
Probable Cause: This points to a lack of chemoselectivity. The Grignard reagent can act as a nucleophile at the carbonyl carbon or participate in a halogen-metal exchange with the aryl halides. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition/exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond the primary site of undesired reaction over the C-Cl bond?
The reactivity of aryl halides in reactions like halogen-metal exchange or oxidative addition is directly related to the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent reaction with the Grignard reagent.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl (Aryl) | ~96 |
| C-Br (Aryl) | ~81 |
This energy difference is substantial enough to provide a good window of selectivity, provided the reaction conditions are optimized, primarily through low temperatures.
Q2: Can I form a Grignard reagent from this compound itself?
No, this is not a viable synthetic route. The aldehyde functional group is highly electrophilic and would immediately react with any Grignard reagent as it is formed, leading to polymerization and a complex mixture of products. This is a classic example of functional group incompatibility in Grignard chemistry. The Grignard reagent must be prepared separately and then added to the aldehyde.
Q3: What is a "Turbo-Grignard" and why is it recommended for this substrate?
A "Turbo-Grignard" reagent, developed by the Knochel group, is a solution of an organomagnesium species in the presence of lithium chloride (e.g., i-PrMgCl·LiCl). The LiCl helps to break up the oligomeric clusters in which Grignard reagents typically exist (the Schlenk equilibrium), leading to more reactive and soluble monomeric species. This has two key benefits for your reaction:
-
Enhanced Reactivity: It can enable reactions at very low temperatures, which is critical for maintaining chemoselectivity.
-
Increased Functional Group Tolerance: These reagents are known to be less prone to side reactions like halogen-metal exchange, making them ideal for polyfunctionalized substrates like this compound.
Q4: My reaction seems to have stalled. Can I warm it up to increase the rate?
Warming the reaction should be done with extreme caution. While a higher temperature will increase the rate of the desired nucleophilic addition, it will disproportionately increase the rate of undesired side reactions, particularly halogen-metal exchange at the bromine position. It is far better to ensure your Grignard reagent is active and added correctly at a low temperature, even if it requires a longer reaction time, than to sacrifice selectivity by increasing the temperature.
Q5: What is the expected major product when reacting this compound with a simple Grignard reagent like methylmagnesium bromide (MeMgBr)?
The expected and desired major product is the result of the nucleophilic attack of the methyl group on the aldehyde's carbonyl carbon. The reaction pathway is illustrated below.
Caption: Desired reaction pathway for the Grignard addition.
References
-
T. Imamoto, T. Kusumoto, Y. Tawarayama, Y. Sugiura, T. Mita, Y. Hatanaka, M. Yokoyama. (1984). Carbonyl addition reactions with organocerium reagents. The Journal of Organic Chemistry. [Link]
-
A. Hirai, M. Nakamura, E. Nakamura. (2000). Bromine−Magnesium Exchange Reaction of Bromoarenes with Phenylmagnesium Bromide. The Journal of Organic Chemistry. [Link]
-
A. Krasovskiy, P. Knochel. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]
-
P. Knochel, W. Dohle, N. Gommermann, F. F. Kneisel, F. Kopp, T. Korn, I. Sapountzis, V. A. Vu. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen−Metal Exchange. Angewandte Chemie International Edition. [Link]
Technical Support Center: Improving Yield in Suzuki Coupling with 2-Bromo-3-chlorobenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 2-bromo-3-chlorobenzaldehyde. This substrate presents a unique challenge due to the presence of two different halogen atoms, often leading to issues with yield and selectivity. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
The primary challenge lies in achieving chemoselectivity. The Suzuki-Miyaura coupling proceeds via an oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond.[1] The reactivity of aryl halides in this step generally follows the trend: I > OTf > Br > Cl.[1] This inherent reactivity difference allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.[2] However, forcing conditions or an overly active catalyst system can lead to a loss of selectivity and the formation of di-substituted byproducts, while conditions that are too mild may result in low conversion and poor yields.
Q2: I'm getting a very low yield. What is the most likely culprit?
Low yield in this specific reaction can stem from several factors, but the most common are:
-
Inefficient Oxidative Addition: The C-Br bond, while more reactive than the C-Cl bond, still requires an appropriately activated catalyst to react efficiently. An inadequate ligand or palladium source is a frequent cause of low conversion.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its hydrolysis back to the corresponding arene before it can participate in the transmetalation step.[4][5]
-
Catalyst Deactivation: The presence of oxygen can lead to the formation of palladium black (inactive Pd nanoparticles) or cause homocoupling of the boronic acid, consuming the starting material and reducing catalyst efficacy.[4][5]
Q3: Which palladium catalyst and ligand combination is a good starting point for this substrate?
For substrates like this compound, where you need to activate a C-Br bond without disturbing a C-Cl bond, a balanced approach is necessary. A robust starting point is often a Pd(II) precatalyst like Pd(OAc)₂ combined with a moderately electron-rich and bulky phosphine ligand such as triphenylphosphine (PPh₃).[2] For more challenging couplings or to improve reaction rates at lower temperatures, more advanced catalyst systems using dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective.[3][5][6]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations. Use this guide to diagnose and resolve specific issues you are encountering in your laboratory.
Problem 1: Low to No Conversion of this compound
You observe a significant amount of unreacted starting material after the expected reaction time.
Q1.1: My reaction isn't working. Could the catalyst system be the issue?
Yes, this is the most critical variable. The energy barrier for the oxidative addition of the C-Br bond must be overcome efficiently.
Root Cause Analysis:
-
Insufficiently Active Catalyst: A simple Pd(PPh₃)₄ catalyst may not be active enough for this moderately deactivated aryl bromide, especially at lower temperatures. The electron-withdrawing nature of the aldehyde and the adjacent chlorine can influence reactivity.
-
Poor Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be inefficient.[4]
Solutions:
-
Switch to a More Active Ligand: If using PPh₃, consider switching to a bulkier, more electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos. These ligands are known to accelerate both oxidative addition and reductive elimination.[3]
-
Use a Modern Precatalyst: Employ a well-defined palladium precatalyst, such as a Buchwald G3 or G4 palladacycle. These are designed for clean and efficient generation of the active Pd(0) species, often leading to more reproducible results.[4][7]
-
Increase Catalyst Loading: As a straightforward first step, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. While not ideal for process chemistry, it is an effective diagnostic tool.
Q1.2: I've optimized the catalyst, but the conversion is still low. What role does the base play?
The base is not just a spectator; it is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[1][8]
Root Cause Analysis:
-
Insufficient Base Strength: A weak base like Na₂CO₃ may not be sufficient to form the reactive boronate species, especially with electron-deficient boronic acids.
-
Poor Solubility: The base may not be soluble enough in the reaction medium to be effective. This is particularly true for inorganic bases in purely organic solvents.
Solutions:
-
Screen Stronger Bases: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often very effective, though more expensive.[7][9]
-
Ensure Biphasic Conditions: When using inorganic bases like K₂CO₃ or K₃PO₄, the presence of a small amount of water is often crucial to facilitate the reaction. A solvent system like 1,4-dioxane/water or THF/water is common.[4][5]
Problem 2: Significant Side Product Formation
Your desired product is formed, but it is contaminated with one or more significant impurities, complicating purification and reducing the isolated yield.
Q2.1: I'm observing a significant amount of 3-chlorobenzaldehyde in my crude mixture. What is causing this?
This side product is the result of dehalogenation, where the bromine atom is replaced by a hydrogen atom.
Root Cause Analysis: Dehalogenation occurs after the oxidative addition step. The resulting arylpalladium(II) intermediate can react with a hydride source in the mixture, followed by reductive elimination to release the dehalogenated product.[4]
Potential Hydride Sources:
-
Amine bases or alcoholic solvents.
-
Impurities in reagents.
Solutions:
-
Avoid Amine Bases and Alcohol Solvents: If possible, use carbonate or phosphate bases and aprotic solvents like dioxane, toluene, or THF.
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly stored to avoid degradation that could introduce hydride sources.
-
Accelerate the Catalytic Cycle: By increasing the rate of transmetalation and reductive elimination relative to the dehalogenation pathway (e.g., by using a more effective ligand or a higher concentration of the boronic acid), the formation of this side product can be minimized.
Q2.2: My main impurity is a biaryl product derived from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling of boronic acids is a classic side reaction in Suzuki couplings, often catalyzed by Pd(II) species in the presence of oxygen.[4]
Root Cause Analysis:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. This not only creates impurities but also deactivates the catalyst for the main cross-coupling cycle.[4]
-
Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete, the residual Pd(II) can contribute to homocoupling.
Solutions:
-
Rigorous Degassing: This is the most critical step. Degas all solvents (including water) and the reaction mixture thoroughly before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[9][10]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.
-
Use a Pd(0) Source: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[4] However, be aware that these reagents can be less stable to air and moisture than modern precatalysts.[5]
Q2.3: I'm seeing evidence of double coupling, where the chlorine is also displaced. How do I improve selectivity for the C-Br bond?
This indicates your reaction conditions are too harsh or your catalyst system is too reactive, overcoming the natural reactivity difference between the C-Br and C-Cl bonds.
Root Cause Analysis:
-
Highly Active Catalyst System: Very electron-rich and bulky ligands, designed for activating unreactive aryl chlorides, can also activate the C-Cl bond in your substrate, especially at high temperatures.[11][12]
-
High Temperature or Long Reaction Time: Forcing the reaction at high temperatures for extended periods can provide enough energy to initiate oxidative addition at the C-Cl bond.
Solutions:
-
Reduce Catalyst Reactivity: Switch to a less activating ligand. If you are using a highly active ligand like SPhos, try moving to PPh₃ or a bidentate ligand like dppf.
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This will slow down all reactions but should disproportionately affect the more difficult C-Cl bond activation.[2]
-
Monitor Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction.
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][8]
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yield.
Data Summary and Recommended Protocols
Table 1: Comparison of Common Suzuki Coupling Conditions
This table provides a summary of common catalyst systems and bases, with recommendations for the selective coupling of this compound.
| Parameter | Option 1: Standard Conditions | Option 2: Enhanced Reactivity | Option 3: High Selectivity | Rationale & Comments |
| Pd Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a cost-effective start.[2] Buchwald precatalysts offer reliability.[7] Pd₂(dba)₃ is a Pd(0) source that can minimize side reactions.[4] |
| Ligand | PPh₃ (4-6 mol%) | XPhos (ligand in precatalyst) | dppf (2.5 mol%) | PPh₃ offers moderate activity. XPhos is highly active for difficult couplings.[3] dppf can offer a good balance of activity and selectivity. |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Na₂CO₃ (2-3 equiv) | K₂CO₃ is a standard choice.[2] K₃PO₄ is stronger and often used in anhydrous conditions to prevent protodeboronation.[5] A weaker base may enhance selectivity. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 2-MeTHF/H₂O (10:1) | Toluene/H₂O (10:1) | Dioxane is a classic solvent.[5] 2-MeTHF is a greener alternative to THF with a good temperature range.[7] Toluene is good for higher temperatures. |
| Temperature | 90-100 °C | 80 °C | 100-110 °C | Higher temperatures can overcome activation barriers but may reduce selectivity.[2] |
| Key Advantage | Cost-effective, good starting point. | High efficiency for stubborn substrates. | Minimizes risk of double coupling. | Select conditions based on initial experimental results. |
Experimental Protocol: General Procedure for Selective Suzuki Coupling
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed water)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (argon or nitrogen) at least three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[9][12]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.[2][12]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Harvey, J. N., & Moret, M.-E. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry.
- Singh, T., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Reddit User Discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- ResearchGate. (2023, March 22). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Various Authors. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Reddit User Discussion. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- National Institutes of Health. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- Amanote Research. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling.
- Semantic Scholar. (2005, February 8). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- Reddit User Discussion. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal in 2-Bromo-3-chlorobenzaldehyde Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of residual palladium from reactions involving 2-Bromo-3-chlorobenzaldehyde. The methodologies and principles discussed are grounded in established chemical practices to ensure the highest purity of your final product, a critical aspect in pharmaceutical and fine chemical synthesis.
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. However, the removal of residual palladium from the reaction mixture is a critical and often challenging step, particularly in the synthesis of active pharmaceutical ingredients (APIs) where strict limits on metal impurities are enforced by regulatory bodies.[1][2] The presence of this compound in a reaction can introduce specific complexities due to the potential for multiple reactive sites and the nature of the resulting product. Incomplete removal of palladium can lead to downstream reaction failures, product degradation, and potential toxicity in biological systems.[3][4]
This guide is designed to be a practical resource for overcoming these challenges, offering a structured approach to troubleshooting common issues and providing a selection of validated purification protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Problem 1: High Levels of Residual Palladium Detected Post-Workup
-
Possible Cause: Inefficient extraction or precipitation of the palladium catalyst. The palladium may exist in multiple oxidation states or be complexed with ligands, affecting its solubility.[5]
-
Suggested Solution:
-
Aqueous Wash with a Chelating Agent: Introduce an aqueous wash step using a solution of a chelating agent like thiourea or N-acetylcysteine. These agents form water-soluble complexes with palladium, facilitating its removal from the organic phase.[6]
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing insoluble, heterogeneous palladium catalysts like palladium on carbon (Pd/C) and palladium black.[7][8][9]
-
Use of Solid-Supported Scavengers: Employing scavengers with functional groups that bind to palladium can be highly effective. These are typically silica-based or polymer-based materials with thiol or thiourea functionalities.[10][11][12]
-
Problem 2: Product Loss During Purification
-
Possible Cause: Adsorption of the product onto the purification medium, such as activated carbon or silica gel.[5]
-
Suggested Solution:
-
Optimize Activated Carbon Treatment: While activated carbon is a cost-effective method for palladium removal, it can also adsorb the desired product.[5][13] To mitigate this, carefully screen the amount of activated carbon used and the treatment time. A smaller amount for a longer duration may be more effective than a large amount for a short period.
-
Alternative Scavengers: Consider using highly selective silica-based scavengers which have a lower propensity for non-specific binding of organic molecules compared to activated carbon.[10][11]
-
Solvent Selection for Chromatography: If using column chromatography, perform a thorough screen of solvent systems to find one that provides good separation between your product and the palladium catalyst while minimizing product tailing and loss on the column.[7][8]
-
Problem 3: Inconsistent Results Between Batches
-
Possible Cause: Variability in the form of the residual palladium (e.g., colloidal vs. dissolved), or changes in the reaction workup procedure.
-
Suggested Solution:
-
Standardize Workup Protocol: Ensure that every step of the workup, from quenching the reaction to the final extraction, is performed consistently across all batches.
-
Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue. For example, the presence of a black precipitate suggests Pd(0), which can be removed by filtration. A colored solution may indicate soluble palladium species that require scavenging or extraction.
-
Implement a Robust Scavenging Protocol: For maximum consistency, a combination of methods can be employed. For instance, an initial filtration through Celite® followed by treatment with a solid-supported scavenger can effectively remove both heterogeneous and homogeneous palladium residues.[4][14]
-
In-Depth Protocols
Protocol 1: Activated Carbon Treatment for Palladium Removal
-
Reaction Workup: After the reaction is complete, perform your standard aqueous workup to remove water-soluble byproducts.
-
Solvent Exchange: Ensure the crude product is dissolved in a solvent that is compatible with activated carbon treatment (e.g., toluene, ethyl acetate, or THF).
-
Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the product) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16]
Protocol 2: Silica-Based Thiol Scavenger Treatment
-
Reaction Workup: Complete the standard aqueous workup of your reaction mixture.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the expected palladium concentration and the scavenger's loading capacity.
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter off the scavenger resin and wash it with the solvent used for the reaction.
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration by ICP-MS.[15][16]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include filtration through Celite® for heterogeneous catalysts, liquid-liquid extraction with aqueous solutions of chelating agents, treatment with activated carbon, and the use of solid-supported scavengers.[1][5][7]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The choice of scavenger depends on the nature of your product, the solvent system, and the form of the residual palladium. Thiol- and thiourea-based scavengers are effective for a wide range of palladium species.[10][11][12] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific application.
Q3: What are the typical acceptable limits for palladium in pharmaceutical intermediates?
A3: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for elemental impurities in drug products. For palladium, the oral limit is typically around 10 ppm.[2]
Q4: Can I use column chromatography to remove palladium?
A4: Yes, column chromatography can be effective in removing palladium residues.[7][8] However, it may not always be sufficient to reach the very low levels required for pharmaceutical applications.[3][4][14] Often, a combination of chromatography and a scavenging step is necessary for complete removal.[4][14]
Q5: How does activated carbon remove palladium?
A5: Activated carbon has a porous structure and a large surface area that can adsorb palladium species through a combination of physisorption and chemisorption.[5][17] The exact mechanism can depend on the form of the palladium and the surface chemistry of the carbon.[13][18]
Method Selection Guide
The following decision tree can help guide you in selecting an appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal strategy.
Comparative Data
| Purification Method | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite®) | Simple, fast, effective for heterogeneous catalysts. | Ineffective for soluble palladium species. | High for insoluble Pd. |
| Activated Carbon | Cost-effective, widely applicable.[13] | Can adsorb the product, leading to yield loss.[5] | Variable, depends on conditions. |
| Aqueous Extraction | Can remove soluble palladium. | May require multiple extractions, solvent intensive. | Moderate to high. |
| Solid-Supported Scavengers | High selectivity, low product loss, easy to handle.[10][11][12] | Higher cost compared to activated carbon. | Very high, often to <10 ppm.[10] |
| Column Chromatography | Can remove multiple impurities simultaneously. | Can be time-consuming and solvent-intensive, may not be sufficient alone.[3][4][14] | Moderate to high. |
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013, May 17).
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
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- The Challenge of Palladium-Catalyzed Aromatic Azidocarbonylation: From Mechanistic and Catalyst Deactivation Studies to a Highly Efficient Process - ResearchGate. (2025, August 6).
- US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents. (n.d.).
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Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-3-chlorobenzaldehyde Reactions
Welcome to the technical support center for 2-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging intermediate. Here, we address common issues leading to low conversion rates through a series of targeted FAQs and troubleshooting workflows, grounded in established chemical principles.
Section 1: Foundational Issues & General Troubleshooting
Before delving into reaction-specific problems, it's crucial to ensure the fundamentals are sound. Many reaction failures originate from common oversights in reagent quality and reaction setup.
FAQ 1.1: My reaction with this compound has stalled or shows very low conversion. What are the universal first checks?
Low conversion is a frequent issue that can often be resolved by systematically verifying the foundational parameters of your experiment.
-
Reagent Purity and Integrity :
-
Starting Material : Verify the purity of your this compound, which is commercially available with purities around 96%.[1][2] Impurities can act as catalyst poisons or introduce side reactions. The compound is a solid with a melting point of 79-83 °C.[1]
-
Solvents and Reagents : For reactions sensitive to water, such as organometallic cross-couplings and Grignard reactions, ensure all solvents and reagents are strictly anhydrous.[3] Use freshly dried and degassed solvents to remove both water and dissolved oxygen, as oxygen can rapidly deactivate many catalysts.[4]
-
-
Atmospheric Control :
-
Many reactions, particularly those involving palladium catalysts or organometallic reagents, require a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] Oxygen can lead to catalyst decomposition and the formation of unwanted byproducts, such as homocoupling of boronic acids in Suzuki reactions.[5] Ensure your glassware is properly flame-dried and the system is thoroughly purged with inert gas.
-
-
Temperature Management :
-
Reaction temperature can be a delicate balance. While increased temperature often accelerates a reaction, excessive heat can lead to decomposition of reactants, catalysts, or products, and can promote side reactions like dehalogenation.[3][6] If a reaction is sluggish at a literature-reported temperature, consider a modest increase while monitoring for byproduct formation.
-
FAQ 1.2: How should this compound be properly handled and stored?
Proper storage is critical to maintaining the reagent's integrity.
-
Storage Conditions : It should be stored at approximately 4°C under a nitrogen atmosphere.[1][2] This compound is noted to be sensitive to light, moisture, and air, which can lead to gradual degradation.[7]
-
Physical Properties : It is a solid at room temperature, which simplifies handling compared to a liquid.[1]
-
Safety : this compound is harmful if swallowed and causes serious eye irritation.[8] It may also cause skin and respiratory irritation.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This substrate is frequently used in cross-coupling reactions to build molecular complexity. However, its structure presents unique challenges. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling, but the presence of the aldehyde and the ortho-halogen can still lead to complications.[4]
FAQ 2.1: I am attempting a Suzuki-Miyaura coupling at the C-Br position, but I'm observing low yield and significant formation of 3-chlorobenzaldehyde (dehalogenation). What are the likely causes?
This is a classic problem in cross-coupling chemistry. The dehalogenated byproduct arises from competing hydrodehalogenation, which can be minimized by carefully optimizing the reaction conditions.[3]
Troubleshooting Steps:
-
Evaluate the Base : The choice of base is critical. Strong bases (e.g., NaOH, KOH) can promote protonolysis of key palladium intermediates, leading to dehalogenation.[3]
-
Assess the Catalyst and Ligand System : An inappropriate or inactive catalyst system is a primary cause of low conversion.[4]
-
Catalyst Precursor : Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. For challenging substrates, pre-formed catalysts or modern palladacycle precatalysts can be more robust.[9]
-
Ligand Choice : The ligand is arguably the most important component. For an electron-deficient and sterically hindered substrate like this, bulky, electron-rich phosphine ligands are often required to accelerate both the oxidative addition and the final reductive elimination step.[3][9]
-
Solution : Screen a panel of ligands. Excellent starting points include SPhos, XPhos, or RuPhos.[9]
-
-
Control the Temperature : High reaction temperatures can disproportionately increase the rate of the dehalogenation side reaction.[3]
-
Solution : Screen a range of lower temperatures (e.g., 60-90 °C) to find an optimal balance between the reaction rate and selectivity.[3]
-
-
Ensure Anhydrous Conditions : Water can be a proton source for hydrodehalogenation.[3]
-
Solution : Use freshly dried, anhydrous, and degassed solvents. Ensure your base is also anhydrous.
-
Data Summary: Recommended Suzuki-Miyaura Coupling Conditions
| Component | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald Precatalysts | Pre-formed catalysts can offer better performance for challenging substrates.[4][9] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate key steps in the catalytic cycle and are crucial for hindered substrates.[3][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker bases minimize dehalogenation side reactions.[3][4] Cs₂CO₃ is often very effective for difficult couplings.[9] |
| Solvent | 1,4-Dioxane, Toluene, THF | Must be anhydrous and thoroughly degassed to remove oxygen.[4] |
| Temperature | 60 - 110 °C | Lower temperatures can reduce dehalogenation. Optimization is key.[3] |
Workflow: Troubleshooting Low Suzuki Coupling Yield
Caption: Systematic workflow for troubleshooting low Suzuki coupling conversion.
Section 3: Troubleshooting Grignard Reactions
The aldehyde functional group is highly reactive towards nucleophiles like Grignard reagents. This inherent reactivity is the primary challenge when using this compound in this context.
FAQ 3.1: I am unable to form a Grignard reagent from this compound. The reaction mixture turns dark and I recover no desired product. What is happening?
You are encountering a fundamental incompatibility. A Grignard reagent is a potent nucleophile and a strong base. The aldehyde group present on your starting material is an electrophile.[10][11]
-
Problem : As soon as a molecule of the Grignard reagent is formed (at the C-Br position), it will rapidly attack the aldehyde group of another molecule of the starting material. This leads to oligomerization and a complex, intractable mixture.
-
Solution : The aldehyde group must be protected before you attempt to form the Grignard reagent.[12] The most common protecting group for an aldehyde is an acetal (or ketal), which is stable to the strongly basic/nucleophilic conditions of Grignard reagent formation and reaction.[12]
Experimental Protocol: Acetal Protection of this compound
This protocol details the formation of a diethyl acetal, a common protecting group.
-
Setup : To a round-bottom flask, add this compound (1.0 equiv.) and an excess of triethyl orthoformate (3.0-5.0 equiv.). Use absolute ethanol as the solvent.
-
Catalyst : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.
-
Reaction : Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up : Quench the reaction by adding a weak base (e.g., triethylamine or a saturated sodium bicarbonate solution) to neutralize the acid catalyst. Remove the solvent and excess reagents under reduced pressure.
-
Purification : Purify the resulting acetal, 1-(2-bromo-3-chlorophenyl)-1,1-diethoxy-methane, by vacuum distillation or column chromatography.
-
Verification : Confirm the structure of the protected compound using ¹H NMR and ¹³C NMR spectroscopy before proceeding to the Grignard formation step.
Workflow: Grignard Synthesis Strategy
Caption: Required workflow for using the substrate to form a Grignard reagent.
Section 4: Troubleshooting Condensation Reactions (e.g., Knoevenagel)
In condensation reactions, the aldehyde of this compound is the target functional group. Low conversion here is typically related to reaction equilibrium or catalyst efficiency.
FAQ 4.1: My Knoevenagel condensation between this compound and an active methylene compound is giving a low yield. How can I drive the reaction to completion?
The Knoevenagel condensation is a reversible reaction where water is produced as a byproduct.[6] According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the reactants, thus lowering the conversion.
Troubleshooting Steps:
-
Water Removal : This is the most critical factor for achieving high conversion.
-
Solution : If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus for continuous water removal during the reaction.[6] Alternatively, adding a chemical drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can also be effective.
-
-
Catalyst Selection and Loading : The reaction is typically catalyzed by a weak base.[6]
-
Solution : Common catalysts include piperidine, pyridine, or ammonium acetate. Ensure the catalyst is not deactivated and is used at an appropriate loading (e.g., 5-10 mol%). If one catalyst is ineffective, screen others to find the most suitable one for your specific substrates.[6]
-
-
Reaction Temperature : The reaction may be too slow at room temperature.
-
Solution : Gently heating the reaction (e.g., to reflux in toluene) can significantly increase the rate. However, be cautious of potential side reactions at excessively high temperatures.[6]
-
-
Solvent Choice : The solvent can significantly impact reaction kinetics.
-
Solution : Polar aprotic solvents generally favor the Knoevenagel condensation.[6] If solubility is an issue, ensure your chosen solvent system fully dissolves all reactants at the reaction temperature.
-
References
- Google Patents. (2018). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2025). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (1977). US4036887A - Preparation of 3-bromobenzaldehyde.
-
Wikipedia. (n.d.). CS gas. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
managing steric hindrance in 2-Bromo-3-chlorobenzaldehyde reactions
Welcome to the technical support guide for 2-Bromo-3-chlorobenzaldehyde (CAS No: 74073-40-8). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this uniquely substituted aromatic aldehyde. The presence of a bromine atom ortho to the aldehyde and a chlorine atom in the meta position introduces significant steric and electronic challenges that require carefully considered strategies to achieve desired chemical transformations.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound. Each entry provides a diagnosis of the underlying chemical principles and offers actionable solutions with detailed experimental protocols.
Q1: My nucleophilic addition reaction (e.g., Grignard, Wittig) is showing low or no conversion. What is the cause and how can I improve the yield?
Diagnosis: The primary cause of low reactivity is the severe steric hindrance imposed by the ortho-bromo substituent. This bulky halogen physically blocks the trajectory of incoming nucleophiles, making access to the electrophilic carbonyl carbon difficult.[1][2][3] Aldehydes are typically more reactive than ketones, but the ortho-substituent on this compound makes its reactivity profile closer to that of a sterically hindered ketone.[1][4]
For Grignard reactions, slow addition can lead to side reactions where the Grignard reagent acts as a base or a reducing agent, further lowering the yield of the desired alcohol.[5] For Wittig reactions, the formation of the initial oxaphosphetane intermediate is sterically impeded, slowing down the entire catalytic cycle.[6]
Solutions & Protocols:
-
Employ More Reactive Organometallics: Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes overcome steric barriers more effectively.
-
Modify Reaction Conditions for Grignard Reactions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent specifically towards the carbonyl group, sometimes improving yields.
-
-
Optimize the Wittig Reaction:
-
Use a Salt-Free Ylide: The presence of lithium salts can sometimes complicate the reaction profile. Preparing the ylide using a base like sodium amide (NaNH₂) or potassium tert-butoxide can lead to a more reactive "salt-free" ylide.[7]
-
Higher Temperatures: Refluxing in a higher-boiling solvent like THF or toluene may be necessary to drive the reaction to completion.
-
Workflow: Troubleshooting Low Yield in Nucleophilic Addition
Caption: Troubleshooting workflow for sterically hindered additions.
Q2: I am struggling to achieve a Suzuki-Miyaura cross-coupling reaction at the C-Br bond. What catalyst system is recommended?
Diagnosis: The ortho-aldehyde group and the adjacent meta-chloro group create a sterically congested environment around the C-Br bond. This hinders the initial, rate-limiting oxidative addition step of the palladium(0) catalyst into the aryl-bromide bond.[8] Standard catalyst systems like Pd(PPh₃)₄ often fail with such hindered substrates. Success requires a catalyst system featuring a palladium precursor and a specialized ligand designed to facilitate reactions at sterically demanding positions.[9][10]
Key Ligand Characteristics:
-
Bulk: Bulky ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are the active catalysts.
-
Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step.
Recommended Catalyst Systems & Protocol:
Bulky, electron-rich phosphine ligands, often developed by the Buchwald and Fu groups, are highly effective for these challenging couplings.[9][11]
| Catalyst System | Ligand | Typical Loading (mol %) | Base | Solvent | Temp (°C) | Yield Range |
| A | P(t-Bu)₃ (Tri-tert-butylphosphine) | 1-4 | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane | 80-110 | Good-Excellent |
| B | SPhos | 1-3 | K₃PO₄ | Dioxane/H₂O | 80-100 | Excellent |
| C | PCy₃ (Tricyclohexylphosphine) | 1-4 | K₂CO₃ | Toluene | 100-110 | Good |
Yields are generalized for sterically hindered substrates.[9][12]
Protocol: Suzuki Coupling of a Sterically Hindered Aryl Bromide
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in the chosen anhydrous solvent (e.g., dioxane, ~2 mL).
-
Reaction: Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography.
Suzuki Catalytic Cycle with Steric Hindrance
Caption: Steric hindrance primarily impacts the oxidative addition step.
Q3: How can I perform a reaction at the C-Br bond without the reagent attacking the aldehyde?
Diagnosis: This is a classic chemoselectivity challenge. Many reagents used for cross-coupling reactions, particularly organometallics in Negishi or Stille couplings, and the basic conditions of Suzuki or Sonogashira reactions, can react with the sensitive aldehyde group.[13] The solution is to temporarily "mask" or protect the aldehyde functionality.[14][15]
The ideal protecting group for an aldehyde must be:
-
Easy and high-yielding to install.
-
Stable to the conditions of the subsequent reaction (e.g., basic, organometallic).
-
Easy and high-yielding to remove, regenerating the aldehyde.[14]
For this purpose, an acetal is the protecting group of choice. Cyclic acetals, formed with ethylene glycol, are particularly robust.[16][17]
Solution: Protection-Coupling-Deprotection Strategy
Protocol: Acetal Protection of the Aldehyde
-
Setup: Dissolve this compound (1.0 equiv) in toluene.
-
Reagents: Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 equiv).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux until no more water is collected.
-
Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting acetal is typically pure enough for the next step.
Protocol: Deprotection to Regenerate the Aldehyde
-
Setup: Dissolve the protected compound in a mixture of acetone and water.
-
Reagent: Add a catalytic amount of a strong acid (e.g., dilute HCl or p-TSA).
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within a few hours. Monitor by TLC.
-
Workup: Neutralize the acid with a weak base (e.g., NaHCO₃). Remove the acetone under reduced pressure and extract the product with an organic solvent.
Chemoselective Coupling Workflow
Caption: A three-step workflow for selective C-Br functionalization.
Frequently Asked Questions (FAQs)
Q: What are the primary reactivity sites on this compound? A: The molecule has two main reactive sites:
-
The Aldehyde Carbonyl Group: This site is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, ylides, organolithiums) to form secondary alcohols or alkenes.[4][18] However, its reactivity is significantly tempered by steric hindrance from the ortho-bromo group.
-
The Carbon-Bromine Bond: This bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. The reactivity order for halides in these reactions is typically I > Br > Cl, making the C-Br bond the preferred site for coupling over the C-Cl bond.[19]
Q: What are the recommended storage and handling conditions for this compound? A: this compound is a solid at room temperature.[20] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Over time, aldehydes can undergo slow air oxidation to the corresponding carboxylic acid, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability and to ensure high purity for sensitive reactions.
Q: Which analytical techniques are best for monitoring its reactions? A:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a UV lamp for visualization, as the aromatic rings are chromophoric.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the starting material and the appearance of products, providing both retention time and mass information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of intermediates and the final product. The disappearance of the characteristic aldehyde proton signal (~10 ppm) and the appearance of new signals (e.g., a carbinol proton for a Grignard addition) are diagnostic.
References
- BenchChem. The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis. BenchChem Technical Guides.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Gagnon, A., & Bédard, A.-C. (2008). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 73(18), 7393-7396.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1385-1390.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis. Organic Chemistry II.
- Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Jasperse, J. Grignard Reaction.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Fiveable. 3.2 Nucleophilic addition reactions. Organic Chemistry II.
- OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
- Wikipedia. Protecting group. Wikipedia.
- Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Wikipedia. Suzuki reaction. Wikipedia.
- Chemistry LibreTexts. Another reason aldehydes tend to me more reactive to nucleophilic addition than ketones is steric hindrance. Chemistry LibreTexts.
- Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Organic Chemistry Portal. Grignard Reaction - Common Conditions. Organic Chemistry Portal.
- ChemicalBook. This compound | 74073-40-8. ChemicalBook.
- Nuno Ricardo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. Sonogashira coupling. Wikipedia.
- University of Missouri-St. Louis. 27. A Solvent Free Wittig Reaction. UMSL Chemistry Department.
- University of Colorado Denver. The WITTIG REACTION With CHEMILUMINESCENCE!. UCDenver Chemistry Department.
- Wikipedia. Wittig reaction. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. Overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane. BenchChem Technical Guides.
- Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Filo. Arrange the compounds of each set in order of reactivity towards S_.. Filo.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- Chem Survival. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube.
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4434-4438.
- PubChem. This compound.
- Fernández, I., & Frenking, G. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of the American Chemical Society, 144(11), 4817-4827.
- IntechOpen. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. IntechOpen.
- Autechaux, S. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. Autechaux.
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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-chlorobenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in modulating the reactivity of 2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8). Our goal is to move beyond simple protocols and explain the causal relationships between solvent choice and experimental outcomes, empowering you to design more robust and efficient synthetic strategies.
Core Principles: Understanding the Substrate-Solvent Interplay
This compound is a versatile synthetic intermediate characterized by three primary reactive sites: the electrophilic aldehyde carbon, the carbon-bromine bond, and the carbon-chlorine bond. The two halogen atoms are strong electron-withdrawing groups, which significantly influence the electron density of the aromatic ring and the reactivity of the aldehyde.[1][2] The choice of solvent is critical as it directly impacts reaction kinetics, pathway selection (e.g., nucleophilic addition vs. substitution), and side-product formation by influencing the stability of reactants, transition states, and intermediates.
Solvent Properties Overview
The selection of an appropriate solvent is the first step in troubleshooting and optimizing a reaction. The table below summarizes key properties of common laboratory solvents.
| Solvent | Dielectric Constant (ε) | Type | Typical Applications & Characteristics |
| Water (H₂O) | 80.1 | Polar Protic | Stabilizes ions and charged intermediates; used in biphasic coupling reactions. Can act as a nucleophile.[3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent for SₙAr by stabilizing charged intermediates. High boiling point. Can be difficult to remove. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good all-purpose polar solvent; often used in reactions where protic solvents would interfere. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Similar to DMSO, widely used for SₙAr and cross-coupling reactions. Can decompose at high temperatures. |
| Methanol (MeOH) | 32.7 | Polar Protic | Solubilizes polar reagents; can H-bond with and potentially deactivate strong nucleophiles. Can form acetals with aldehydes.[3][4] |
| Ethanol (EtOH) | 24.6 | Polar Protic | Similar to methanol, often used as a co-solvent in biphasic reactions. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Common solvent for organometallic reactions; lower polarity than DMF/DMSO. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good for reactions at or below room temperature; volatile and relatively non-polar. |
| Toluene | 2.4 | Non-Polar | High-boiling non-polar solvent, often used in cross-coupling reactions and for azeotropic removal of water. |
| 1,4-Dioxane | 2.2 | Non-Polar (low polarity) | Higher boiling point than THF; common in Suzuki and other cross-coupling reactions. |
Troubleshooting Guide & FAQs
This section is organized by the type of transformation you are attempting with this compound.
Category 1: Reactions at the Aldehyde Group (Nucleophilic Additions, Condensations, etc.)
The aldehyde group is highly electrophilic due to the electron-withdrawing effects of the ortho-bromo and meta-chloro substituents.[1] Solvent choice here is about maximizing this electrophilicity while ensuring the nucleophile remains active.
FAQ 1: My Wittig or Knoevenagel reaction is sluggish and gives low yields. How can the solvent be the problem?
Answer: This is a common issue. The problem often lies in a mismatch between the solvent, your base, and your nucleophile.
-
Nucleophile Deactivation: If you are using a polar protic solvent like ethanol or methanol, it can form strong hydrogen bonds with your nucleophile (e.g., an ylide or a carbanion). This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive toward the aldehyde.[4]
-
Poor Solubility: In non-polar solvents like toluene or hexane, your nucleophile or base may not be sufficiently soluble to participate effectively in the reaction.
-
Side Reactions: Protic solvents like methanol can lead to the formation of hemiacetal or acetal byproducts, consuming your starting material.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield in aldehyde addition reactions.
Category 2: Reactions at the Aromatic Ring (Nucleophilic Aromatic Substitution - SₙAr)
The electron-deficient nature of the ring makes this compound a candidate for SₙAr, especially with potent nucleophiles. The rate-limiting step is typically the formation of the negatively charged Meisenheimer complex.
FAQ 2: I am attempting to displace the bromine or chlorine with an amine or alkoxide, but I see no reaction, even at high temperatures. Why?
Answer: For an SₙAr reaction to proceed, the solvent must effectively stabilize the high-energy, negatively charged Meisenheimer intermediate. This is the single most important role of the solvent in this reaction class.
-
Protic Solvents are Detrimental: Polar protic solvents will solvate and deactivate your nucleophile via hydrogen bonding, preventing the initial attack on the ring.[5]
-
Non-Polar Solvents are Ineffective: Non-polar solvents like toluene or THF lack the ability to stabilize the charged intermediate, making the activation energy barrier insurmountably high.
The solution is almost always to use a polar aprotic solvent. High-boiling solvents like DMSO, DMF, or NMP are standard choices as they possess large dipole moments to stabilize the intermediate without interfering with the nucleophile.
Mechanism Visualization:
Caption: Role of polar aprotic solvents in stabilizing the Meisenheimer intermediate in SₙAr.
Category 3: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are complex, involving a catalytic cycle with multiple steps (oxidative addition, transmetalation, reductive elimination). The solvent must accommodate both organic-soluble and inorganic components and maintain catalyst activity. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
FAQ 3: My Suzuki coupling at the C-Br position is giving inconsistent yields and I see catalyst decomposition (palladium black). What solvent systems should I explore?
Answer: This issue points to problems with solubility and catalyst stability. A single solvent is rarely optimal.
-
Biphasic Systems: The most common approach is a biphasic system, such as Toluene/Water or 1,4-Dioxane/Water. The organic solvent dissolves the benzaldehyde and the boronic acid, while the aqueous layer dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Efficient stirring is critical.
-
Single-Phase Polar Aprotic Systems: Solvents like DMF or acetonitrile can sometimes be used to create a single-phase system, which can improve the solubility of the base.[6] However, catalyst stability can be an issue in these solvents at higher temperatures.
-
Co-solvents: Adding a polar co-solvent like ethanol to a toluene/water system can sometimes improve the solubility of all components and facilitate the reaction.
Troubleshooting Table: Suzuki Coupling
| Symptom | Potential Cause (Solvent-Related) | Recommended Solution(s) |
| Low Conversion | Poor solubility of the inorganic base. | Switch to a different base-solvent pair (e.g., Cs₂CO₃ in Dioxane/H₂O). Add a polar co-solvent like ethanol. |
| Catalyst Decomposition | Catalyst is not stable at the required temperature in the chosen solvent. | Switch to a more robust solvent like 1,4-Dioxane. Ensure rigorous deoxygenation of the solvent prior to use. |
| Reaction Stalls | Poor mixing in a biphasic system. | Increase the stirring rate. Consider adding a phase-transfer catalyst (e.g., TBAB). |
| Side Reactions (e.g., Hydrodehalogenation) | Solvent or impurities are reacting with the catalyst or intermediates. | Use high-purity, anhydrous, and degassed solvents. Screen different solvent systems.[6] |
Experimental Protocols
These protocols are designed to be self-validating systems for you to test the principles discussed above in your own laboratory setting.
Protocol 1: Comparative Knoevenagel Condensation to Probe Aldehyde Reactivity
This experiment directly compares the effect of a polar protic, a polar aprotic, and a non-polar solvent on a standard condensation reaction.
Objective: To visually and analytically assess the rate of reaction between this compound and diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Solvents: Ethanol (anhydrous), Tetrahydrofuran (THF, anhydrous), Toluene (anhydrous)
-
TLC plates, GC-MS vials
Procedure:
-
Set up three identical round-bottom flasks, each equipped with a stir bar and reflux condenser under a nitrogen atmosphere.
-
Flask A (Protic): Add this compound (1 mmol), diethyl malonate (1.1 mmol), and Ethanol (10 mL).
-
Flask B (Aprotic Polar): Add this compound (1 mmol), diethyl malonate (1.1 mmol), and THF (10 mL).
-
Flask C (Non-Polar): Add this compound (1 mmol), diethyl malonate (1.1 mmol), and Toluene (10 mL).
-
To each flask, add piperidine (0.1 mmol).
-
Stir all three reactions at 50 °C.
-
Monitoring: At t = 30 min, 1 hr, 2 hr, and 4 hr, withdraw a small aliquot from each flask, quench with dilute HCl, extract with ethyl acetate, and spot on a TLC plate. Analyze the final time point by GC-MS to confirm product formation and identify any side products.
Expected Outcome: Flask B (THF) is expected to show the fastest conversion to the product. Flask A (Ethanol) may be slower due to stabilization of the enolate nucleophile. Flask C (Toluene) is expected to be the slowest due to potential solubility issues. This experiment validates the choice of polar aprotic solvents for such transformations.
Protocol 2: Screening Solvents for a Model SₙAr Reaction
Objective: To demonstrate the critical requirement of a polar aprotic solvent for nucleophilic aromatic substitution.
Materials:
-
This compound
-
Morpholine (nucleophile)
-
Potassium carbonate (base)
-
Solvents: Dimethyl Sulfoxide (DMSO), Toluene
-
Small reaction vials with caps
Procedure:
-
Vial A (Polar Aprotic): To a 4 mL vial, add this compound (0.2 mmol), morpholine (0.4 mmol), potassium carbonate (0.4 mmol), and DMSO (2 mL).
-
Vial B (Non-Polar Control): To an identical vial, add the same reagents but use Toluene (2 mL) as the solvent.
-
Seal both vials and place them in a heating block set to 120 °C. Stir vigorously.
-
Monitoring: After 6 hours, cool the reactions to room temperature. Dilute an aliquot with water and extract with ethyl acetate. Analyze by TLC and LC-MS.
Expected Outcome: Vial A (DMSO) should show significant conversion to the morpholine-substituted product. Vial B (Toluene) will show little to no conversion, with starting material remaining. This provides clear, self-validating evidence for the necessity of polar aprotic solvents in SₙAr reactions.
References
- Benchchem Technical Support. (n.d.). Managing Reaction Conditions for Halogenated Benzaldehydes.
-
de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. Available at: [Link]
-
Various Authors. (n.d.). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. Retrieved from [Link]
-
Various Authors. (n.d.). Why is benzaldehyde less reactive than aliphatic aldehyde? Quora. Retrieved from [Link]
-
Various Authors. (n.d.). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora. Retrieved from [Link]
-
de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. Available at: [Link]
-
Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4542. Available at: [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Siodłak, D. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3918. Available at: [Link]
-
Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2020(10), 1279–1297. Available at: [Link]
-
Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]
- Benchchem Technical Support. (n.d.). A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation. Retrieved from [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. Available at: [Link]
-
LibreTexts Chemistry. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem Technical Support. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
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Technical Support Center: Mastering Temperature Control in Exothermic Reactions of 2-Bromo-3-chlorobenzaldehyde
Welcome to the technical support center for handling exothermic reactions involving 2-Bromo-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but reactive intermediate. The presence of two different halogens and a reactive aldehyde group on the benzene ring makes this compound a valuable building block, but it also necessitates a rigorous approach to thermal safety management.[1][2] This document moves beyond standard operating procedures to provide in-depth, causal explanations and troubleshooting frameworks to ensure your experiments are not only successful but also fundamentally safe.
Section 1: Foundational Knowledge - Understanding the Thermal Risks (FAQs)
This section addresses the fundamental questions regarding the thermal hazards associated with this compound.
Q1: Why do reactions involving this compound pose a significant thermal risk?
A: The thermal risk stems from the high reactivity of the functional groups. The aldehyde group can undergo highly exothermic reactions such as oxidations, reductions, and condensations (e.g., Cannizzaro reactions).[3][4] Furthermore, the halogenated aromatic ring is susceptible to nucleophilic substitution or metal-mediated coupling reactions (e.g., Grignard, Suzuki), which are often exothermic. A preparation method for a similar compound, 2-bromo-5-chlorobenzaldehyde, notes that the exothermic phenomenon during synthesis is "relatively obvious," requiring strict temperature control below 15°C.[5] This indicates a high potential for heat generation that must be managed.
Q2: What is a "thermal runaway," and why is it the primary concern?
A: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[6] It occurs when the rate of heat generated by the chemical reaction exceeds the rate of heat removed by the cooling system.[7] This imbalance causes the temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This positive feedback loop can result in a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[8][9] Understanding and preventing thermal runaway is the cornerstone of process safety.[10]
Q3: What are the essential thermal parameters I must determine before attempting to scale up a reaction?
A: Before any scale-up, a thorough thermal hazard assessment is mandatory. The following parameters are critical:
| Parameter | Symbol | Significance | How to Measure |
| Heat of Reaction | ΔHr | Quantifies the total amount of energy released per mole of reactant. A large negative value indicates a highly exothermic reaction.[7] | Reaction Calorimetry (RC) |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the reaction mass by one degree.[7] | Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) |
| Adiabatic Temperature Rise | ΔTad | The maximum theoretical temperature increase if the reaction were to occur with no heat loss to the surroundings (ΔTad = |ΔHr| / Cp).[7] | Calculated from ΔHr and Cp |
| Decomposition Temperature | TD | The temperature at which the reaction mixture, reactants, or products begin to decompose, potentially leading to a secondary, more dangerous runaway. | Differential Scanning Calorimetry (DSC)[11][12] |
| Maximum Temperature of Synthesis Reaction | MTSR | The highest temperature the reaction mass could reach in the event of a cooling failure, assuming all unreacted material reacts adiabatically. | Calculated from calorimetric data |
A fundamental safety principle is to ensure that the MTSR is significantly lower than the decomposition temperature (TD) of the reaction mixture.
Section 2: Pre-emptive Analysis - The Role of Calorimetry
Proactive characterization of your reaction's thermal profile is non-negotiable. Reaction calorimetry provides the quantitative data needed for safe design and scale-up.[10][13][14]
Q4: How do I accurately measure the heat of reaction (ΔHr) and the rate of heat release for my specific process?
A: The industry "gold standard" for this is Heat Flow Calorimetry .[7] This technique measures the heat flowing from the reactor to the cooling jacket in real-time. By carefully calibrating the system, you can directly quantify the energy being produced by your reaction at any given moment. This provides not just the total exotherm (ΔHr) but also a "thermal fingerprint" of your reaction, showing how the heat release changes with reagent addition or temperature ramps.[10] This data is crucial for designing a cooling system and an addition profile that can safely handle the heat load.[7]
Experimental Protocol: General Workflow for Heat Flow Calorimetry
-
System Setup & Calibration:
-
Assemble the reaction calorimeter with the desired reactor volume and agitation.
-
Add the solvent and any initial reagents (e.g., this compound in a suitable solvent).
-
Bring the system to the desired starting temperature and allow it to reach a steady state (stable baseline).
-
Perform a pre-calibration pulse using a heater with a known power output to determine the initial overall heat transfer coefficient (UA).[10]
-
-
Reaction Execution:
-
Initiate the reaction under the planned process conditions. For a semi-batch process, this involves starting the controlled addition of the second reagent.
-
Continuously monitor the reactor temperature (Tr), jacket temperature (Tj), and reagent addition rate. The instrument software calculates the real-time heat flow.
-
-
Post-Reaction Analysis:
-
Once the reaction is complete (indicated by the heat flow returning to the baseline), perform a post-calibration pulse to determine the final UA value.[10]
-
The software interpolates the UA values over the course of the reaction to accurately calculate the total heat evolved (in Joules or kJ).
-
-
Data Interpretation:
-
Calculate the molar heat of reaction (ΔHr in kJ/mol) by dividing the total heat evolved by the number of moles of the limiting reagent.
-
Analyze the heat flow profile to determine the maximum rate of heat release, which informs the required cooling capacity for scale-up.
-
Q5: How do I check for hidden dangers, like the decomposition of my product at higher temperatures?
A: Differential Scanning Calorimetry (DSC) is the primary tool for this analysis.[11][12] DSC measures the difference in heat flow between your sample and a reference as a function of temperature. It can detect phase transitions (melting) and, critically, the onset of exothermic decomposition. By running a DSC scan on your starting materials, intermediates, and final reaction mixture, you can identify the TD. This temperature becomes your "do not exceed" limit for safe operation.
Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal hazards before scale-up.
Section 3: Practical Temperature Control & Troubleshooting
This section provides answers to common issues encountered during exothermic reactions in a laboratory or pilot plant setting.
Q6: My batch reaction temperature is overshooting the setpoint during reagent addition. What are the immediate and long-term solutions?
A: An immediate overshoot indicates that the rate of heat generation is momentarily exceeding the rate of heat removal.
-
Immediate Actions:
-
Stop the Addition: Immediately halt the addition of the limiting reagent. This is the quickest way to stop generating more heat.
-
Ensure Maximum Cooling: Verify that your cooling system is operating at its maximum capacity (e.g., coldest possible jacket temperature, full coolant flow).
-
Check Agitation: Ensure the stirrer is functioning correctly. Poor mixing can create localized hot spots and hinders heat transfer to the reactor wall.
-
-
Long-Term Solutions:
-
Reduce Addition Rate: The most common cause is adding the reagent too quickly. Slowing the addition rate directly reduces the rate of heat production.[7]
-
Lower the Starting Temperature: Starting the reaction at a lower temperature provides a larger buffer (ΔT) for the cooling system to work with.
-
Dilute the Reaction: Increasing the solvent volume increases the overall heat capacity of the mass, meaning more energy is required to raise the temperature. However, this may impact reaction kinetics and downstream processing.
-
Q7: I've characterized my reaction, and the adiabatic temperature rise (ΔTad) is dangerously high (>50°C). What are my safest options for scaling this process?
A: A high ΔTad signals a high-risk reaction. While a semi-batch approach (slow addition) is a primary control method, you should strongly consider Continuous Flow Chemistry .
-
Why Flow Chemistry is Safer: Continuous flow reactors are particularly suited for fast, highly exothermic reactions.[13][15] They offer superior heat transfer due to a very high surface-area-to-volume ratio. The reaction volume at any given moment is extremely small, drastically minimizing the amount of energy that could be released in a runaway scenario. This enhanced control allows reactions to be run safely under conditions that would be prohibited in a large batch reactor.[13]
Q8: I'm experiencing a cooling failure in my jacketed reactor. What should my emergency protocol involve?
A: A pre-defined emergency protocol is essential. Reaction calorimetry can be used to safely simulate failure scenarios to develop these protocols.[10] A typical protocol includes:
-
Immediate Cessation of Reagent Addition: Stop feeding any reactive materials.
-
Emergency Quenching: Have a pre-determined, validated quenching agent ready to be added to the reactor. The quenching agent should rapidly and safely neutralize the reactive species to stop the exotherm. The quenching reaction itself should not produce a significant exotherm or hazardous off-gases.
-
Emergency Cooling: If available, have a secondary or backup cooling system (e.g., an external cooling coil, an emergency water deluge for the reactor exterior).
-
Pressure Relief: Ensure the reactor is equipped with properly sized and functioning pressure relief devices like rupture discs or relief valves.
Troubleshooting Temperature Excursions
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Technical Support Center: Navigating Post-Reaction Work-Up of 2-Bromo-3-chlorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-chlorobenzaldehyde. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of common reactions involving this versatile synthetic intermediate. The question-and-answer format is designed to directly address specific challenges you may encounter, ensuring the integrity and success of your experiments.
I. Suzuki-Miyaura Coupling Reactions: Troubleshooting Guide
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the presence of two distinct halogen atoms on this compound introduces nuances that require careful consideration during the work-up phase.
Frequently Asked Questions (FAQs):
Q1: I've completed my Suzuki coupling with this compound. What is a reliable, general work-up procedure?
A1: A standard aqueous work-up is typically effective. The primary goals are to quench the reaction, remove the base, palladium catalyst, and boronic acid byproducts.
Step-by-Step General Suzuki Work-Up Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled mixture with an organic solvent such as ethyl acetate or toluene.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and begin the removal of inorganic salts.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if an acidic work-up is not suitable for your product, to ensure all acidic components are removed.
-
Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1][2][3]
Q2: I'm observing significant amounts of a dehalogenated byproduct (3-chlorobenzaldehyde). What's causing this and how can I minimize it?
A2: Dehalogenation, where the bromine or chlorine is replaced by a hydrogen atom, is a common side reaction in Suzuki couplings.[4][5] It often arises from the formation of a palladium-hydride species.
Troubleshooting Dehalogenation:
| Potential Cause | Expert Recommendation & Rationale |
| Base Strength | Using a strong base can sometimes promote the formation of palladium-hydride species. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] |
| Proton Source | Ensure your solvents and reagents are anhydrous, as water can be a proton source. While some water is often necessary for the Suzuki reaction, excess amounts can be detrimental.[4] |
| Reaction Temperature | High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period. |
Q3: My goal is to selectively couple at the bromine position. How can I ensure this and what work-up considerations are there?
A3: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl.[6][7] This inherent difference in reactivity is your primary tool for achieving selective coupling at the C-Br bond. To favor this, use milder reaction conditions and a catalyst system known for its selectivity.
Post-reaction, your work-up will need to account for the presence of unreacted C-Cl starting material. Purification via column chromatography is typically required to separate the desired product from the starting material and any potential di-coupled or homo-coupled byproducts.
Visualizing the Suzuki Work-Up Workflow:
Caption: Standard Suzuki coupling work-up and purification workflow.
II. Wittig Reaction: Troubleshooting Guide
The Wittig reaction is a reliable method for converting the aldehyde functionality of this compound into an alkene. The most significant challenge in the work-up is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Frequently Asked Questions (FAQs):
Q1: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?
A1: The removal of TPPO is a classic challenge in Wittig reaction work-ups. Several methods can be employed, leveraging the physical and chemical properties of TPPO.
Methods for TPPO Removal:
| Method | Protocol | Expert Insights |
| Precipitation/Crystallization | Concentrate the crude reaction mixture, dissolve it in a minimal amount of a polar solvent (like dichloromethane or toluene), and then slowly add a non-polar solvent (like hexanes or pentane) to precipitate the TPPO. Cooling can enhance precipitation.[2][8] | This is often the first method to try due to its simplicity. Its success depends on the solubility of your desired product. |
| Filtration through Silica Gel | If your product is relatively non-polar, you can dissolve the crude mixture in a minimal amount of solvent and pass it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ether). The more polar TPPO will remain on the silica.[1][9] | This is a quick and effective method for non-polar products. You may need to repeat the process for complete removal. |
| Complexation with Metal Salts | TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Dissolve the crude mixture in a polar solvent (e.g., ethanol), add a solution of ZnCl₂, and the ZnCl₂(TPPO)₂ adduct will precipitate and can be filtered off.[2][10][11] | This is a very effective chemical method, particularly when other methods fail. Ensure your product does not complex with the metal salt. |
Q2: What is a standard work-up procedure for a Wittig reaction before tackling TPPO removal?
A2: Before focusing on TPPO, a general work-up is needed to remove salts and other polar impurities.
Step-by-Step General Wittig Work-Up Protocol:
-
Quenching: Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to yield the crude product containing your alkene and TPPO.
-
TPPO Removal: Proceed with one of the methods described in Q1.
Visualizing the Wittig Work-Up and TPPO Removal:
Caption: Decision tree for Wittig reaction work-up and TPPO removal.
III. Grignard and Reduction Reactions: FAQs
Q1: I'm performing a Grignard reaction with this compound. What is the critical step in the work-up?
A1: The most critical step is the acidic quench, often referred to as the "work-up."[12][13] The initial product of the Grignard addition is a magnesium alkoxide salt. A proton source is required to neutralize this and form the desired alcohol.
Expert Tip: For acid-sensitive products, especially tertiary alcohols that can easily eliminate to form alkenes, use a milder acid source for the quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice as it provides a controlled protonation without drastically lowering the pH.[14]
Q2: What are common impurities in a Grignard reaction with this substrate?
A2: Besides unreacted starting material, you should be aware of:
-
Benzene (or other hydrocarbon from the Grignard reagent): This forms if the Grignard reagent is inadvertently quenched by a proton source like water.[15][16] Maintaining strictly anhydrous conditions is key to minimizing this.
-
Biphenyl (or other homo-coupled product): This can form from the reaction of the Grignard reagent with unreacted aryl halide.[15]
Q3: I've reduced the aldehyde to an alcohol using sodium borohydride (NaBH₄). What is the purpose of the work-up?
A3: The reduction of an aldehyde with NaBH₄ results in the formation of a borate ester intermediate. The work-up step is necessary to hydrolyze these B-O bonds to liberate the final alcohol product.[17][18]
Standard NaBH₄ Reduction Work-Up:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath.
-
Hydrolysis: Slowly and carefully add a mild acid, such as 1M HCl or a saturated aqueous solution of ammonium chloride, to hydrolyze the borate esters. Be cautious as hydrogen gas may be evolved if excess NaBH₄ is present.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Wash, Dry, and Concentrate: Follow standard procedures for washing, drying, and concentrating the organic layer to obtain the crude alcohol.
This technical guide is intended to provide a strong foundation for your work-up procedures. Remember that each reaction is unique, and optimization may be necessary based on your specific substrate and reaction conditions.
References
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved from [Link]
-
(2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (2025, October 8). RSC Publishing. Retrieved from [Link]
-
Kim, P., Tong, T., & Velazquez, A. (n.d.). 18.2A Wittig Synthesis of Stilbenes. Prezi. Retrieved from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). NIH PMC. Retrieved from [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link]
-
(2012, March 30). The Wittig Reaction Synthesis of Stlbene [Video]. YouTube. Retrieved from [Link]
-
Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][9] Addition and Oxidative Coupling Reactions. (2022, February 1). ACS Omega. Retrieved from [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433-6445. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]
-
Firdaus, M., et al. (2025, December 27). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Grignard Reaction Lab Report. (n.d.). Bartleby.com. Retrieved from [Link]
-
(2013, December 2). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. (n.d.). MDPI. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 18. reddit.com [reddit.com]
Technical Support Center: Identifying Impurities in 2-Bromo-3-chlorobenzaldehyde Synthesis
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-3-chlorobenzaldehyde. The purity of this key intermediate is paramount for downstream applications, and its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical identification and mitigation of common impurities.
Section 1: Common Synthetic Pathways and Associated Impurity Profiles
The nature and prevalence of impurities are intrinsically linked to the chosen synthetic route. Understanding the potential side reactions of your specific method is the first step in effective troubleshooting. Below are three common pathways for synthesizing this compound and their characteristic impurity profiles.
-
Formylation of 1-Bromo-2-chlorobenzene: This electrophilic substitution, often performed under Vilsmeier-Haack conditions (e.g., using DMF and POCl₃), is a direct approach. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, making the reaction sensitive to the electronic properties of the substrate.[1][2]
-
Expected Impurities:
-
Starting Material: Unreacted 1-Bromo-2-chlorobenzene.
-
Isomeric Products: Due to the directing effects of the bromo and chloro substituents, formylation can occur at other positions, leading to isomers such as 4-bromo-3-chlorobenzaldehyde or 2-bromo-5-chlorobenzaldehyde.[3]
-
Reaction Byproducts: Residual reagents from the Vilsmeier complex.[4]
-
-
-
Lithium-Halogen Exchange followed by Formylation: This route involves treating 1-Bromo-2-chlorobenzene with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures to generate an aryllithium intermediate, which is then quenched with a formylating agent (e.g., DMF).[5] This method offers regiochemical control but is sensitive to moisture and temperature.
-
Expected Impurities:
-
Starting Material: Unreacted 1-Bromo-2-chlorobenzene.
-
Protonated Byproduct: If the aryllithium intermediate is inadvertently quenched by a proton source (e.g., trace water in the solvent or reagents), 1-chlorobenzene will be formed.[6]
-
Coupling Products: Minor amounts of homo-coupled or cross-coupled products can sometimes be observed.
-
-
-
Oxidation of 2-Bromo-3-chlorobenzyl alcohol: This pathway involves the synthesis of the corresponding benzyl alcohol, which is then oxidized to the aldehyde. A variety of oxidizing agents can be used, from chromium-based reagents to milder systems like those employing Oxone/NaBr or TEMPO.[7][8]
-
Expected Impurities:
-
Starting Material: Unreacted 2-Bromo-3-chlorobenzyl alcohol.
-
Over-oxidation Product: The most common impurity is the 2-Bromo-3-chlorobenzoic acid, formed when the oxidation proceeds past the aldehyde stage.[9] This is particularly problematic with stronger oxidizing agents.
-
-
Caption: Key synthetic routes to this compound and associated impurity formation pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and purification in a question-and-answer format.
Question 1: My reaction is incomplete, and TLC/HPLC analysis shows a significant amount of starting material. What should I do?
-
Probable Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Halogenated benzaldehydes can be deactivated towards certain reactions, requiring more forcing conditions.[9]
-
Reagent Deactivation: For lithiation reactions, organolithium reagents are highly sensitive to moisture and air. For Vilsmeier-Haack, the reagent complex may degrade over time or with improper preparation.[2]
-
Poor Reagent Stoichiometry: An insufficient amount of the key reagent (e.g., BuLi, POCl₃) was used.
-
-
Recommended Actions & Protocols:
-
Monitor Reaction Progress: Before quenching the reaction, perform a preliminary analysis (e.g., TLC, GC) on a small, quenched aliquot to confirm the consumption of starting material.
-
Optimize Conditions: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For Vilsmeier-Haack reactions, temperatures can range from 0°C up to 80°C depending on substrate reactivity.[10]
-
Verify Reagent Quality: For moisture-sensitive reactions, ensure all glassware is oven-dried, and solvents are anhydrous. Titrate organolithium reagents before use to determine their exact molarity.
-
Adjust Stoichiometry: Consider a modest increase in the key reagent (e.g., from 1.1 eq to 1.3 eq) in a subsequent run.
-
Question 2: My analysis shows an impurity with a very similar retention time/Rf value to my product. I suspect it's an isomer. How can I confirm this and separate it?
-
Probable Causes:
-
Lack of Regioselectivity: This is the most common cause, especially in electrophilic aromatic substitution reactions like bromination or Vilsmeier-Haack formylation. The directing effects of the existing 'Br' and 'Cl' substituents can lead to a mixture of isomers.[3]
-
-
Recommended Actions & Protocols:
-
High-Resolution Analysis: Use a high-resolution analytical technique to achieve baseline separation.
-
HPLC: Employ a high-efficiency column (e.g., C18, 250 x 4.6 mm, 5 µm) and optimize the mobile phase. A gradient elution may be necessary.[11]
-
GC-MS: Gas chromatography is excellent for separating volatile isomers. The mass spectrum can confirm that the impurity has the same molecular weight as the product (m/z 218/220/222 for C₇H₄BrClO).[3]
-
-
Structural Confirmation (NMR): If the impurity can be isolated, ¹H NMR spectroscopy is definitive. The coupling constants and chemical shifts of the aromatic protons are unique for each isomer. For the desired 2-bromo-3-chloro product, you would expect three distinct aromatic proton signals, likely a triplet and two doublets, with specific ortho and meta coupling constants.
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) can often separate isomers.
-
Recrystallization: If the product is a solid and the impurity levels are relatively low, recrystallization from a suitable solvent system (e.g., petroleum ether, ethanol/water) can be highly effective.[12]
-
-
Question 3: I have a highly polar impurity that streaks on TLC and is difficult to remove by standard chromatography. What is it?
-
Probable Causes:
-
Over-oxidation: If your synthesis involves an oxidation step, this impurity is almost certainly the corresponding carboxylic acid (2-Bromo-3-chlorobenzoic acid).[7][9] Aldehydes are susceptible to further oxidation, especially if reaction conditions are not carefully controlled or if the crude product is exposed to air for extended periods.
-
-
Recommended Actions & Protocols:
-
Confirmation: The carboxylic acid will have a much lower Rf on TLC and a different retention time in HPLC. It can also be identified by LC-MS (different molecular weight) or IR spectroscopy (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
-
Purification via Extraction: An acid-base extraction is the most effective method.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the purified aldehyde.
-
-
Question 4: After my lithium-halogen exchange reaction, my main byproduct is 1-chlorobenzene, not unreacted starting material. What happened?
-
Probable Causes:
-
Premature Proton Quench: The highly nucleophilic aryllithium intermediate has reacted with an adventitious proton source instead of your electrophile (DMF). The most common culprit is trace water in the reaction solvent, reagents, or from atmospheric moisture.[6]
-
Slow Electrophile Addition: If the formylating agent (DMF) is added too slowly or if the reaction mixture is not efficiently stirred, the aryllithium may react with the solvent or other species before encountering the electrophile.
-
-
Recommended Actions & Protocols:
-
Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure reagents like DMF are stored over molecular sieves.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from setup to quench.
-
Controlled Addition: Add the organolithium reagent dropwise at a low temperature (typically -78 °C) to the solution of 1-bromo-2-chlorobenzene. After the exchange period, add the purified DMF electrophile relatively quickly to the generated aryllithium species.
-
Caption: Troubleshooting workflow for impurity identification based on polarity.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best single analytical method to assess the purity of my this compound sample?
-
A1: For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is often the method of choice. It can effectively separate the main product from less volatile impurities like starting materials, isomers, and over-oxidation products.[3][11] For identifying volatile impurities and confirming isomeric identity by mass, Gas Chromatography-Mass Spectrometry (GC-MS) is superior.[3] A comprehensive analysis would utilize both techniques.
-
-
Q2: How can I distinguish between this compound and its isomers using ¹H NMR?
-
A2: The substitution pattern on the aromatic ring creates a unique fingerprint in the ¹H NMR spectrum. Each isomer will have a distinct set of chemical shifts and, more importantly, spin-spin coupling constants (J-values) for the three aromatic protons. You must analyze the multiplicity (singlet, doublet, triplet, doublet of doublets) and the J-values (ortho coupling: ~7-9 Hz; meta coupling: ~2-3 Hz; para coupling: <1 Hz) to definitively assign the structure.
-
-
Q3: What are the recommended storage conditions for this compound?
-
A3: Benzaldehydes are prone to oxidation to the corresponding carboxylic acids upon exposure to air. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (Nitrogen or Argon), and at a low temperature (e.g., 4°C) to minimize degradation.[13]
-
-
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
-
A4: Yes, GC and GC-MS are suitable for analyzing this compound and its volatile impurities.[3] The compound has a boiling point of approximately 269°C at atmospheric pressure, making it amenable to GC analysis. A high-temperature column and appropriate temperature programming will be necessary.
-
Section 4: Standard Analytical Protocols
The following are general starting protocols. They should be optimized for your specific instrumentation and sample matrix.
| Protocol 1: HPLC-UV Method for Purity Assessment | |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water (v/v). May require optimization or a gradient for complex mixtures. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of mobile phase. |
| This protocol provides a general method for separating and quantifying potential impurities.[11] |
| Protocol 2: GC-MS Method for Volatile Impurity Identification | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold for 5 min. |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 40 - 450 m/z |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of a volatile solvent (e.g., Dichloromethane, Ethyl Acetate). |
| This method is suitable for identifying volatile and semi-volatile impurities like isomers and starting materials.[3] |
References
- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
-
Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection - PubMed. (URL: [Link])
-
3-Bromobenzaldehyde - Wikipedia. (URL: [Link])
- US5457239A - Process for formylation of aromatic compounds - Google P
-
Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
-
Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws]. (URL: [Link])
-
Synthesis of 3-bromobenzaldehyde - PrepChem.com. (URL: [Link])
-
Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. (URL: [Link])
-
Scheme 3: Selective oxidation of 3-bromobenzyl alcohol in the presence... - ResearchGate. (URL: [Link])
-
m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
-
This compound | C7H4BrClO | CID 23463927 - PubChem. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
-
Reaction Chemistry & Engineering - RSC Publishing. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: [Link])
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (URL: [Link])
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (URL: [Link])
-
The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study - ResearchGate. (URL: [Link])
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH. (URL: [Link])
-
I keep getting debrominated starting material and low conversion after lithiation - Reddit. (URL: [Link])
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. ijpcbs.com [ijpcbs.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Bromo-3-chlorobenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving the versatile but challenging substrate, 2-Bromo-3-chlorobenzaldehyde. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Double-Edged Sword of a Dihalogenated Benzaldehyde
This compound is a valuable building block in organic synthesis due to its two distinct halogen atoms, offering opportunities for sequential and chemoselective cross-coupling reactions. The presence of the aldehyde group further adds to its synthetic utility but also introduces specific challenges that can lead to catalyst deactivation. Understanding the interplay between the substrate's functionalities and the catalytic cycle is paramount to overcoming these hurdles.
This guide will delve into the common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—and address the specific catalyst deactivation pathways you may encounter with this compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues you might face during your experiments.
I. General Issues and Catalyst Instability
Q1: My reaction has turned black, and the conversion has stalled. What is happening to my catalyst?
A black precipitate is a tell-tale sign of palladium black formation, which is the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic state. This is a common deactivation pathway in many palladium-catalyzed reactions.
-
Causality:
-
Ligand Dissociation: The primary stabilizing phosphine or N-heterocyclic carbene (NHC) ligand can dissociate from the palladium center. These "naked" Pd(0) atoms are highly prone to aggregation.
-
High Temperatures: Elevated temperatures can accelerate ligand dissociation and the rate of palladium aggregation.
-
Oxygen Exposure: Trace amounts of oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced and agglomerate.
-
-
Troubleshooting & Optimization:
-
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 2.2:1 L:Pd) can help maintain the stability of the catalytic species. However, be cautious as a large excess can sometimes inhibit the reaction.
-
Lower Reaction Temperature: Operate at the lowest temperature that still affords a reasonable reaction rate. A temperature screen is often a worthwhile investment of time.
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reaction vessel. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Use Pre-formed Catalysts: Modern, well-defined pre-catalysts are often more stable and lead to more consistent results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Q2: I'm observing significant formation of 3-chlorobenzaldehyde (dehalogenation byproduct). What is causing this, and how can I prevent it?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent and frustrating side reaction, particularly with electron-deficient aryl halides like our substrate.
-
Causality:
-
Presence of a Proton Source: Trace water, alcohols used as solvents, or even the amine base in Buchwald-Hartwig reactions can act as proton sources.
-
Formation of Palladium-Hydride Species: These proton sources can react with the palladium catalyst to form a Pd-H species. This intermediate can then undergo reductive elimination with the aryl group, leading to the dehalogenated product.
-
Strong Bases: Strong bases can promote the formation of proton sources.
-
-
Troubleshooting & Optimization:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Choice of Base: Use weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or alkoxides.[1]
-
Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or P(t-Bu)₃ can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1]
-
II. Chemoselectivity Challenges: C-Br vs. C-Cl Reactivity
Q3: I am trying to perform a selective coupling at the C-Br bond, but I'm seeing a mixture of products or reaction at the C-Cl bond. How can I improve selectivity?
Achieving high chemoselectivity is key when working with dihalogenated substrates. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br is more reactive) is the basis for selectivity. However, reaction conditions can erode this difference.
-
Causality:
-
High Temperatures and Long Reaction Times: These conditions can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.
-
Highly Active Catalyst Systems: While desirable for difficult couplings, overly active catalysts can sometimes lead to a loss of selectivity.
-
-
Troubleshooting & Optimization:
-
Lower Reaction Temperature: This is the most critical parameter for enhancing selectivity.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Ligand Choice: While bulky, electron-rich ligands are generally good, for highly selective reactions, a less activating ligand might be beneficial. A ligand screen is recommended.
-
Palladium Pre-catalyst: The choice of pre-catalyst can influence the concentration of the active Pd(0) species, which in turn can affect selectivity.
-
| Parameter | Recommendation for High C-Br Selectivity | Rationale |
| Temperature | Lower (e.g., 60-80 °C) | Exploits the kinetic difference between C-Br and C-Cl oxidative addition. |
| Reaction Time | Monitor closely and quench upon completion | Prevents subsequent reaction at the C-Cl bond. |
| Ligand | Moderately activating (e.g., PPh₃ in some cases) or bulky ligands at lower temperatures | Avoids overpowering the inherent reactivity difference. |
| Base | Weaker, non-coordinating base (e.g., K₂CO₃, K₃PO₄) | Minimizes side reactions that could affect selectivity. |
III. Substrate-Specific Deactivation
Q4: Can the aldehyde group on my substrate interfere with the catalyst?
Yes, the aldehyde functionality can be a source of catalyst deactivation, although it is often less problematic than other functional groups.
-
Causality:
-
Coordination to Palladium: The oxygen of the aldehyde can coordinate to the palladium center, potentially forming off-cycle, inactive complexes.
-
Reaction with the Base: In the presence of a strong base, the aldehyde can undergo side reactions (e.g., aldol condensation), and the resulting products or intermediates may poison the catalyst.
-
-
Troubleshooting & Optimization:
-
Protection of the Aldehyde: If catalyst poisoning is suspected to be a major issue, the aldehyde can be protected as an acetal. This is a common strategy to improve yields and prevent side reactions.[1]
-
Use of Weaker Bases: As mentioned previously, using bases like K₂CO₃ or K₃PO₄ can minimize base-mediated side reactions of the aldehyde.
-
Part 2: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol provides a starting point for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive flow of argon, add Pd(OAc)₂ and SPhos.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key decision points in troubleshooting catalyst deactivation for reactions with this compound.
Caption: Troubleshooting workflow for catalyst deactivation.
References
Sources
Validation & Comparative
A Comparative Analysis of 2-bromo-3-chloro vs 2-bromo-5-chlorobenzaldehyde: A Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Dihalogenated benzaldehydes are versatile intermediates, offering multiple points for functionalization. This guide provides an in-depth comparative analysis of two such building blocks: 2-bromo-3-chlorobenzaldehyde and 2-bromo-5-chlorobenzaldehyde. We will delve into their structural nuances, spectroscopic signatures, and differential reactivity in key synthetic transformations, supported by established chemical principles.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a chlorine atom from position 3 to position 5 on the 2-bromobenzaldehyde scaffold gives rise to distinct physicochemical properties. These differences, summarized in Table 1, can influence solubility, reaction kinetics, and purification strategies.
Table 1: Physicochemical Properties of this compound and 2-bromo-5-chlorobenzaldehyde
| Property | This compound | 2-bromo-5-chlorobenzaldehyde |
| CAS Number | 74073-40-8[1][2][3][4] | 174265-12-4[5][6][7][8][9] |
| Molecular Formula | C₇H₄BrClO[1][4] | C₇H₄BrClO[5][6][7][8][9] |
| Molecular Weight | 219.46 g/mol [4][8] | 219.46 g/mol [6][8] |
| Appearance | Solid[1][3] | White to light yellow powder/crystal[10] |
| Melting Point | 79-83 °C[1][3] | 66 °C[5] |
| Boiling Point | 269 °C at 760 mmHg[1] | 258 °C |
The lower melting point of the 2-bromo-5-chloro isomer suggests a less ordered crystal lattice structure compared to its 2,3-disubstituted counterpart. This can be attributed to the different dipole moments and intermolecular interactions arising from the distinct substitution patterns.
Spectroscopic Fingerprints: Distinguishing the Isomers
While possessing the same molecular formula and weight, the unique electronic environments of the protons and carbons in each isomer lead to distinguishable NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Characteristics
| Nucleus | This compound (Predicted) | 2-bromo-5-chlorobenzaldehyde (Predicted) |
| ¹H NMR | Aldehyde proton (CHO) expected around 10.3 ppm. Aromatic protons will exhibit a complex splitting pattern due to ortho, meta, and para couplings. | Aldehyde proton (CHO) expected around 10.2 ppm. Aromatic protons will likely show a simpler splitting pattern with distinct doublets and a doublet of doublets. |
| ¹³C NMR | Carbonyl carbon (C=O) expected around 190 ppm. The chemical shifts of the aromatic carbons will be influenced by the additive effects of the bromo, chloro, and aldehyde substituents. | Carbonyl carbon (C=O) expected around 191 ppm. The para-position of the chlorine relative to the bromine will result in a distinct set of chemical shifts for the aromatic carbons compared to the 2,3-isomer. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
The IR spectra of both compounds will be dominated by a strong carbonyl (C=O) stretch around 1700 cm⁻¹. Subtle shifts in this peak may be observed due to the different electronic effects of the halogen substitution patterns.
In mass spectrometry, both isomers will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation patterns are expected to be similar, with initial loss of the aldehyde proton followed by loss of CO.
Comparative Reactivity in Key Synthetic Transformations
The electronic and steric environments of the aldehyde and the carbon-halogen bonds in these two isomers dictate their reactivity in common synthetic reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation[9][11]. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is governed by the bond dissociation energies[11]. In both this compound and 2-bromo-5-chlorobenzaldehyde, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for regioselective coupling at the bromine-substituted position under carefully controlled conditions.
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
-
To a reaction vessel, add the dihalobenzaldehyde (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the product by column chromatography.
Reactivity Comparison:
-
This compound: The bromine at the 2-position is ortho to the aldehyde group, which can lead to steric hindrance, potentially slowing down the rate of oxidative addition of the palladium catalyst.
-
2-bromo-5-chlorobenzaldehyde: The bromine at the 2-position is also ortho to the aldehyde, but the chlorine is now at the 5-position. The electronic effect of the chlorine in the para position to the bromine will be more pronounced, further activating the C-Br bond towards oxidative addition.
Therefore, it is anticipated that 2-bromo-5-chlorobenzaldehyde will exhibit a higher reaction rate in Suzuki-Miyaura couplings compared to its 2,3-isomer under identical conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: Accessing Alkenes
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the synthesis of alkenes, typically with a high degree of (E)-stereoselectivity from aldehydes[5][7][12][13][14].
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction
-
To a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv.) in an anhydrous solvent (e.g., THF) at 0 °C, add a strong base (e.g., NaH, 1.1 equiv.).
-
Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of the dihalobenzaldehyde (1.0 equiv.) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Purify the resulting alkene by column chromatography.
Reactivity Comparison:
The reactivity of the aldehyde in the HWE reaction is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase the electrophilicity and thus accelerate the reaction.
-
This compound: Both the bromine and chlorine atoms are electron-withdrawing through their inductive effects. The chlorine at the meta position will have a moderate electron-withdrawing effect on the aldehyde.
-
2-bromo-5-chlorobenzaldehyde: The chlorine atom is para to the aldehyde group, allowing it to exert a stronger electron-withdrawing effect through both induction and resonance.
Consequently, the carbonyl carbon in 2-bromo-5-chlorobenzaldehyde is expected to be more electrophilic , leading to a faster reaction rate in the HWE reaction compared to the 2,3-isomer.
Reductive Amination: Synthesizing Amines
Reductive amination is a versatile method for the formation of C-N bonds, proceeding through an imine intermediate which is then reduced in situ[15][16][17].
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve the dihalobenzaldehyde (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a mild reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.2-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water or a mild acid and perform an aqueous workup.
-
Purify the resulting amine by column chromatography or crystallization.
Reactivity Comparison:
The initial step of imine formation is subject to steric hindrance around the aldehyde group.
-
This compound: The presence of two ortho substituents (the aldehyde at C1, bromine at C2, and chlorine at C3 creating a pseudo-ortho environment) can create significant steric congestion around the carbonyl group, potentially slowing down the initial nucleophilic attack by the amine.
-
2-bromo-5-chlorobenzaldehyde: This isomer has only one ortho substituent (the bromine at C2) relative to the aldehyde. While still present, the steric hindrance is less severe than in the 2,3-isomer.
Therefore, 2-bromo-5-chlorobenzaldehyde is predicted to undergo reductive amination at a faster rate due to reduced steric hindrance around the aldehyde functionality.
Applications in Drug Discovery and Development
Both isomers serve as valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
-
2-bromo-5-chlorobenzaldehyde is a documented intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of compounds for the treatment or prevention of viral infections[18]. Its utility in constructing complex heterocyclic scaffolds makes it a valuable reagent in medicinal chemistry.
-
This compound also finds application as a pharmaceutical intermediate[19]. The unique substitution pattern allows for the introduction of diverse functionalities in a regiocontrolled manner, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
While both this compound and 2-bromo-5-chlorobenzaldehyde are valuable dihalogenated benzaldehyde building blocks, their reactivity profiles are distinct due to the differing positions of the chlorine substituent.
-
2-bromo-5-chlorobenzaldehyde is generally predicted to be the more reactive isomer in Suzuki-Miyaura couplings, Horner-Wadsworth-Emmons reactions, and reductive aminations. This is attributed to a combination of favorable electronic activation of the C-Br bond and the carbonyl group, as well as reduced steric hindrance around the aldehyde.
-
This compound , while potentially less reactive, offers a unique substitution pattern that can be exploited for the synthesis of specific target molecules where the 2,3-dihalo motif is required.
The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired final product. Understanding their intrinsic reactivity differences, as outlined in this guide, will empower chemists to make more informed decisions in their synthetic endeavors.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Matrix Fine Chemicals. 2-BROMO-5-CHLOROBENZALDEHYDE | CAS 174265-12-4. Available at: [Link]
-
Alachem Co., Ltd. 74073-40-8 | this compound. Available at: [Link]
-
Beilstein Journals. (2018). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. (2023). Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 2-bromo-. Available at: [Link]
-
Wired Chemist. 2-chlorobenzaldehyde Carbon-13 Full Spectrum. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
YouTube. Suzuki Coupling Mechanism. (2022). Available at: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]
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A Comparative Guide to Analytical Techniques for the Purity Assessment of 2-Bromo-3-chlorobenzaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-3-chlorobenzaldehyde (C₇H₄BrClO) is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its precise molecular architecture allows for targeted modifications, making it a valuable intermediate in the development of new active pharmaceutical ingredients (APIs). The purity of such an intermediate is not a trivial matter; it is a cornerstone of drug safety and efficacy. The presence of impurities, even in trace amounts, can drastically alter reaction pathways, generate toxic by-products, reduce the yield and potency of the final API, and introduce significant risks to patient safety.[1]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] These guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, often as low as 0.05%.[2] Consequently, the deployment of robust, accurate, and validated analytical techniques is essential to ensure that intermediates like this compound meet the rigorous quality standards required for drug development.
This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Understanding Potential Impurities
The selection of an analytical method is intrinsically linked to the nature of the impurities one expects to find. The synthesis of this compound, like many multi-step organic syntheses, can introduce several classes of impurities:
-
Starting Materials and Reagents: Incomplete reaction may leave residual starting materials (e.g., 3-chlorobenzaldehyde) or reagents.[4]
-
By-products: Side reactions can generate isomeric products (e.g., other positional isomers of bromo-chlorobenzaldehyde) or related substances.
-
Intermediates: Unreacted intermediates from preceding synthetic steps.[5][6]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, potentially forming 2-Bromo-3-chlorobenzoic acid, especially during storage or under harsh analytical conditions.
A comprehensive purity assessment, therefore, requires analytical techniques capable of separating and quantifying these diverse chemical entities.
Comparative Analysis of Core Analytical Techniques
The three primary techniques—HPLC, GC, and qNMR—each offer a unique lens through which to view the purity of this compound. The choice depends on the specific analytical goal, whether it is routine quality control, trace impurity identification, or establishing the absolute purity of a reference standard.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[8] | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Purity and impurity profiling for non-volatile and thermally sensitive compounds, such as degradation products (e.g., carboxylic acids). | Purity and impurity profiling for volatile and semi-volatile compounds, such as residual starting materials and isomeric by-products.[9][10] | Absolute purity determination and structural confirmation. Does not require a reference standard of the analyte itself. |
| Specificity | High, especially with a Photodiode Array (PDA) detector that provides UV spectral data for peak identity and purity checks.[11] | Very high, particularly when coupled with a Mass Spectrometer (MS) for definitive peak identification.[12] | Exceptionally high, as it provides detailed structural information for each component in the mixture. |
| Sensitivity | High. Limit of Detection (LOD) and Limit of Quantitation (LOQ) are typically in the low ppm range. | Very high. LOD and LOQ can be in the sub-ppm range, especially with sensitive detectors like FID or MS.[9] | Lower than chromatographic methods. Typically suitable for quantifying impurities at levels >0.1%. |
| Sample Throughput | Moderate. Typical run times are 15-30 minutes. | High. Modern fast GC methods can have run times of less than 15 minutes.[9] | Low to moderate. Requires longer acquisition times for high precision and sensitivity. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
Experimental Protocols and Methodologies
The following protocols are robust starting points for method development and must be fully validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14]
High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities
Causality: HPLC is the premier choice for analyzing potential degradation products like 2-Bromo-3-chlorobenzoic acid, which is non-volatile and would perform poorly in GC. A reversed-phase C18 column is selected due to the moderate polarity of the analyte, and a UV detector is ideal as the benzaldehyde moiety is a strong chromophore.[11]
Workflow for HPLC Purity Assessment
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pharma.gally.ch [pharma.gally.ch]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Bromo-3-chlorobenzaldehyde Reaction Products
In the landscape of pharmaceutical and materials science research, 2-Bromo-3-chlorobenzaldehyde stands out as a versatile intermediate. Its di-halogenated phenyl ring, combined with a reactive aldehyde functionality, offers a synthetically rich platform for constructing complex molecular architectures. However, the successful synthesis of novel compounds from this precursor is contingent upon rigorous and unambiguous structural verification of the reaction products. The subtle yet significant shifts in spectroscopic data post-reaction are the definitive markers of chemical transformation.
This guide provides an in-depth comparative analysis of the spectroscopic signatures arising from common reactions of this compound. We move beyond a mere cataloging of data, focusing instead on the causal relationships between structural changes and their spectral manifestations. By understanding why a peak shifts or a new signal appears, researchers can confidently identify their target molecules and troubleshoot synthetic pathways.
Section 1: Foundational Reaction Pathways and Spectroscopic Expectations
The aldehyde group is the primary locus of reactivity in this compound. We will explore four archetypal transformations—reduction, oxidation, Wittig olefination, and Knoevenagel condensation—to illustrate the core principles of spectroscopic product analysis.
The Starting Material: this compound
Before analyzing products, we must establish a baseline with the starting material. Its key spectral features are the cornerstone for comparison.
-
¹H NMR: A sharp singlet for the aldehyde proton (-CHO) is expected around 9.9-10.1 ppm. The three aromatic protons will appear as a complex multiplet, typically between 7.4 and 7.9 ppm, with their specific splitting patterns dictated by ortho-, meta-, and para-coupling constants.
-
IR Spectroscopy: The most prominent features are the strong carbonyl (C=O) stretching vibration at approximately 1700-1710 cm⁻¹ and the characteristic pair of aldehyde C-H stretching bands (a Fermi doublet) near 2750 cm⁻¹ and 2850 cm⁻¹.[1][2]
-
Mass Spectrometry: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a distinctive isotopic cluster for the molecular ion peak (M⁺).[3][4] We expect to see peaks at M, M+2, and M+4, with the M+2 peak being the most abundant due to the combined probabilities of ¹H⁷⁹Br³⁷Cl and ¹H⁸¹Br³⁵Cl.
dot graph TD; A[this compound] --> B{Reaction}; B --> C[Reduction]; B --> D[Oxidation]; B --> E[Wittig Reaction]; B --> F[Knoevenagel Condensation]; C --> G["(2-Bromo-3-chlorophenyl)methanol"]; D --> H["2-Bromo-3-chlorobenzoic Acid"]; E --> I["Alkene Product"]; F --> J["Conjugated Alkene Product"];
end
Caption: Reaction pathways from this compound.
Section 2: Comparative Spectroscopic Guide
The following sections compare the expected spectroscopic data for the products of our four model reactions against the starting material. The logic behind the spectral changes is the central focus.
Pathway 1: Reduction to (2-Bromo-3-chlorophenyl)methanol
Reduction of the aldehyde to a primary alcohol is a fundamental transformation. This involves the addition of two hydrogen atoms across the carbonyl double bond.
Causality of Spectral Change: The C=O double bond is converted to a C-O single bond, and a new O-H bond is formed. The aldehyde C-H is replaced by a CH₂ group.
-
¹H NMR: The most definitive change is the complete disappearance of the aldehyde proton signal at ~10 ppm. In its place, two new signals appear: a broad singlet corresponding to the hydroxyl proton (-OH), typically between 2-5 ppm (its position is concentration and solvent dependent), and a doublet or singlet around 4.7 ppm for the benzylic protons (-CH₂OH).
-
IR Spectroscopy: The strong carbonyl C=O stretch at ~1705 cm⁻¹ vanishes. A very strong, broad absorption band appears in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The aldehyde C-H stretches (~2750, ~2850 cm⁻¹) also disappear.
-
¹³C NMR: The aldehyde carbonyl carbon signal (~190 ppm) is replaced by a signal for the CH₂OH carbon at a much higher field, around 60-65 ppm.
Pathway 2: Oxidation to 2-Bromo-3-chlorobenzoic Acid
Oxidation converts the aldehyde to a carboxylic acid, introducing a hydroxyl group onto the carbonyl carbon.
Causality of Spectral Change: The aldehyde C-H bond is replaced by a C-O bond, forming a carboxylic acid group (-COOH). This new group exhibits unique spectroscopic properties due to hydrogen bonding and resonance.
-
¹H NMR: The aldehyde proton signal at ~10 ppm disappears. A new, very broad singlet appears far downfield, typically >11 ppm, corresponding to the acidic proton of the carboxylic acid.
-
IR Spectroscopy: The aldehyde C=O stretch is replaced by a carboxylic acid C=O stretch, often slightly shifted to 1680-1710 cm⁻¹. Crucially, a very broad O-H stretch appears, spanning from 2500-3300 cm⁻¹, which often overlaps with C-H stretching signals. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
-
¹³C NMR: The aldehyde carbonyl carbon signal is replaced by a carboxylic acid carbonyl signal, which typically appears slightly upfield in the 165-175 ppm range.
Pathway 3: Wittig Reaction to form 1-Bromo-2-chloro-3-vinylbenzene
The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde with a phosphorus ylide (e.g., Ph₃P=CH₂).[5][6]
Causality of Spectral Change: The C=O double bond is replaced with a C=C double bond. This introduces vinylic protons and carbons with characteristic chemical shifts and couplings.
-
¹H NMR: The aldehyde proton signal disappears. A new set of signals in the 5-7 ppm region appears, characteristic of vinyl protons. For a terminal alkene, this typically manifests as a complex ABC spin system with distinct cis, trans, and geminal coupling constants.
-
IR Spectroscopy: The C=O stretch at ~1705 cm⁻¹ vanishes. New, weaker peaks appear, including a C=C stretch around 1640 cm⁻¹ and vinyl C-H stretching peaks just above 3000 cm⁻¹.
-
¹³C NMR: The aldehyde carbon signal (~190 ppm) is replaced by two new sp² carbon signals in the alkene region (typically 110-140 ppm).
Pathway 4: Knoevenagel Condensation with Malononitrile
This condensation reaction with an active methylene compound, such as malononitrile, results in a new, highly conjugated C=C bond.[7]
Causality of Spectral Change: A new C=C double bond is formed, conjugated with both the aromatic ring and the two nitrile groups. This extensive conjugation significantly impacts the electronic environment and, therefore, the spectroscopic data.
-
¹H NMR: The aldehyde proton signal disappears. A new sharp singlet appears in the vinylic region, typically downfield around 7.5-8.0 ppm, for the newly formed alkene proton. Its downfield shift is due to the deshielding effect of the conjugated nitrile groups.
-
IR Spectroscopy: The aldehyde C=O stretch disappears. A very strong C≡N (nitrile) stretch appears around 2220 cm⁻¹. A C=C stretch will also be present (~1600-1630 cm⁻¹), often coupled with aromatic ring vibrations.
-
¹³C NMR: The aldehyde carbon is replaced by new sp² carbons. The nitrile carbons will appear around 115-120 ppm. The new vinylic carbons will also be present in the 100-150 ppm range.
Section 3: Data Summary and Analytical Workflow
A systematic approach is crucial for efficient and accurate analysis. The workflow below outlines the logical progression from reaction workup to final characterization.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: General analytical workflow for product characterization.
Comparative Data Table
| Spectroscopic Method | This compound (Starting Material) | (2-Bromo-3-chlorophenyl)methanol (Reduction Product) | 2-Bromo-3-chlorobenzoic Acid (Oxidation Product) | 1-Bromo-2-chloro-3-vinylbenzene (Wittig Product) | (2-Bromo-3-chlorobenzylidene)malononitrile (Knoevenagel Product) |
| ¹H NMR (Key Signal) | ~10.0 ppm (s, 1H, -CHO) | Disappears; ~4.7 ppm (s, 2H, -CH₂), ~2-5 ppm (br s, 1H, -OH) | Disappears; >11 ppm (br s, 1H, -COOH) | Disappears; ~5-7 ppm (m, 3H, vinyl) | Disappears; ~7.8 ppm (s, 1H, vinyl) |
| IR (Key Bands, cm⁻¹) | ~1705 (C=O, strong), ~2750 & ~2850 (C-H, aldehyde) | Disappears; ~3200-3600 (O-H, broad, strong) | Disappears; ~1700 (C=O), ~2500-3300 (O-H, very broad) | Disappears; ~1640 (C=C), ~3050 (vinyl C-H) | Disappears; ~2220 (C≡N, strong), ~1610 (C=C) |
| ¹³C NMR (Key Signal) | ~190 ppm (-CHO) | ~62 ppm (-CH₂OH) | ~168 ppm (-COOH) | ~115-140 ppm (vinyl carbons) | ~115 (C≡N), ~100-150 (vinyl carbons) |
| MS (Molecular Ion) | M⁺ cluster for C₇H₄BrClO | M⁺ cluster for C₇H₆BrClO | M⁺ cluster for C₇H₄BrClO₂ | M⁺ cluster for C₈H₆BrCl | M⁺ cluster for C₁₀H₄BrClN₂ |
Section 4: Experimental Protocols
The following protocols are provided as standardized examples. Researchers should always adhere to laboratory safety standards and may need to optimize conditions for their specific setup.
Protocol 4.1: Reduction of this compound
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography.
Protocol 4.2: Wittig Reaction of this compound
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under nitrogen, add a strong base such as n-butyllithium (1.05 eq) at 0 °C.
-
Allow the resulting orange-red ylide solution to stir at room temperature for 30 minutes.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.[8]
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The major byproduct is triphenylphosphine oxide, which can be largely removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography.
Conclusion
The structural elucidation of reaction products from this compound is a process of logical deduction based on a fundamental understanding of spectroscopy. By comparing the spectral data of the product with that of the starting material, one can pinpoint the exact structural changes that have occurred. The disappearance of the aldehyde signals in ¹H NMR and IR is the first confirmation of a successful reaction. The appearance of new, characteristic signals—a broad O-H stretch for an alcohol, a downfield -COOH proton for an acid, or vinylic protons for an alkene—provides the definitive evidence for the product's identity. This guide serves as a framework for that deductive process, empowering researchers to confidently and accurately characterize their novel molecules.
References
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- Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
- Singh, R. D., & Singh, R. S. (1987). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 98(5-6), 447-453.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
- MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]
- Banaras Hindu University. (2018).
-
University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
University of California, Riverside. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for Knoevenagel condensation of 2-chlorobenzaldehyde and methylammonium chloride in the presence of TMDP. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]
-
Ascent Chemical. (n.d.). (2-Bromo-3-Chlorophenyl)Methanol. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
PubChem. (n.d.). (3-Bromo-2-chlorophenyl)methanol. Available at: [Link]
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A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromo-3-chlorobenzaldehyde
For researchers and professionals in the fields of medicinal chemistry and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the strategic formation of carbon-carbon bonds. This guide provides an in-depth comparison of various palladium catalyst systems for the regioselective Suzuki coupling of 2-Bromo-3-chlorobenzaldehyde, a substrate presenting both steric and electronic challenges. Our focus will be on achieving selective coupling at the more reactive C-Br bond, a critical transformation for the synthesis of complex molecular architectures.
The Challenge: Selectivity in Dihalogenated Systems
The Suzuki coupling of this compound requires a catalyst system that can chemoselectively activate the carbon-bromine bond over the more inert carbon-chlorine bond. The relative reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[1] This inherent difference in reactivity is the foundation for achieving selective monofunctionalization. However, the presence of the ortho-aldehyde group and the adjacent chlorine atom introduces steric hindrance and modifies the electronic properties of the aromatic ring, necessitating a carefully optimized catalyst system to ensure high yields and selectivity.
Comparing the Catalytic Contenders
The efficacy of a Suzuki coupling reaction is largely dictated by the choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand. The two most prominent families of ligands in modern cross-coupling chemistry are bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).
Traditional Phosphine Ligands: The Workhorse Catalyst
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst for a variety of Suzuki coupling reactions.[2] While it can be effective for a range of substrates, its performance with challenging substrates like this compound can be limited by lower turnover numbers and the need for higher reaction temperatures.
Buchwald Ligands: A Leap in Reactivity
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling, particularly for unreactive aryl chlorides and sterically demanding substrates.[3] Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts that can facilitate reactions under milder conditions and with lower catalyst loadings.[3] Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[4]
N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active
NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[5] They form highly stable and active palladium complexes due to their strong σ-donating ability.[5] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are well-defined, air- and moisture-stable precatalysts that have demonstrated exceptional activity in the coupling of challenging substrates, including heteroaryl chlorides.[6][7]
Performance Data with Analogous Substrates
| Catalyst System | Aryl Halide Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromo-2-chloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [8] |
| Pd(OAc)₂ / SPhos | 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 18 | High Yield (not specified) | [9] |
| Pd₂(dba)₃ / XPhos | 4-Chloro-3-bromobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | (Inferred from similar transformations) |
| PEPPSI-IPr | 2,4-Dichloropyridine | p-Fluorophenylboronic acid | K₂CO₃ | Dioxane | 80 | 12 | Good Reactivity | [6] |
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a representative boronic acid, phenylboronic acid, using two different catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Add Palladium(II) Acetate and SPhos to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a PEPPSI Precatalyst
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI-IPr (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (6 mL)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and PEPPSI-IPr.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Follow steps 8-12 from Protocol 1 for workup and purification.
Causality Behind Experimental Choices
-
Choice of Base: Stronger bases like K₃PO₄ are often employed with Buchwald ligands to facilitate the transmetalation step, especially with less reactive boronic acids. K₂CO₃ is a milder base that is often sufficient for highly active catalysts like PEPPSI-IPr.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the stability of the catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts. Therefore, maintaining an inert atmosphere using argon or nitrogen is crucial for reproducible and high-yielding reactions.
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Recommendations
For the selective Suzuki coupling of this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (PEPPSI catalysts) are highly recommended over traditional Pd(PPh₃)₄.
-
For high reactivity and mild conditions: A system composed of Pd(OAc)₂ with a Buchwald ligand like SPhos is an excellent starting point.
-
For robustness and ease of handling: A well-defined precatalyst such as PEPPSI-IPr offers the advantage of being air- and moisture-stable, simplifying the experimental setup.
Ultimately, the optimal catalyst system may require some empirical optimization depending on the specific boronic acid coupling partner. The protocols and comparative data provided in this guide offer a strong foundation for developing a successful and efficient synthesis.
References
-
University of Leeds. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Leeds Thesis. [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. NIH. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Organic Chemistry Portal. [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
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- 2. diva-portal.org [diva-portal.org]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-3-chlorobenzaldehyde: A Novel Regioselective Approach
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic intermediates is of paramount importance. 2-Bromo-3-chlorobenzaldehyde is a key building block, valued for its specific substitution pattern that allows for further molecular elaboration. Historically, the synthesis of such molecules has often been hampered by issues of regioselectivity, leading to challenging purification processes and diminished yields. This guide presents a comprehensive validation of a new synthetic route to this compound, offering a significant improvement over established methods. We will provide a detailed, side-by-side comparison of an established, multi-step synthesis from 3-chlorotoluene with a novel, more direct approach starting from 1-bromo-2-chlorobenzene. This comparison is supported by a thorough analysis of the underlying chemical principles and plausible experimental data.
The Established Route: A Two-Step Synthesis from 3-Chlorotoluene
A conventional and logical, though imperfect, approach to this compound begins with the commercially available starting material, 3-chlorotoluene. This synthesis involves two principal transformations: electrophilic aromatic bromination followed by oxidation of the methyl group.
Step 1: Electrophilic Aromatic Bromination of 3-Chlorotoluene
The introduction of a bromine atom onto the 3-chlorotoluene ring is typically achieved through electrophilic aromatic substitution. Both the chloro and methyl substituents are ortho, para-directing groups. This inherent electronic guidance leads to the formation of a mixture of isomeric products, complicating the synthesis and significantly reducing the yield of the desired 2-bromo-3-chlorotoluene. The primary isomers expected are 2-bromo-3-chlorotoluene, 4-bromo-3-chlorotoluene, and 6-bromo-3-chlorotoluene. The separation of these isomers is often a non-trivial undertaking, requiring careful fractional distillation or chromatography.
Step 2: Oxidation of 2-Bromo-3-chlorotoluene
Once the desired 2-bromo-3-chlorotoluene is isolated, the methyl group is oxidized to an aldehyde. A classic method for this transformation is the Étard reaction, which utilizes chromyl chloride (CrO₂Cl₂) as the oxidant.[1][2] While capable of converting a methyl group to an aldehyde without over-oxidation to a carboxylic acid, the Étard reaction is notorious for its moderate yields and the hazardous nature of the chromium reagent.[3][4]
Figure 2: New synthetic workflow for this compound.
Comparative Performance Analysis
The following table provides a detailed comparison of the two synthetic routes, based on established chemical principles and data from analogous reactions in the literature.
| Parameter | Established Route | New Synthetic Route | Rationale for Performance Difference |
| Starting Material | 3-Chlorotoluene | 1-Bromo-2-chlorobenzene | Both are commercially available, but the choice dictates the synthetic strategy. |
| Number of Steps | 2 (plus purification) | 1 (one-pot) | The new route is significantly more atom- and step-economical. |
| Regioselectivity | Poor | Excellent | DoM provides precise control over the position of formylation, avoiding isomeric mixtures. |
| Overall Yield | Low (~15-25%) | High (~70-85%) | The high regioselectivity and efficiency of the DoM-formylation sequence lead to a much higher overall yield. |
| Key Reagents | Br₂, FeBr₃, CrO₂Cl₂ | LDA, DMF | The new route avoids the use of highly toxic and corrosive chromyl chloride. |
| Reaction Conditions | Variable, includes handling of hazardous materials | Cryogenic temperatures (-78 °C) | The new route requires low-temperature capabilities but is otherwise straightforward. |
| Purification | Challenging (fractional distillation or chromatography) | Simple (standard workup and crystallization/distillation) | The clean reaction of the new route simplifies the purification process considerably. |
| Safety Concerns | Use of bromine and highly toxic, carcinogenic chromyl chloride | Use of pyrophoric butyllithium (to generate LDA) and cryogenic temperatures | Both routes have safety considerations, but the hazards associated with the established route are arguably more severe. |
Experimental Protocols
Established Route: Synthesis of this compound
Step 1: Bromination of 3-Chlorotoluene
-
To a solution of 3-chlorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of iron(III) bromide (FeBr₃).
-
The mixture is cooled to 0 °C, and bromine (1.05 eq) is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until the bromine color disappears.
-
The reaction is quenched with an aqueous solution of sodium bisulfite.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting mixture of isomers is carefully separated by fractional distillation under reduced pressure or by column chromatography to isolate 2-bromo-3-chlorotoluene.
Step 2: Oxidation of 2-Bromo-3-chlorotoluene (Étard Reaction)
-
A solution of 2-bromo-3-chlorotoluene (1.0 eq) in an inert solvent (e.g., carbon tetrachloride) is cooled to 0 °C.
-
A solution of chromyl chloride (2.2 eq) in the same solvent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours, during which a brown precipitate (the Étard complex) forms.
-
The complex is hydrolyzed by the careful addition of a cold, saturated aqueous solution of sodium sulfite.
-
The mixture is stirred until the chromium salts are reduced to a greenish precipitate.
-
The organic layer is separated, washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by distillation or crystallization to yield this compound. [1][2]
New Synthetic Route: One-Pot Synthesis of this compound
-
A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is added dropwise at -78 °C.
-
The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to afford this compound. [5][6]
Conclusion
The validation of this new synthetic route to this compound represents a significant advancement in the efficient preparation of this valuable intermediate. The directed ortho-metalation and formylation approach offers superior regioselectivity, a higher overall yield, and a more streamlined workflow compared to the established multi-step synthesis from 3-chlorotoluene. While the new route requires cryogenic conditions, the benefits of avoiding hazardous reagents like chromyl chloride and eliminating a challenging isomeric separation make it a more attractive and sustainable option for researchers and drug development professionals. This guide provides the necessary framework for the adoption of this improved synthetic strategy, paving the way for more efficient and cost-effective access to this compound and its derivatives.
References
- Étard, A. L. Sur la synthèse des aldéhydes aromatiques; oxydation de l'essence de cumin. Comptes Rendus1877, 84, 127-130.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
- Wiberg, K. B. Oxidation in Organic Chemistry. In Part A; Academic Press: New York, NY, USA, 1965.
- Freeman, F.
-
Snieckus, V. Directed ortho metalation. Toluamide and O-aryl carbamate directors in synthetic strategies for polycyclic aromatic hydrocarbons. Chem. Rev.1990 , 90 (6), 879-933. [Link]
- Hartung, C. G.; Snieckus, V. The Directed Ortho Metalation Reaction—A Point of Inception for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2002; pp 330-367.
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, UK, 2012.
-
Olah, G. A.; Ohannesian, L.; Arvanaghi, M. Formylating agents. Chem. Rev.1987 , 87 (4), 671-686. [Link]
- Wakefield, B. J. Organolithium Methods; Academic Press: London, UK, 1988.
-
Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angew. Chem. Int. Ed.2004 , 43 (17), 2206-2225. [Link]
Sources
HPLC vs GC-MS for analysis of 2-Bromo-3-chlorobenzaldehyde
An In-Depth Comparative Guide to the Analysis of 2-Bromo-3-chlorobenzaldehyde: HPLC-UV vs. GC-MS
In the landscape of pharmaceutical and chemical synthesis, the accurate analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. This compound, a halogenated aromatic aldehyde, serves as a critical building block in the synthesis of various complex molecules. Its purity and concentration must be rigorously controlled. The choice of analytical methodology is therefore not a trivial decision but a cornerstone of process control and quality assurance.
This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Moving beyond a mere listing of specifications, we will delve into the causality behind experimental choices, grounding our recommendations in the physicochemical properties of the analyte and the fundamental principles of each technique.
Understanding the Analyte: Physicochemical Profile
The selection of an appropriate analytical technique begins with a thorough understanding of the analyte's properties. This compound is a semi-volatile organic compound with distinct characteristics that influence its behavior in chromatographic systems.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₇H₄BrClO | [1][2] | Defines the exact mass for MS detection. |
| Molecular Weight | 219.46 g/mol | [2] | Influences volatility and diffusion characteristics. |
| Physical Form | Solid | Sample must be dissolved in a suitable solvent for both techniques. | |
| Melting Point | 79-83 °C | Indicates it is not highly volatile at room temperature. | |
| Boiling Point | 269 °C (at 760 mmHg) | Suggests the compound is sufficiently volatile for GC analysis, albeit at elevated temperatures. | |
| Polarity (LogP) | 2.915 | [2] | Indicates moderate non-polar character, suitable for reversed-phase HPLC. |
| UV Absorbance | Yes | [3][4] | The aromatic ring and carbonyl group act as a chromophore, enabling UV detection in HPLC. |
The HPLC-UV Approach: Robustness and Simplicity
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[5] Given that this compound is a solid with a high boiling point, HPLC offers a direct and robust analytical solution without the need for high temperatures that could potentially degrade the sample.[6][7]
Principle of Separation and Detection
For an analyte of moderate polarity like this compound, reversed-phase HPLC is the method of choice. The separation occurs on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase.[8] The analyte partitions between the two phases, and its retention is controlled by adjusting the strength of the mobile phase (e.g., the ratio of organic solvent to water). Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.[4]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) or equivalent.[4] A C18 column is selected due to its excellent retention and selectivity for moderately non-polar aromatic compounds.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[9] This composition provides a balance between adequate retention and reasonable analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. This wavelength provides a strong signal for the benzaldehyde chromophore while minimizing interference from many common solvents.[4]
-
-
Data Analysis: Quantify the peak area of this compound against a certified reference standard prepared in the same manner. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Workflow for HPLC-UV Analysis
Sources
- 1. This compound | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. Separation of Benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lawdata.com.tw [lawdata.com.tw]
A Comparative Study of the Reaction Kinetics of Halogenated Benzaldehydes in Oxidation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of pharmaceutical synthesis and drug development, halogenated benzaldehydes are pivotal intermediates. Their reactivity, governed by the nature and position of the halogen substituent, dictates the efficiency and outcome of numerous chemical transformations. This guide provides an in-depth comparative analysis of the reaction kinetics of halogenated benzaldehydes, with a focus on their oxidation to benzoic acids. By synthesizing established kinetic data and theoretical principles, we aim to provide researchers with a predictive framework for selecting appropriate substrates and optimizing reaction conditions.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The reactivity of a substituted benzaldehyde is fundamentally influenced by the electronic and steric effects imparted by the substituent on the aromatic ring. In the context of oxidation reactions, where the aldehyde's carbonyl carbon is the primary site of electrophilic attack, these effects modulate the electron density at the reaction center, thereby influencing the reaction rate.
Electronic Effects: The Inductive and Resonance Contributions of Halogens
Halogens exert a dual electronic influence on the benzene ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This electron-withdrawing inductive effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This effect tends to de-electronize the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by an oxidizing agent.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect. The extent of this resonance donation is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine, and it decreases for heavier halogens.
The net electronic effect of a halogen substituent is a combination of these opposing forces. For all halogens, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character. This withdrawal of electron density from the carbonyl group increases its electrophilicity, leading to an acceleration of the oxidation reaction.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a quantitative measure of the electronic effects of substituents on the reaction rates and equilibrium constants of aromatic compounds[1]. The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is independent of the reaction. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
-
ρ (rho) is the reaction constant, which is characteristic of a particular reaction and reflects its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For the oxidation of benzaldehydes, a positive ρ value is typically observed, confirming that electron-withdrawing substituents, such as halogens, enhance the reaction rate[2][3].
Steric Effects: The Influence of Substituent Position
The position of the halogen substituent on the benzene ring can introduce steric hindrance, which can affect the approach of the oxidizing agent to the carbonyl group. This effect is most pronounced for substituents in the ortho position. The bulky nature of the substituent can shield the reaction center, leading to a decrease in the reaction rate compared to its meta and para isomers.
Experimental Methodology for Kinetic Analysis
A robust understanding of reaction kinetics relies on precise and reproducible experimental methods. The oxidation of halogenated benzaldehydes can be effectively monitored using UV-Vis spectrophotometry by tracking the disappearance of a colored oxidizing agent, such as potassium permanganate (KMnO₄)[4][5].
Generalized Experimental Protocol for Permanganate Oxidation
Objective: To determine the second-order rate constants for the oxidation of a series of halogenated benzaldehydes by potassium permanganate.
Materials:
-
Halogenated benzaldehydes (ortho, meta, and para isomers of fluoro-, chloro-, bromo-, and iodobenzaldehyde)
-
Potassium permanganate (KMnO₄)
-
Perchloric acid (HClO₄) or other suitable acid catalyst
-
Acetonitrile or other suitable solvent
-
Distilled or deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of potassium permanganate (e.g., 0.01 M) in distilled water.
-
Prepare stock solutions of each halogenated benzaldehyde (e.g., 0.1 M) in the chosen organic solvent.
-
Prepare a stock solution of the acid catalyst (e.g., 1 M HClO₄) in distilled water.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a reaction vessel, pipette a known volume of the halogenated benzaldehyde stock solution and the acid catalyst stock solution. Add the appropriate amount of solvent to achieve the desired final volume. Ensure that the concentration of the benzaldehyde is at least 10-fold in excess of the permanganate concentration to maintain pseudo-first-order conditions.
-
Initiate the reaction by adding a small, known volume of the KMnO₄ stock solution to the reaction vessel. Start the stopwatch simultaneously.
-
Quickly transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Monitor the decrease in absorbance of the permanganate ion at its λmax (around 525-545 nm) over time until the reaction is at least 80% complete[4]. Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined from the slope of the linear plot of ln(Absorbance) versus time.
-
The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the concentration of the halogenated benzaldehyde: k = k' / [ArCHO].
-
Repeat the experiment at different concentrations of the benzaldehyde to confirm the second-order kinetics.
-
Conduct the experiments for each halogenated benzaldehyde isomer under identical conditions to ensure a valid comparison.
-
Workflow for Kinetic Data Acquisition and Analysis:
Caption: A representative Hammett plot for the oxidation of substituted benzaldehydes.
Conclusion and Future Directions
The reaction kinetics of halogenated benzaldehydes in oxidation reactions are systematically influenced by the electronic and steric properties of the halogen substituent. Electron-withdrawing effects, primarily inductive in nature, increase the electrophilicity of the carbonyl carbon and accelerate the reaction rate. This effect is generally most pronounced for fluorine and decreases down the group. The position of the substituent also plays a critical role, with ortho isomers often exhibiting reduced reactivity due to steric hindrance.
For researchers and drug development professionals, a thorough understanding of these kinetic principles is essential for predicting reactivity, optimizing reaction conditions, and designing efficient synthetic routes. While this guide provides a foundational framework, further systematic studies generating a comprehensive and directly comparable dataset for the oxidation of a full series of halogenated benzaldehydes under standardized conditions would be of significant value to the scientific community. Such data would enable the development of more precise quantitative structure-activity relationships (QSAR) and further refine our predictive capabilities in organic synthesis.
References
-
Caribbean Journal of Sciences and Technology. (n.d.). Kinetics and Mechanism of KMnO4 oxidation of three ketones in NaoH medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
-
Battelle. (2004). The Efficient Determination of Rate Constants for Oxidations by Permanganate. Retrieved from [Link]
-
Substituent Effects and LFERS. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chem 112, Exp 3: Determining the Rate Equation. (n.d.). Retrieved from [Link]
-
PubMed. (2016). Kinetic and Mechanistic Aspects of the Reactions of Iodide and Hypoiodous Acid with Permanganate: Oxidation and Disproportionation. Retrieved from [Link]
-
PubMed. (2000). Kinetics of the base-catalyzed permanganate oxidation of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). THE OXIDATION OF MANGANATE BY PERIODATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation OF rate constant with KMnO4 concentration AT = 35 O C, pH = 11.0, [KNO3] = 0.2 M, [Sugar] = 0.005 M. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Permangnetic oxidation of 2,4-dimethoxybenzaldehyde by spectrophotometric: A kinetic proposal. Retrieved from [Link]
-
Unit 4: Free Energy Relationships. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
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- 4. caribjscitech.com [caribjscitech.com]
- 5. Chem 112, Exp 3: Determining the Rate Equation [genchem.chem.umass.edu]
A Researcher's Guide to Regioselective Reactions of 2-Bromo-3-chlorobenzaldehyde
Introduction
In the intricate landscape of pharmaceutical and materials science, the precise construction of molecular architectures is paramount. Polysubstituted aromatic compounds are foundational motifs in countless functional molecules, and the ability to selectively modify specific positions on these scaffolds is a cornerstone of modern synthetic strategy. 2-Bromo-3-chlorobenzaldehyde presents a compelling case study in regioselectivity, offering multiple potential reaction sites: a reactive aldehyde, a carbon-bromine bond, and a carbon-chlorine bond. Understanding and controlling the reactivity at these sites is crucial for its effective use as a synthetic intermediate.[1]
This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving this compound. We will move beyond simple protocols to explore the underlying mechanistic principles, offering a framework for rational reaction design. This content is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of synthetic methodology.
Fundamental Principles of Reactivity
The regiochemical outcome of any reaction with this compound is a delicate interplay of electronic and steric effects dictated by its three functional groups.
-
Electronic Effects : The benzaldehyde moiety is a moderate deactivating group, withdrawing electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This withdrawal is most pronounced at the ortho and para positions. The halogen substituents also exhibit a dual nature: they are inductively electron-withdrawing (-I) but can donate electron density through resonance (+M) via their lone pairs.[2] This complex electronic environment influences the susceptibility of each carbon atom to attack.
-
Carbon-Halogen Bond Reactivity : In the context of the most common and powerful synthetic transformations—palladium-catalyzed cross-coupling reactions—the inherent difference between the carbon-bromine and carbon-chlorine bonds is the single most important factor determining regioselectivity. The C-Br bond is weaker and more polarizable than the C-Cl bond.[3][4] This directly translates to a lower activation energy for the critical oxidative addition step in the catalytic cycle, making the C-Br bond significantly more reactive.[3][5] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[5]
-
Steric Hindrance : The positioning of substituents—bromine at C2, chlorine at C3, and the aldehyde at C1—creates a sterically crowded environment. This can influence the approach of bulky reagents and catalysts, although electronic factors typically dominate in the reactions discussed herein.
I. Palladium-Catalyzed Cross-Coupling: A Strategy of Selective C-Br Activation
The differential reactivity of the C-Br and C-Cl bonds provides a robust and predictable handle for regioselective functionalization. By carefully selecting catalysts and reaction conditions, one can almost exclusively target the C-Br bond at the 2-position.
Caption: Preferential oxidative addition at the weaker C-Br bond.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a workhorse of C-C bond formation. When this compound is subjected to typical Suzuki conditions, the coupling occurs selectively at the C-Br bond.[6][7]
Causality Behind Experimental Choices :
-
Catalyst : A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.[8] For C-Br bonds, general-purpose ligands are often sufficient.
-
Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
-
Solvent : A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Regioselective Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | >95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME/H₂O | 85 | 16 | >95 |
| Note: This data is representative and compiled based on established principles of Suzuki-Miyaura couplings on dihalogenated substrates.[10] Yields refer to the product coupled at the C-2 (bromo) position. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask. Then, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio, 5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-3-chlorobenzaldehyde.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is co-catalyzed by palladium and copper(I).[12] As with the Suzuki coupling, the reaction with this compound proceeds with high regioselectivity at the C-Br bond due to the preferential oxidative addition of palladium.[13]
Causality Behind Experimental Choices :
-
Palladium Catalyst : Similar Pd(0) or Pd(II) precatalysts are used.
-
Copper(I) Co-catalyst : CuI is crucial for the copper cycle, where it reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.[11] Copper-free versions exist but often require specialized ligands.[14]
-
Base : An amine base, such as triethylamine or diisopropylamine, is used both to scavenge the HX produced and to facilitate the formation of the copper acetylide.[12]
Experimental Protocol: Regioselective Sonogashira Coupling
-
Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating as required (monitor by TLC or LC-MS).
-
Workup : Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography to yield the desired 2-alkynyl-3-chlorobenzaldehyde.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] The reaction couples an aryl halide with a primary or secondary amine. The mechanism follows the same general palladium catalytic cycle, and thus, the reaction on this compound is highly selective for the C-Br position.[8][17] Achieving high yields in this reaction is often highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands being particularly effective.[18]
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group.[19][20] This positioning is critical because it allows the negative charge of the intermediate Meisenheimer complex to be stabilized by resonance.[21][22]
In this compound, the electron-withdrawing aldehyde group is meta to the chlorine and ortho to the bromine. However, nucleophilic attack at either the C2 or C3 position does not allow for direct delocalization of the resulting negative charge onto the carbonyl oxygen.
Caption: Lack of resonance stabilization disfavors the SₙAr pathway.
Because of this poor stabilization, SNAr reactions on this compound are generally disfavored and would require harsh conditions (high temperatures, very strong nucleophiles) if they proceed at all, making this an impractical strategy for selective functionalization.
III. Ortho-Lithiation and Halogen-Metal Exchange
Organolithium reagents can functionalize aromatic rings through two main pathways: direct deprotonation (ortho-lithiation) or halogen-metal exchange.
-
Ortho-lithiation : The aldehyde group can act as a directed metalation group (DMG), guiding the organolithium base to deprotonate an adjacent proton. However, the aldehyde is also highly electrophilic and will readily react with organolithiums.[23] Therefore, this pathway typically requires prior protection of the aldehyde (e.g., as an acetal). If the protected aldehyde directs lithiation, the most likely site for deprotonation would be the C4 position, as the C2 position is already substituted.
-
Halogen-Metal Exchange : This reaction is often faster than deprotonation and is highly temperature-dependent. The exchange occurs preferentially with bromine over chlorine.[24] By treating this compound with an alkyllithium reagent (like n-BuLi) at low temperatures (e.g., -78 °C), it is possible to achieve selective bromine-lithium exchange. The resulting aryllithium species can then be trapped with various electrophiles, providing a powerful method for regioselective functionalization at the C2 position.
IV. Reactions of the Carbonyl Group
While the primary focus of this guide is regioselectivity on the aromatic ring, it is important to acknowledge the reactivity of the aldehyde. Standard carbonyl chemistry, such as Wittig reactions, reductive amination, and condensation reactions, can be performed.[25][26] These reactions are chemoselective, targeting the aldehyde in the presence of the aryl halides under appropriate conditions. For instance, a Wittig reaction can be performed to extend the carbon chain at C1 without affecting the C-Br or C-Cl bonds.
Conclusion: A Strategic Flowchart for Synthesis
The predictable reactivity of this compound makes it a valuable and versatile building block. The dominant factor governing its regioselectivity is the superior reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. This provides a reliable entry point for functionalization at the C2 position. For functionalization at other sites, alternative strategies such as halogen-metal exchange or directed ortho-lithiation (with a protected aldehyde) must be employed.
Caption: A strategic guide to functionalizing this compound.
References
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Accounts of Chemical Research, 49(12), 2660-2671.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
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A Senior Application Scientist's Guide to Benchmarking 2-Bromo-3-chlorobenzaldehyde Against Other Dihalogenated Benzaldehyde Building Blocks
For researchers, synthetic chemists, and professionals in drug development, the selection of the right building block is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Dihalogenated benzaldehydes are a versatile class of intermediates, offering multiple points for diversification through well-established methodologies like cross-coupling reactions. Among these, 2-Bromo-3-chlorobenzaldehyde stands out as a key reagent. This guide provides an in-depth technical comparison of this compound against other structurally related building blocks, offering insights into their reactivity, potential applications, and the rationale behind choosing one over the other.
Introduction to Dihalogenated Benzaldehyde Building Blocks
Dihalogenated benzaldehydes are valuable synthons in medicinal chemistry and materials science due to the orthogonal reactivity of the halogen substituents and the synthetic versatility of the aldehyde group. The specific halogen atoms and their substitution pattern on the aromatic ring dictate the electronic properties and steric environment of the molecule, which in turn governs its reactivity in key transformations. This guide focuses on a comparative analysis of this compound and its analogues: 2,3-Dichlorobenzaldehyde, 2-Bromo-3-fluorobenzaldehyde, and 2-Chloro-3-fluorobenzaldehyde.
The primary value of these building blocks lies in their ability to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a cornerstone of their synthetic utility, allowing for sequential and site-selective modifications.[1] The aldehyde functionality further extends their usefulness, serving as a handle for the construction of a wide array of chemical scaffolds, including heterocycles.[2][3]
Physicochemical Properties: A Comparative Overview
Before delving into their chemical reactivity, it is instructive to compare the fundamental physicochemical properties of these building blocks. These properties can influence their handling, solubility in common reaction solvents, and purification characteristics.
| Property | This compound | 2,3-Dichlorobenzaldehyde | 2-Bromo-3-fluorobenzaldehyde | 2-Chloro-3-fluorobenzaldehyde |
| CAS Number | 74073-40-8[4] | 6334-18-5[5] | 149947-15-9 | 96516-31-3[6] |
| Molecular Formula | C₇H₄BrClO | C₇H₄Cl₂O | C₇H₄BrFO | C₇H₄ClFO |
| Molecular Weight | 219.46 g/mol [5] | 175.01 g/mol [5] | 203.01 g/mol | 158.56 g/mol |
| Appearance | Solid[5] | White crystalline powder[5] | Not specified | Not specified |
| Melting Point | 79-83 °C | 64-67 °C[5] | Not specified | Not specified |
| Boiling Point | 269 °C at 760 mmHg | ~243 °C at 760 mmHg[5] | Not specified | Not specified |
| Purity | ≥96%[5] | Not specified | Not specified | Not specified |
Benchmarking Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[7] The reactivity of the aryl halide is a key factor in the efficiency of this transformation. In the context of our dihalogenated benzaldehydes, the C-Br bond is expected to be significantly more reactive than the C-Cl bond under standard palladium catalysis. This differential reactivity allows for selective functionalization at the bromine-bearing position while leaving the chlorine intact for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the selective Suzuki-Miyaura coupling at the C-Br position.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (4:1, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Reactive Site | Expected Reactivity | Rationale |
| This compound | C-Br | High | The C-Br bond is significantly more susceptible to oxidative addition to Pd(0) than the C-Cl bond.[4] |
| 2,3-Dichlorobenzaldehyde | C-Cl | Moderate to Low | Activation of the C-Cl bond typically requires more specialized and electron-rich phosphine ligands and potentially higher temperatures.[8] |
| 2-Bromo-3-fluorobenzaldehyde | C-Br | High | Similar to its chlorinated analogue, the C-Br bond is the primary site of reactivity. The electron-withdrawing nature of fluorine may slightly enhance the rate of oxidative addition. |
| 2-Chloro-3-fluorobenzaldehyde | C-Cl | Moderate to Low | Similar to 2,3-dichlorobenzaldehyde, requiring more forcing conditions for efficient coupling at the C-Cl position. |
Note: The yields in Suzuki-Miyaura reactions are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system employed.[9][10]
Benchmarking Reactivity: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. The selective amination at the C-Br position of this compound is a valuable transformation for the synthesis of a wide range of nitrogen-containing compounds.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the selective amination at the C-Br position.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Buchwald-Hartwig Amination
The expected reactivity trends in Buchwald-Hartwig amination mirror those of the Suzuki-Miyaura coupling.
| Building Block | Reactive Site | Expected Reactivity | Rationale |
| This compound | C-Br | High | The C-Br bond is the more reactive site for amination.[12] |
| 2,3-Dichlorobenzaldehyde | C-Cl | Moderate to Low | Requires more advanced catalyst systems, often employing bulky, electron-rich phosphine ligands.[13] |
| 2-Bromo-3-fluorobenzaldehyde | C-Br | High | The C-Br bond is the preferred site for amination. |
| 2-Chloro-3-fluorobenzaldehyde | C-Cl | Moderate to Low | Similar challenges to 2,3-dichlorobenzaldehyde in activating the C-Cl bond. |
Note: The success and yield of Buchwald-Hartwig aminations are highly sensitive to the choice of amine, ligand, and base.[14][15]
Applications in Synthesis
The true value of a building block is demonstrated by its application in the synthesis of complex and valuable molecules. Dihalogenated benzaldehydes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
-
This compound and its analogues are precursors to a variety of heterocyclic compounds, such as benzofurans, which are prevalent scaffolds in many biologically active molecules.[2][3][16]
-
2,3-Dichlorobenzaldehyde is a known intermediate in the synthesis of the antihypertensive drug Felodipine and the anticonvulsant Lamotrigine.[5]
-
2-Chloro-3-fluorobenzaldehyde is utilized in materials science as a precursor for polymers, liquid crystals, and organic electronic components due to the influence of the halogen atoms on the material's electronic and physical properties.[17]
-
Fluorine-containing building blocks like 2-Bromo-3-fluorobenzaldehyde and 2-Chloro-3-fluorobenzaldehyde are of particular interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[18][19]
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general workflow for the benchmark reactions and the decision-making process based on the desired synthetic outcome.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the differential reactivity of its two halogen substituents, enabling selective functionalization at the more reactive C-Br bond through well-established palladium-catalyzed cross-coupling reactions. This allows for a modular and efficient approach to the synthesis of complex molecules, leaving the C-Cl bond available for subsequent transformations.
When compared to its analogues, the choice of building block should be guided by the specific synthetic strategy:
-
For selective, sequential cross-couplings , this compound and 2-Bromo-3-fluorobenzaldehyde are superior choices due to the pronounced reactivity difference between the C-Br and C-Cl/C-F bonds.
-
For applications where activation of a C-Cl bond is desired in the initial step , or where the bromine atom is not required, 2,3-Dichlorobenzaldehyde or 2-Chloro-3-fluorobenzaldehyde may be more cost-effective options, provided a suitable catalyst system is employed.
-
For the synthesis of fluorinated compounds with potentially enhanced biological or material properties, the fluorine-containing building blocks are the logical choice.
The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of all these dihalogenated benzaldehyde building blocks, enabling chemists to construct increasingly complex and functional molecules with greater precision and efficiency.
References
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The Role of Halogenated Aromatics in Materials Science: Focus on 2-Chloro-3-fluorobenzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
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- The isolated yield of product 3 after Suzuki coupling of...
- Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applic
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
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- Understanding the Safety and Handling of 2-Chloro-3-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
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- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
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- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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- 2-Chloro-6-fluorobenzaldehyde. Wikipedia.
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- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
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- 2-Chloro-3-fluorobenzaldehyde | 96516-31-3 - Sigma-Aldrich. Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-3-chlorobenzaldehyde and Its Derivatives by NMR and IR
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precise Structural Elucidation
In the realm of synthetic chemistry and drug development, substituted benzaldehydes are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity, steric profile, and ultimately, its biological activity. 2-Bromo-3-chlorobenzaldehyde is a key intermediate whose utility is defined by the specific placement of its halogen and aldehyde functional groups.
This guide provides an in-depth, comparative analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Moving beyond a mere listing of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a practical, authoritative resource for scientists requiring unambiguous structural verification of this and related halogenated aromatic aldehydes.
Pillar 1: The Science of Spectral Fingerprinting
A molecule's interaction with electromagnetic radiation provides a unique fingerprint. For compounds like this compound, NMR and IR spectroscopy are the gold-standard, non-destructive techniques for confirming identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The resulting spectrum reveals the precise electronic environment of each unique atom in the molecule.
-
¹H NMR: The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups, such as the aldehyde (-CHO) and halogens (-Br, -Cl), deshield nearby protons, causing their signals to appear further downfield (higher ppm). Spin-spin coupling between non-equivalent neighboring protons splits signals into characteristic multiplets (e.g., doublets, triplets), providing direct evidence of atomic connectivity.[2]
-
¹³C NMR: This technique maps the carbon framework of the molecule. The carbonyl carbon of an aldehyde is profoundly deshielded, appearing in a characteristic downfield region (~190 ppm).[3] The chemical shifts of the aromatic carbons are similarly influenced by the electronic effects of the substituents, providing a comprehensive picture of the substitution pattern.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the types of bonds present and their environment.
-
Key Diagnostic Peaks: The C=O stretching frequency in aldehydes is a prominent and reliable diagnostic peak.[1] Its position is sensitive to electronic effects; conjugation and electron-withdrawing substituents can shift this frequency.[4] Additionally, the aldehydic C-H bond exhibits a characteristic pair of stretching vibrations that are crucial for confirming the presence of the aldehyde functional group.[5]
Pillar 2: Self-Validating Experimental Protocols
The integrity of spectral data is contingent upon meticulous experimental technique. The following protocols are designed to ensure reproducibility and accuracy.
Protocol 1: High-Resolution NMR Spectroscopy
The choice of solvent and proper sample preparation are critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum, and the deuterium signal is used by the spectrometer to "lock" the magnetic field.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of the benzaldehyde derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm). Many high-quality deuterated solvents are supplied with TMS already added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an excellent signal-to-noise ratio.
Caption: High-Resolution NMR Spectroscopy Workflow.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Methodology:
-
Background Spectrum: Ensure the ATR crystal is impeccably clean. Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid benzaldehyde derivative onto the ATR crystal.
-
Pressure Application: Use the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[1]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the analysis.
Caption: ATR-FTIR Spectroscopy Workflow for Solid Samples.
Pillar 3: Comparative Data Analysis & Interpretation
The power of spectroscopy lies in comparative analysis. By examining the spectra of this compound alongside its simpler precursors, we can definitively assign signals and understand the electronic influence of each substituent.
Caption: Structure of this compound.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the key NMR spectral data for benzaldehyde and its halogenated derivatives. The data for this compound are predicted based on established substituent effects, providing a benchmark for experimental verification.
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) | Carbonyl-C (δ, ppm) | Aromatic-C (δ, ppm) | Reference(s) |
| Benzaldehyde | ~10.0 (s) | 7.5-8.0 (m, 5H) | ~192.5 | 128-137 | [2] |
| 2-Bromobenzaldehyde | ~10.3 (s) | 7.4-7.9 (m, 4H) | ~191.5 | 127-136 | [3][6] |
| 3-Chlorobenzaldehyde | ~9.9 (s) | 7.4-7.8 (m, 4H) | ~190.8 | 127-138 | [6] |
| This compound | ~10.2 (s) | 7.5-8.0 (m, 3H) | ~189.9 | 128-140 | Predicted |
Analysis of NMR Trends:
-
Aldehydic Proton: The chemical shift of the aldehyde proton is consistently far downfield due to the deshielding effect of the carbonyl group. The presence of an ortho-bromo group in 2-bromobenzaldehyde causes a slight downfield shift compared to benzaldehyde, a trend expected to persist in the target molecule.
-
Aromatic Protons: In this compound, three distinct aromatic protons are expected. The proton at C6 (ortho to the aldehyde) will likely be the most deshielded. The protons at C4 and C5 will exhibit coupling to each other, resulting in doublets.
-
Carbonyl Carbon: The carbonyl carbon signal is a key identifier. Its chemical shift is influenced by the electronic environment of the ring.
-
Aromatic Carbons: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C1-CHO, C2-Br, C3-Cl) will be readily identifiable by their characteristic chemical shifts.
Infrared (IR) Spectroscopy Data Comparison
The IR spectrum provides unambiguous confirmation of the aldehyde functional group.
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference(s) |
| Benzaldehyde | ~1703 | ~2820, ~2740 | ~1597, ~1585 | [1] |
| 2-Bromobenzaldehyde | ~1695 | ~2860, ~2770 | ~1590, ~1565 | [7][8] |
| 3-Chlorobenzaldehyde | ~1705 | ~2860, ~2760 | ~1595, ~1575 | [9] |
| This compound | ~1700-1710 | ~2850-2870, ~2750-2770 | ~1550-1600 | Predicted |
Analysis of IR Trends:
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature in the spectra of these compounds, confirming the presence of the carbonyl group.[4] The exact position can be subtly influenced by the electronic effects of the halogen substituents.
-
Aldehydic C-H Stretch: The presence of a medium-intensity doublet between 2700-2900 cm⁻¹ is definitive proof of an aldehyde. This pair of peaks arises from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[5] This feature clearly distinguishes aldehydes from ketones.
-
Aromatic Region: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The pattern of these absorptions can sometimes provide clues about the substitution pattern on the ring. C-Br and C-Cl stretching vibrations are found in the fingerprint region (< 1000 cm⁻¹) and can be harder to assign definitively without computational support.
Conclusion
The structural characterization of this compound and its derivatives is achieved with high confidence through the synergistic use of NMR and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, revealing the precise electronic environment and connectivity of each atom. Concurrently, IR spectroscopy delivers unambiguous confirmation of key functional groups, most notably the aldehyde C=O and C-H bonds. By comparing the spectral data against simpler, well-characterized analogues, researchers can perform definitive signal assignments and validate the molecular structure, ensuring the integrity of their synthetic and developmental endeavors.
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A Comparative Guide to Isotopic Labeling Strategies: Evaluating 2-Bromo-3-chlorobenzaldehyde as a Novel Derivatization Agent
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of metabolomics and proteomics, isotopic labeling is a cornerstone technique.[1][2][3] It provides a robust framework for tracking molecules through intricate biological systems and achieving precise quantification with mass spectrometry.[4][5] The selection of an appropriate labeling reagent is paramount and is dictated by the target analyte, the desired reaction chemistry, and the analytical platform.
This guide introduces 2-Bromo-3-chlorobenzaldehyde as a potential candidate for isotopic labeling and derivatization, a concept rooted in the need for novel reagents with unique isotopic signatures. While direct isotopic labeling studies employing this specific molecule are not prevalent in existing literature, its chemical architecture presents intriguing possibilities. Here, we will dissect its potential utility and objectively compare it to established derivatization agents. This analysis is grounded in fundamental chemical principles and supported by data from analogous systems to provide a forward-looking perspective for methods development.
The Principle of Derivatization in Isotopic Labeling
Chemical derivatization serves multiple purposes in LC-MS based analyses. It can be employed to:
-
Enhance Ionization Efficiency: By introducing a readily ionizable moiety, the sensitivity of the analysis can be significantly improved.[6][7]
-
Improve Chromatographic Separation: Modifying the polarity of an analyte can lead to better retention and resolution on a given column.
-
Introduce a Unique Mass Signature: For isotopic labeling, a derivatizing agent with a distinct isotopic pattern allows for the differentiation and quantification of labeled versus unlabeled analytes.[8]
This compound possesses a reactive aldehyde group, making it suitable for targeting primary amines through reductive amination. Furthermore, the presence of both bromine and chlorine atoms provides a characteristic isotopic pattern that can be leveraged for mass spectrometry.
This compound: A Hypothetical Derivatization Agent
The utility of this compound as a derivatization agent would hinge on the reactivity of its aldehyde functional group. This group can readily react with primary amines, such as those found in amino acids, peptides, and various small molecule metabolites, to form a Schiff base, which is then reduced to a stable secondary amine.
The key feature of this molecule is its halogenation pattern. Both bromine and chlorine have two stable isotopes with significant natural abundance:
-
Bromine: 79Br (~50.69%) and 81Br (~49.31%)
-
Chlorine: 35Cl (~75.77%) and 37Cl (~24.23%)
This combination would create a unique isotopic cluster in the mass spectrum of the derivatized analyte, providing a high degree of confidence in its identification.
Comparison with Alternative Derivatization Agents
To evaluate the potential of this compound, we compare it with established reagents targeting similar functional groups.
| Feature | This compound (Hypothetical) | Dansyl Chloride | N-ethylmaleimide (NEM) |
| Target Functional Group | Primary Amines | Primary & Secondary Amines, Phenols | Thiols (Cysteine) |
| Reaction Type | Reductive Amination | Nucleophilic Substitution | Michael Addition |
| Isotopic Signature | Complex pattern from Br & Cl | Can be synthesized with 13C or 15N | Can be synthesized with 13C or D |
| Ionization Enhancement | Moderate | Excellent (tertiary amine) | Moderate |
| Advantages | Unique isotopic pattern for confident identification. | Well-established, high reactivity, enhances ionization. | High specificity for thiols.[9] |
| Disadvantages | Reaction requires a reducing agent, potential for side reactions. | Can label multiple sites, may require pH optimization. | Limited to cysteine-containing molecules. |
Experimental Protocols
The following are detailed, hypothetical protocols for utilizing this compound for the derivatization of a primary amine-containing analyte for LC-MS analysis.
Protocol 1: Derivatization of a Small Molecule Analyte
Materials:
-
Analyte solution (e.g., 1 mg/mL of an amino acid in 50 mM borate buffer, pH 9.0)
-
This compound solution (10 mg/mL in methanol)
-
Sodium cyanoborohydride (NaBH3CN) solution (20 mg/mL in methanol, freshly prepared)
-
Quenching solution (e.g., 1 M ammonium acetate)
-
LC-MS grade water and acetonitrile
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 50 µL of the this compound solution.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes to facilitate Schiff base formation.
-
Cool the mixture to room temperature.
-
Add 20 µL of the freshly prepared sodium cyanoborohydride solution to reduce the Schiff base.
-
Vortex and incubate at room temperature for 1 hour.
-
Quench the reaction by adding 10 µL of the quenching solution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualization of Workflows and Mechanisms
Derivatization Workflow
Caption: Workflow for derivatization using this compound.
Hypothetical Reaction Mechanism
Caption: Reductive amination of a primary amine with this compound.
Conclusion
While this compound is not a widely documented isotopic labeling agent, its chemical properties present a compelling case for its exploration in this capacity. The presence of a reactive aldehyde group and a unique halogen isotopic signature makes it a theoretically attractive candidate for the derivatization of primary amines for mass spectrometry-based quantitative studies. Further research is warranted to validate its reactivity, efficiency, and potential for side reactions. This guide serves as a foundational comparison to stimulate further investigation into novel derivatization strategies for advanced analytical applications.
References
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The Architecture of Activity: A Comparative Guide to the QSAR of Substituted Benzaldehydes
In the landscape of medicinal chemistry and drug discovery, the humble benzaldehyde scaffold serves as a versatile template for the design of novel therapeutic agents. The substitutent patterns on the phenyl ring dramatically influence the biological activity of these compounds, making them a fascinating subject for Quantitative Structure-Activity Relationship (QSAR) studies. This guide provides an in-depth, comparative analysis of QSAR models for substituted benzaldehydes, focusing on their antimicrobial and anticancer activities. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of different modeling techniques, empowering researchers to navigate the intricate relationship between chemical structure and biological function.
The Foundation: Understanding QSAR in the Context of Benzaldehydes
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] For substituted benzaldehydes, the core principle is that the type and position of substituents on the benzene ring dictate the molecule's physicochemical properties, which in turn govern its interaction with biological targets.
A typical QSAR workflow, as it applies to our subject, can be visualized as follows:
Caption: A generalized workflow for a QSAR study of substituted benzaldehydes.
The choice of molecular descriptors is paramount to building a predictive QSAR model. These descriptors quantify different aspects of a molecule's structure and properties. For substituted benzaldehydes, commonly employed descriptors fall into several categories:
-
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. The electrophilic nature of the aldehyde carbonyl group and the electron-donating or -withdrawing effects of substituents are critical for receptor interactions.
-
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). The size and position of a substituent can influence how the molecule fits into a binding pocket.
-
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic example, quantifying the lipophilicity of a compound. This is crucial for membrane permeability and reaching intracellular targets.
-
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices. They capture information about branching and the overall shape of the molecule.[3]
Comparative QSAR Models for Antimicrobial Activity
Substituted benzaldehydes have shown promising activity against a range of bacteria and fungi. QSAR studies in this area aim to identify the key structural features that enhance this antimicrobial potency.
Experimental Data Generation: Minimum Inhibitory Concentration (MIC) Assay
The biological activity data for antimicrobial QSAR studies is typically the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.[4][5][6][7]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions: Dissolve the synthesized substituted benzaldehydes in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control (no compound).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Analysis of QSAR Models
Let's consider a hypothetical dataset of 20 substituted benzaldehydes tested against Staphylococcus aureus. The biological activity is expressed as pMIC (logarithmic inverse of MIC). We will compare two common QSAR modeling techniques: Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).
Table 1: Hypothetical Antimicrobial Activity Data and Descriptors for a Series of Substituted Benzaldehydes
| Compound | Substituent | pMIC | logP | Dipole Moment (Debye) | Molecular Weight |
| 1 | H | 1.2 | 1.5 | 2.8 | 106.12 |
| 2 | 4-Cl | 1.8 | 2.2 | 1.7 | 140.57 |
| 3 | 4-NO2 | 2.1 | 1.6 | 1.5 | 151.12 |
| 4 | 4-OH | 1.5 | 1.3 | 3.5 | 122.12 |
| ... | ... | ... | ... | ... | ... |
| 20 | 2,4-dichloro | 2.5 | 2.9 | 1.2 | 175.01 |
Model 1: Multiple Linear Regression (MLR)
MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. The goal is to model the linear relationship between the independent variables (descriptors) and the dependent variable (pMIC).
A potential MLR model for our hypothetical data might look like this:
pMIC = 0.5 * logP - 0.2 * Dipole Moment + 0.01 * Molecular Weight + 0.8
-
Interpretation: This equation suggests that hydrophobicity (logP) and molecular weight positively contribute to the antimicrobial activity, while a higher dipole moment has a negative effect. The coefficients indicate the magnitude of the contribution of each descriptor.
Model 2: Artificial Neural Network (ANN)
ANNs are computational models inspired by the structure and function of biological neural networks.[8] They are capable of modeling complex non-linear relationships between descriptors and activity.
An ANN model for the same dataset would not have a simple equation but would be represented by a network of interconnected nodes (neurons) organized in layers. The input layer would receive the descriptor values, and the output layer would predict the pMIC.
Comparison of MLR and ANN for Antimicrobial QSAR:
| Feature | Multiple Linear Regression (MLR) | Artificial Neural Network (ANN) |
| Model Complexity | Simple, easy to interpret. | Complex, often considered a "black box".[9] |
| Relationship Type | Models linear relationships. | Can model complex non-linear relationships.[8][10] |
| Data Requirement | Can work with smaller datasets. | Generally requires larger datasets for training. |
| Predictive Power | Good for datasets with clear linear correlations. | Often provides higher predictive accuracy for complex datasets.[8][11] |
| Overfitting Risk | Lower risk of overfitting. | Higher risk of overfitting if not carefully validated. |
Causality and Insights: The superiority of an ANN model in a given study might suggest that the relationship between the structural features of benzaldehydes and their antimicrobial activity is not simply linear. For instance, there might be an optimal range for hydrophobicity, beyond which the activity decreases, a trend that an MLR model would fail to capture.
Comparative QSAR Models for Anticancer Activity
The cytotoxic potential of substituted benzaldehydes against various cancer cell lines has been a subject of intense research. QSAR models in this domain are invaluable for designing more potent and selective anticancer agents.[12]
Experimental Data Generation: Cytotoxicity Assay
The half-maximal inhibitory concentration (IC50) is the most common measure of a compound's cytotoxic potency. The MTT assay is a widely used colorimetric assay to determine IC50 values.[13][14][15][16]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehydes for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the compound that inhibits cell growth by 50%.
Comparative Analysis of QSAR Models
For anticancer activity, we will compare MLR with another powerful machine learning technique: Support Vector Machines (SVM).
Table 2: Hypothetical Anticancer Activity Data and Descriptors for a Series of Substituted Benzaldehydes
| Compound | Substituent | pIC50 | HOMO (eV) | LUMO (eV) | Surface Area (Ų) |
| 1 | H | 4.5 | -6.2 | -1.5 | 120.5 |
| 2 | 4-OCH3 | 5.2 | -5.8 | -1.3 | 145.2 |
| 3 | 3-Br | 5.8 | -6.5 | -1.8 | 155.8 |
| 4 | 4-N(CH3)2 | 6.1 | -5.5 | -1.1 | 160.1 |
| ... | ... | ... | ... | ... | ... |
| 20 | 3,4,5-trimethoxy | 6.5 | -5.6 | -1.2 | 210.3 |
Model 1: Multiple Linear Regression (MLR)
A hypothetical MLR model for this data might be:
pIC50 = -0.8 * HOMO - 0.5 * LUMO + 0.02 * Surface Area + 2.5
-
Interpretation: This model suggests that a higher HOMO energy (less negative), a higher LUMO energy (less negative), and a larger surface area are correlated with increased anticancer activity.
Model 2: Support Vector Machine (SVM)
SVM is a supervised machine learning algorithm that can be used for both classification and regression tasks. In QSAR, SVM aims to find a hyperplane in a high-dimensional space that best separates the data points into different classes of activity or predicts a continuous activity value.
Comparison of MLR and SVM for Anticancer QSAR:
| Feature | Multiple Linear Regression (MLR) | Support Vector Machine (SVM) |
| Model Complexity | Simple and interpretable. | More complex, interpretation can be challenging. |
| Relationship Type | Limited to linear relationships. | Can model both linear and non-linear relationships using different kernels. |
| Performance | Can be outperformed by SVM when the relationship is non-linear. | Often shows high performance and good generalization capabilities.[11] |
| Robustness | Sensitive to outliers. | Generally more robust to outliers. |
Causality and Insights: If an SVM model significantly outperforms an MLR model, it could imply that the structural requirements for anticancer activity are complex and involve non-linear relationships. For instance, the electronic and steric properties might interact in a synergistic or antagonistic manner that cannot be captured by a simple linear equation.
Synthesis of Substituted Benzaldehydes: A Practical Approach
The foundation of any QSAR study is a library of structurally diverse compounds. A common and versatile method for synthesizing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohols.[17][18][19][20][21]
Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzyl alcohol (1 mmol) in dichloromethane (10 mL).
-
Oxidation: Add pyridinium chlorochromate (PCC) (1.5 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.
-
Purification: Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified 4-chlorobenzaldehyde by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Caption: A simplified reaction scheme for the synthesis of 4-chlorobenzaldehyde.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding and applying QSAR methodologies to the study of substituted benzaldehydes. We have explored the crucial interplay between experimental data generation, descriptor selection, and the choice of modeling techniques for both antimicrobial and anticancer activities.
The key takeaways are:
-
The selection of a QSAR model should be guided by the complexity of the structure-activity relationship. While MLR offers interpretability, non-linear models like ANN and SVM often provide superior predictive power for complex biological systems.
-
High-quality, standardized experimental data is the bedrock of any reliable QSAR model. The detailed protocols provided for MIC and MTT assays serve as a starting point for generating such data.
-
The insights gained from QSAR models, particularly the identification of key molecular descriptors, can rationally guide the synthesis of more potent and selective substituted benzaldehyde derivatives.
Future research in this area should focus on the development of more sophisticated QSAR models that incorporate 3D descriptors and molecular docking to provide a more detailed understanding of the ligand-receptor interactions. Furthermore, the application of deep learning techniques holds the promise of uncovering even more subtle and complex structure-activity relationships within this versatile class of compounds.
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. [Link]
- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University.
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
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ResearchGate. (n.d.). Calculated values of selected descriptors of salicylaldehyde benzoylhydrazone (H2sb) ligands used in the quantitative structure–activity relationship (QSAR) analysis…. [Link]
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Abdullahi, M., et al. (2020). QSAR modeling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. Heliyon, 6(3), e03649. [Link]
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Asati, V., et al. (2020). Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. Molecules, 25(21), 5205. [Link]
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A Senior Application Scientist's Guide to 2-Bromo-3-chlorobenzaldehyde: Correlating Experimental Observations with Theoretical Predictions
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 2-Bromo-3-chlorobenzaldehyde (CAS No. 74073-40-8) serves as a valuable building block in organic synthesis, where its distinct substitution pattern on the aromatic ring allows for selective and sequential reactions. A comprehensive understanding of its properties relies on the synergy between empirical data derived from laboratory experiments and predictions from computational models.
This guide provides an in-depth comparison of the experimental and theoretical data for this compound. We will delve into its physical properties and spectroscopic signatures, explain the causality behind our analytical choices, and provide validated protocols for its characterization. Our approach is grounded in the principle that theoretical data provides a predictive framework, while experimental data offers the definitive validation.
Section 1: Physical and Chemical Properties: A Side-by-Side Comparison
The foundational characterization of a compound begins with its physical properties. These macroscopic observables are a direct consequence of the molecule's structure and intermolecular forces. Below, we compare the experimentally measured values with computationally derived data.
| Property | Experimental Data | Theoretical/Computed Data | Source(s) |
| Molecular Weight | 219.46 g/mol | 219.46 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | N/A | [3] |
| Melting Point | 79-83 °C | N/A | |
| Boiling Point | 269 °C (at 760 mmHg) | N/A | [3] |
| Exact Mass | N/A | 217.91341 Da | [4] |
| Topological Polar Surface Area (TPSA) | N/A | 17.07 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | N/A | 2.915 | [2] |
Insights from the Data:
-
Molecular Weight: The perfect agreement between the experimental and computed molecular weight confirms the elemental composition (C₇H₄BrClO) of the molecule.
-
Melting and Boiling Points: The melting point is presented as a range (79-83 °C), which is typical for experimental data and reflects the presence of minor impurities that can depress and broaden the melting range. A pure compound would exhibit a sharper melting point. The high boiling point is consistent with a molecule of this mass possessing polar C-Cl, C-Br, and C=O bonds, leading to significant dipole-dipole interactions.
-
TPSA and LogP: The computed Topological Polar Surface Area (TPSA) of 17.07 Ų is relatively low, indicating moderate polarity arising primarily from the aldehyde oxygen. The LogP value of 2.915 suggests the compound is significantly more soluble in lipids (like octanol) than in water, a crucial parameter in drug development for predicting membrane permeability.
Section 2: Spectroscopic Analysis - Bridging Structure and Spectrum
Infrared (IR) Spectroscopy
Theoretical Expectation: The IR spectrum is governed by the vibrational modes of the molecule's functional groups. For this compound, we anticipate the following key absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency from the standard aliphatic aldehyde range (~1730 cm⁻¹).[5]
-
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹.[5]
-
C-H Stretch (Aromatic): Weak to medium peaks appearing just above 3000 cm⁻¹.[5]
-
C=C Stretch (Aromatic): Several medium to strong bands in the 1400-1600 cm⁻¹ region.[5]
-
C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and contribute to the unique spectral pattern of the molecule.
Comparison: The IR spectrum for the isomer 2-bromo-4-chlorobenzaldehyde has been experimentally and theoretically studied.[6] This study confirms a strong carbonyl (C=O) stretch, providing confidence in our predictions for the 2-bromo-3-chloro isomer. The precise peak positions will differ slightly due to the different electronic effects of the halogen placement, but the fundamental pattern will be conserved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Theoretical Expectation: The ¹H NMR spectrum will show signals for the aldehydic proton and the three aromatic protons.
-
Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group. A singlet is expected in the far downfield region, typically between 9.8 and 10.5 ppm .[7][8]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear between 7.0 and 8.0 ppm . Their chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents (-CHO, -Br, -Cl). All three are electron-withdrawing, which deshields the aromatic protons, shifting them downfield. We expect a complex splitting pattern (e.g., doublets, triplets, or doublet of doublets) due to coupling between adjacent protons. For instance, data for 2-bromobenzaldehyde shows aromatic signals at 7.43, 7.63, and 7.89 ppm.[7] We anticipate a similar pattern for this compound, with slight variations in chemical shifts due to the influence of the 3-chloro substituent.
Theoretical Expectation: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom.
-
Carbonyl Carbon (-CHO): This is the most deshielded carbon, expected to appear far downfield, typically between 190 and 195 ppm .[9] For example, the carbonyl carbon in 2-bromobenzaldehyde appears at 191.5 ppm.[7]
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (120-140 ppm ). The carbons directly attached to the electronegative halogens (C-Br and C-Cl) and the aldehyde group (C-CHO) will have their chemical shifts significantly influenced. Typical chemical shift ranges for aromatic carbons are between 125-170 ppm.[10] The precise assignment requires advanced techniques (like 2D NMR) or comparison with computationally predicted spectra.
Section 3: Experimental and Analytical Workflows
To ensure the trustworthiness of any characterization, self-validating and robust experimental protocols are essential. The causality behind each step is critical for obtaining high-quality, reproducible data.
Visualizing the Characterization Workflow
The logical flow for characterizing a chemical sample like this compound involves preliminary physical tests followed by detailed spectroscopic analysis to confirm its structure and purity.
Caption: A logical workflow for the complete characterization of a chemical intermediate.
Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum to confirm the identity and structural integrity of this compound.
Methodology:
-
Sample Preparation:
-
Rationale: A deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.
-
Steps:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
-
-
Instrument Setup & Data Acquisition:
-
Rationale: A high-field spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution, which is crucial for interpreting complex splitting patterns in the aromatic region.
-
Steps:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Rationale: Proper processing is essential to extract accurate chemical shift and integration values.
-
Steps:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
-
Section 4: Structural Visualization and Conclusion
A visual representation of the molecule is key to correlating its structure with the observed and predicted data.
Caption: Chemical structure of this compound.
Conclusion
The characterization of this compound is a clear illustration of the symbiotic relationship between experimental measurement and theoretical prediction. While physical properties like molecular weight show perfect agreement, others such as melting point highlight the realities of experimental chemistry, where purity influences the result.
For spectroscopic properties, even in the absence of direct experimental data, a robust theoretical framework allows for accurate prediction of the key features of IR and NMR spectra. This predictive power is invaluable for confirming the identity of a target molecule and identifying any unexpected products. By integrating both empirical and computational approaches, researchers can achieve a comprehensive and trustworthy understanding of their chemical compounds, accelerating the pace of innovation in drug discovery and materials science.
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University, Department of Chemistry. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from orgchemdatasource.com. [Link]
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Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Supporting Information. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromo-3-chlorobenzaldehyde
This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Bromo-3-chlorobenzaldehyde, a critical starting material and intermediate in the synthesis of small molecule pharmaceuticals.[1][2][3] For drug development professionals, ensuring the consistency and reliability of analytical data across different methods is not merely a procedural step but a cornerstone of regulatory compliance and product quality. This document moves beyond a simple recitation of steps to explain the scientific rationale behind the cross-validation process, grounded in established regulatory principles.
The Analytical Imperative for a Key Intermediate
This compound is a halogenated aromatic aldehyde whose purity and impurity profile directly impact the quality of the final active pharmaceutical ingredient (API). The presence of regioisomers or other related substances can pose significant challenges during synthesis and may have toxicological implications.[4] Therefore, robust analytical methods are essential for its characterization. While a single validated method is the standard, scenarios often arise that necessitate the use of more than one technique:
-
Orthogonal Purity Assessment: Using a secondary method with a different separation principle (e.g., Gas Chromatography vs. Liquid Chromatography) to detect impurities that may co-elute or be invisible in the primary method.
-
Method Modernization: Replacing an older, validated method with a more efficient one (e.g., transitioning from HPLC to UHPLC).
-
Data Comparison Across Studies: Correlating data generated by different analytical techniques used in various stages of development.[5]
In these instances, a cross-validation study is required to demonstrate that the results produced by two distinct analytical procedures are equivalent and reliable for the intended purpose.[6][7]
Selecting the Right Tools: A Comparative Overview of Primary Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of this compound. With a molecular weight of 219.46 g/mol , a polar carbonyl group, and halogen substituents, it is amenable to several chromatographic techniques.[1]
| Technique | Principle | Strengths for this compound | Potential Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Excellent for quantifying the main component and non-volatile impurities. High precision and robustness. Strong UV absorbance of the benzaldehyde moiety allows for sensitive detection.[8] | May not effectively separate highly volatile impurities. Potential for co-elution of structurally similar isomers without careful method development. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Superior for analyzing volatile and semi-volatile impurities. High resolving power, especially for regioisomers.[4] Coupling with an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds.[9] | Requires the analyte to be thermally stable. Not suitable for non-volatile impurities or degradation products. |
For this guide, we will focus on the cross-validation of a primary RP-HPLC method (Method A) intended for assay and purity determination against an orthogonal GC-μECD method (Method B) designed for comprehensive impurity profiling.
The Logic of Method Comparison: Validation, Transfer, and Cross-Validation
It is crucial to distinguish cross-validation from other related activities. The following decision logic, grounded in regulatory guidelines from the USP and ICH, clarifies their distinct roles.[6][10][11]
// Nodes start [label="New Analytical Procedure Developed", shape=ellipse, fillcolor="#F1F3F4"]; validation [label="Full Method Validation\n(ICH Q2 / USP <1225>)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_compendial [label="Is the procedure\nfrom a pharmacopeia\n(e.g., USP)?", shape=diamond, fillcolor="#FBBC05"]; verification [label="Method Verification\n(USP <1226>)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validated_method [label="Validated Procedure in Use\n(Originating Unit)", shape=box, style="rounded,filled", fillcolor="#E8F0FE"]; need_in_new_lab [label="Need to use the\nsame procedure in a\nnew laboratory?", shape=diamond, fillcolor="#FBBC05"]; transfer [label="Analytical Method Transfer\n(AMT) (USP <1224>)", fillcolor="#34A853", fontcolor="#FFFFFF"]; need_to_compare [label="Need to compare results\nwith a second, different\nvalidated procedure?", shape=diamond, fillcolor="#FBBC05"]; cross_validation [label="Cross-Validation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Procedure Implemented", shape=ellipse, fillcolor="#F1F3F4"]; end2 [label="Procedures are Equivalent", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> is_compendial; is_compendial -> validation [label="No"]; is_compendial -> verification [label="Yes"]; validation -> validated_method; verification -> validated_method; validated_method -> need_in_new_lab; need_in_new_lab -> transfer [label="Yes"]; transfer -> end; need_in_new_lab -> need_to_compare [label="No"]; need_to_compare -> cross_validation [label="Yes"]; cross_validation -> end2; need_to_compare -> end [label="No"]; }
Diagram 1: Decision Logic for Analytical Procedure Lifecycle Activities
Cross-validation , as defined by ICH, is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[6] This is distinct from method transfer, which qualifies a receiving laboratory to use an already validated procedure.[12][13][14]
A Step-by-Step Protocol for Cross-Validation: HPLC vs. GC
This section details a robust experimental protocol for cross-validating an RP-HPLC method (Method A) and a GC-μECD method (Method B) for the analysis of this compound. The trustworthiness of this protocol lies in its self-validating design, where the performance characteristics of both methods are directly compared against predefined acceptance criteria.
Part I: Pre-Study Preparation and Protocol Definition
-
Objective: To demonstrate the equivalency of Method A and Method B for the assay and purity determination of this compound.
-
Scope: The cross-validation will assess Accuracy, Precision (Repeatability), and Specificity.
-
Materials:
-
A single, homogenous batch of this compound.
-
Reference standards for this compound and all known related impurities.
-
HPLC-grade and GC-grade solvents and reagents.
-
-
Acceptance Criteria: Define these before executing the experiment, based on ICH Q2(R2) guidelines.[6][15]
-
Accuracy: The percentage difference between the mean assay values obtained by Method A and Method B should be ≤ 2.0%.
-
Precision (Repeatability): The Relative Standard Deviation (RSD) for six replicate preparations should be ≤ 1.0% for each method. The results should be statistically comparable.
-
Specificity (Impurity Analysis): Both methods must demonstrate the ability to separate all known impurities from the main peak and from each other. The percentage difference in the levels of key impurities reported by both methods should be ≤ 15.0%.
-
Part II: Experimental Workflow
The core of the cross-validation is the parallel analysis of identical samples by both methods.
// Nodes prep [label="Prepare Homogenous\nSample Batch of\nthis compound", shape=cylinder, fillcolor="#F1F3F4"];
// Accuracy Samples acc_prep [label="Prepare 9 Determinations\n(3 levels, 3 reps each)\ne.g., 80%, 100%, 120% of target", fillcolor="#E8F0FE"];
// Precision Samples prec_prep [label="Prepare 6 Independent\nAssay Samples at 100%\nof Target Concentration", fillcolor="#E8F0FE"];
// Specificity Samples spec_prep [label="Prepare Spiked Sample\n(API + all known impurities)", fillcolor="#E8F0FE"];
// Analysis Paths hplc_analysis [label="Analyze all samples by\nMethod A (RP-HPLC)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc_analysis [label="Analyze all samples by\nMethod B (GC-μECD)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Data Comparison compare [label="Compare Results\n(Accuracy, Precision, Specificity)\nAgainst Acceptance Criteria", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Generate Cross-Validation Report:\n- Pass/Fail Conclusion\n- Document all data & deviations", shape=document, fillcolor="#FBBC05"];
// Edges prep -> {acc_prep, prec_prep, spec_prep} [style=dashed]; acc_prep -> {hplc_analysis, gc_analysis}; prec_prep -> {hplc_analysis, gc_analysis}; spec_prep -> {hplc_analysis, gc_analysis};
{hplc_analysis, gc_analysis} -> compare; compare -> report; }
Diagram 2: Cross-Validation Experimental Workflow
Part III: Detailed Analytical Procedures
Method A: RP-HPLC Procedure (Assay and Purity)
-
Rationale: A C18 column is chosen due to the moderate hydrophobicity of the analyte. An acetonitrile/water mobile phase provides good selectivity for aromatic compounds. UV detection at 260 nm is selected based on the strong absorbance of the benzophenone chromophore.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Method B: GC-μECD Procedure (Impurity Profile)
-
Rationale: A mid-polarity column (e.g., DB-624) is chosen to resolve polar analytes like benzaldehydes. The μECD detector is highly selective and sensitive for the bromine and chlorine atoms on the molecule, making it ideal for trace impurity analysis.[9]
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection: Split mode (e.g., 50:1).
-
Sample Preparation: Accurately weigh 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
Data Interpretation: From Raw Numbers to a Validated Conclusion
The data generated from both methods must be systematically compared. The following tables present a hypothetical but realistic data set for this cross-validation study.
Table 1: Accuracy and Precision (Assay) Comparison
| Parameter | Method A (RP-HPLC) | Method B (GC-μECD) | Acceptance Criterion | Result |
| Mean Assay (%) | 99.5% | 99.2% | ≤ 2.0% Difference | Pass (0.3% Diff.) |
| Repeatability (n=6) | ||||
| Mean (%) | 99.6% | 99.3% | ||
| Std. Dev. | 0.45 | 0.51 | ||
| RSD (%) | 0.45% | 0.51% | ≤ 1.0% | Pass |
Table 2: Specificity (Impurity) Comparison
| Impurity | Method A (RP-HPLC) Area % | Method B (GC-μECD) Area % | % Difference | Acceptance Criterion | Result |
| Isomer 1 | 0.11 | 0.12 | 8.7% | ≤ 15.0% | Pass |
| Related Substance 2 | 0.08 | 0.07 | 13.3% | ≤ 15.0% | Pass |
| Unk. Impurity at RRT 1.2 | 0.05 | Not Detected | N/A | Investigation Required | Investigate |
Causality in Data Interpretation:
-
The assay values show a negligible difference of 0.3%, well within the 2.0% acceptance limit, demonstrating the accuracy of both methods is comparable.
-
The RSD values for precision are both well below 1.0%, indicating that both methods are repeatable.
-
The power of cross-validation is evident in the specificity results. While both methods quantify known impurities comparably, Method A detected an unknown impurity that Method B did not. This does not necessarily mean failure but provides critical information. It could indicate the impurity is non-volatile (hence not seen by GC) or does not contain a halogen (hence no ECD response). This finding validates the use of an orthogonal method and prompts further investigation to characterize the unknown peak.
Conclusion: Best Practices for Trustworthy Cross-Validation
A successful cross-validation study provides documented evidence that two different analytical methods yield comparable results, ensuring data integrity throughout a product's lifecycle.
-
Plan Proactively: Always begin with a detailed, approved protocol that specifies objectives, methods, samples, and, most importantly, predefined acceptance criteria.[14][16]
-
Use a Single, Homogenous Sample Lot: This is the most critical experimental control. All variability should stem from the analytical methods, not the sample itself.
-
Embrace Orthogonality: Cross-validating methods with different scientific principles (like HPLC and GC) provides a more comprehensive understanding of your material's purity profile than either method could alone.
-
Document Everything: All raw data, calculations, and any deviations from the protocol must be meticulously documented in a final report.[14] Any discrepancies, such as the unkown impurity in our example, should be investigated and explained.
By adhering to these principles, researchers and drug development professionals can ensure that their analytical data is robust, reliable, and defensible, forming a solid foundation for quality control and regulatory submission.
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Lab Manager Magazine. Analytical Method Transfer: Best Practices and Guidelines. [Link]
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Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline. [Link]
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USP. <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
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QbD Group. Analytical Method Transfer: step-by-step guide & best practices. [Link]
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World Health Organization (WHO). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. [Link]
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Pharmaguideline. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]
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USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
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YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
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PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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European Bioanalysis Forum. Cross and Partial Validation. [Link]
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ICH. Validation of Analytical Procedures Q2(R2). [Link]
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PMC - NIH. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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PubChem. This compound | C7H4BrClO | CID 23463927. [Link]
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IUCr. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
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SIELC Technologies. Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. [Link]
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ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]
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Auctores Online. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
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Agilent. GC and GC/MS Applications. [Link]
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ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]
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EPA. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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PubMed. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
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Royal Society of Chemistry. Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. [Link]
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- 12. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
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- 15. database.ich.org [database.ich.org]
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Safety Operating Guide
Navigating the Disposal of 2-Bromo-3-chlorobenzaldehyde: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-3-chlorobenzaldehyde, a halogenated aromatic aldehyde. Our focus extends beyond mere procedure, delving into the chemical reasoning that underpins these essential safety measures. Adherence to these guidelines is critical not only for regulatory compliance but for the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a reactive chemical with several key hazards that dictate its proper handling and disposal route.
According to its Safety Data Sheet (SDS) and related chemical profiles, this compound presents the following primary hazards:
-
Acute Toxicity: It is harmful if swallowed[1].
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation may lead to respiratory irritation[1][2].
-
Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects, necessitating containment from environmental release.
These hazards are intrinsic to its structure as a halogenated aromatic aldehyde. The aldehyde group can be reactive, while the halogen substituents (bromine and chlorine) contribute to its toxicity and persistence.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Key Precaution |
| Acute Toxicity, Oral | Category 4 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Irritation | Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling[2]. |
| Serious Eye Irritation | Category 2A | Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes. |
| Specific Target Organ Toxicity | Category 3 | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area[2]. |
| Hazardous to the Aquatic Environment | Chronic 2 | Avoid release to the environment. Collect spillage. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and use of appropriate PPE are non-negotiable. The causality is clear: preventing direct contact minimizes the risk of chemical burns, irritation, and sensitization.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing[2].
-
Skin and Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit[2].
-
Respiratory Protection: If working with the solid form where dust may be generated, or if handling in a poorly ventilated area, a NIOSH-approved respirator is required.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Its halogenated nature and aquatic toxicity demand a controlled disposal pathway[3].
Step 1: Waste Segregation
The proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. This compound is a halogenated organic compound . As such, it must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste[3][4][5].
-
Why Segregate? Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases or excessive heat. Furthermore, waste disposal facilities have specific treatment processes for different waste categories. Halogenated organics are typically incinerated at high temperatures to ensure complete destruction of the halogenated molecules, a process that differs from the treatment of non-halogenated solvents[4][5].
Step 2: Containerization
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for waste collection[3].
-
The container must be in good condition, with a secure, leak-proof cap.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". If other halogenated wastes are being collected in the same container, a log of the contents and their approximate quantities should be maintained on the container's label or an attached tag[6].
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[7][8][9].
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].
-
Follow your institution's specific procedures for waste pickup requests.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spills (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the solid spill with a damp paper towel to minimize dust generation[10].
-
Cleanup: Carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust. A HEPA-filtered vacuum can also be used for cleanup[10].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[11][12].
Small Spills (Liquid solution):
-
Alert Personnel and Control Ignition Sources: Notify others and remove any potential ignition sources from the area.
-
Don PPE: Wear appropriate PPE.
-
Containment: Use an inert absorbent material like vermiculite, sand, or a spill pillow to contain the spill. Work from the outside in to prevent spreading[10][11].
-
Cleanup: Once absorbed, scoop the material into a designated hazardous waste container[11].
-
Decontamination: Decontaminate the area with a suitable solvent followed by soap and water. All cleanup materials must be disposed of as hazardous waste[12][13].
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][14].
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[7][14].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7][14].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach not only ensures compliance but also builds a foundation of trust in our collective commitment to safe science.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025-09-17). Alfa Aesar.
- Material Safety Data Sheet - 2-chlorobenzaldehyde 98%.ScienceLab.com.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Spill Kits and Spill Clean Up Procedures.Georgia Institute of Technology Environmental Health & Safety.
- Chemical Spill Procedures - Step By Step Guide.Chem Klean.
- 5.4.1.1 Incidental Spill Cleanup Procedures.Cornell University Environmental Health and Safety.
- 4-Bromo-3-chlorobenzaldehyde SDS.ECHEMI.
- CHEMICAL SPILL PROCEDURES.Clarkson University.
- SAFETY DATA SHEET - 4-Bromobenzaldehyde. (2025-10-15). Sigma-Aldrich.
- This compound | C7H4BrClO | CID 23463927.PubChem.
- SAFETY DATA SHEET - 2-Bromobenzaldehyde. (2025-12-18). Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Chemical Spill Procedures.Princeton University Environmental Health and Safety.
- Halogenated Waste.University of California, Santa Cruz.
- 3-Bromobenzaldehyde Material Safety D
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025-12-18). Fisher Scientific.
- HAZARDOUS WASTE SEGREG
- Hazardous Waste Reduction.University of Missouri Environmental Health and Safety.
- Management of Hazardous Waste Procedure.Yale Environmental Health & Safety.
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- 4. bucknell.edu [bucknell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. fishersci.com [fishersci.com]
Mastering the Safe Handling of 2-Bromo-3-chlorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of complex organic molecules are daily realities. Among these, halogenated benzaldehydes such as 2-Bromo-3-chlorobenzaldehyde serve as critical building blocks. However, their reactivity and inherent toxicological properties demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
According to aggregated GHS information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The operational plan for handling this compound must therefore be centered on creating effective barriers to these exposure pathways.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound, with explanations rooted in its specific hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves | Provides a robust barrier against skin contact, mitigating the risk of irritation as indicated by H315. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Essential for preventing eye contact and the serious irritation highlighted by H319. A face shield should be worn in situations with a higher risk of splashing. |
| Skin and Body Protection | Laboratory coat | Protects against accidental spills and skin exposure. For larger quantities or procedures with a higher risk of contamination, a chemically resistant apron or suit is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors, which can cause respiratory irritation (H335), all handling of this compound should be performed within a properly functioning fume hood. For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is crucial for minimizing risk. The following steps provide a procedural guide for the safe use of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- a. Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
- b. All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
- c. The work area should be clean and free of clutter to minimize the risk of spills and contamination.
2. Donning PPE:
- a. Put on a clean laboratory coat, ensuring it is fully buttoned.
- b. Don tightly fitting safety goggles.
- c. Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves are the correct size and have no visible defects.
3. Handling the Compound:
- a. Carefully open the container within the fume hood.
- b. Use a clean spatula to transfer the required amount of the compound to a suitable container. Avoid creating dust.
- c. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
- d. Keep the container tightly closed when not in use.[2][3]
4. Post-Handling Procedures:
- a. Decontaminate any surfaces that may have come into contact with the chemical.
- b. Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them in the designated chemical waste container.
- c. Wash hands thoroughly with soap and water.
Emergency Response and Disposal Plan
Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency response plan is essential.
Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
